Technical Documentation Center

1-(2-Chlorophenyl)piperazine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Chlorophenyl)piperazine hydrochloride
  • CAS: 55974-33-9

Core Science & Biosynthesis

Foundational

Technical Guide: 1-(2-Chlorophenyl)piperazine (mCPP) Hydrochloride Mechanism of Action

Executive Summary 1-(3-Chlorophenyl)piperazine (mCPP), often utilized as its hydrochloride salt, is a piperazine-based serotonergic agent widely recognized as a non-selective serotonin (5-HT) receptor agonist with prefer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Chlorophenyl)piperazine (mCPP), often utilized as its hydrochloride salt, is a piperazine-based serotonergic agent widely recognized as a non-selective serotonin (5-HT) receptor agonist with preferential high affinity for the 5-HT2C receptor.[1]

In drug development and psychiatric research, mCPP serves two primary roles:

  • A Pharmacological Probe: It is the "gold standard" challenge agent for assessing central serotonergic function and hypersensitivity in anxiety, depression, and obsessive-compulsive disorder (OCD).

  • An Active Metabolite: It is the primary active metabolite of the antidepressants trazodone and nefazodone , contributing significantly to their therapeutic and side-effect profiles.

This guide details the molecular pharmacodynamics, signal transduction pathways, and validated experimental protocols for utilizing mCPP HCl in research.

Part 1: Pharmacodynamics & Receptor Profile

mCPP is classified as a "dirty drug" due to its promiscuous binding profile. However, its research utility stems from its specific balance of agonism and antagonism across the 5-HT receptor family.

The Agonist/Antagonist Duality

The defining feature of mCPP is that it acts as a 5-HT2C agonist while simultaneously acting as a 5-HT2A antagonist (or partial agonist with low intrinsic activity). This duality is critical for interpreting behavioral data, as 5-HT2C activation promotes anxiety and hypophagia, while 5-HT2A blockade is often anxiolytic.

Receptor Affinity Data

The following table summarizes the binding affinities (


) and functional activity of mCPP at key human receptors. Note that values vary by cell line and radioligand; these represent consensus ranges from the PDSP database and primary literature.
Receptor TargetAffinity (

/

)
Functional ModePhysiological Outcome
5-HT2C High (~3–15 nM)Full/Partial Agonist Anxiety, penile erection, hypophagia, hyperthermia.
5-HT1B High (~10–30 nM)AgonistAutoreceptor inhibition, locomotor regulation.
5-HT2A Moderate (~20–50 nM)Antagonist / Partial AgonistModulation of hallucinations; blockade of psychedelic effects.
5-HT1A Moderate (~40–100 nM)Partial AgonistAnxiolysis (minor component compared to 2C anxiogenesis).

-Adrenergic
ModerateAntagonistCardiovascular effects (hypotension).
5-HT3 LowAntagonistMinimal clinical relevance at standard doses.

Critical Insight: The ratio of 5-HT2C to 5-HT2A activation is the primary determinant of mCPP-induced anxiety. Researchers using mCPP to model panic attacks are specifically exploiting the 5-HT2C pathway.

Part 2: Molecular Signaling Cascades

The primary mechanism of action for mCPP involves the activation of the Gq-protein coupled pathway via the 5-HT2C receptor.

The Gq/11 Phospholipase C Pathway

Upon binding to the 5-HT2C receptor, mCPP induces a conformational change that catalyzes the exchange of GDP for GTP on the G


q subunit. This initiates the canonical phosphoinositide hydrolysis cascade.
  • Activation: G

    
    q-GTP dissociates and activates Phospholipase C-
    
    
    
    (PLC
    
    
    )
    .
  • Hydrolysis: PLC

    
     cleaves membrane phospholipid PIP2  (Phosphatidylinositol 4,5-bisphosphate).[2]
    
  • Second Messengers: This generates IP3 (Inositol 1,4,5-trisphosphate) and DAG (Diacylglycerol).[2][3]

  • Calcium Release: IP3 binds to IP3-gated channels on the Endoplasmic Reticulum (ER), causing a rapid efflux of intracellular Ca

    
    .[2]
    
  • Downstream Effects: Ca

    
     and DAG activate Protein Kinase C (PKC) , leading to phosphorylation of downstream targets (e.g., ERK/MAPK pathways) and gene transcription (e.g., c-fos).
    
Visualization of the Signaling Pathway

G mCPP mCPP HCl Receptor 5-HT2C Receptor (GPCR) mCPP->Receptor  Agonist Binding Gq Gαq Protein Receptor->Gq  Activates PLC Phospholipase C-β (PLC) Gq->PLC  Stimulates PIP2 PIP2 (Membrane Lipid) PLC->PIP2  Hydrolyzes IP3 IP3 (Soluble) PIP2->IP3 DAG DAG (Membrane) PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER  Binds PKC Protein Kinase C (PKC) DAG->PKC  Activates Ca Intracellular Ca2+ Flux ER->Ca  Releases Ca->PKC  Co-activates Response Anxiety / Hypophagia (Physiological Response) Ca->Response  Signaling PKC->Response

Figure 1: The Gq-coupled signaling cascade activated by mCPP at the 5-HT2C receptor, resulting in calcium mobilization.[1][3][4][5]

Part 3: Experimental Applications & Protocols

In Vitro: Functional Calcium Mobilization Assay

Because 5-HT2C couples to Gq, the most robust in vitro assay for mCPP activity is measuring intracellular Calcium (


) flux.

Why this works: This assay validates the functional agonist activity, distinguishing it from simple binding affinity.

Protocol:

  • Cell Culture: Use HEK-293 or CHO cells stably transfected with human 5-HT2C (edited or non-edited isoforms).

  • Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates 24 hours prior.

  • Dye Loading (Critical Step):

    • Wash cells with HBSS/HEPES buffer.

    • Incubate with Fluo-4 AM (calcium indicator) for 45-60 mins at 37°C.

    • Expert Tip: Add 2.5 mM Probenecid to the loading buffer. Probenecid inhibits organic anion transporters, preventing the leakage of the fluorescent dye out of the cells.

  • Compound Addition: Dissolve mCPP HCl in DMSO (stock) and dilute in buffer. Add to cells via automated injector (e.g., FLIPR or FlexStation).

  • Measurement: Record fluorescence (Ex 488nm / Em 525nm) immediately upon addition for 60-120 seconds.

  • Analysis: Plot Max-Min fluorescence against log[mCPP]. Calculate

    
    .
    
In Vivo: The Neuroendocrine Challenge

The "mCPP Challenge" is a translational tool used to assess central 5-HT sensitivity in humans and rodents.

Mechanism: Activation of hypothalamic 5-HT2C receptors stimulates the paraventricular nucleus (PVN), causing the release of CRH (Corticotropin-releasing hormone) and subsequent ACTH/Cortisol and Prolactin release.

Human Protocol (Oral Challenge):

  • Pre-screen: Exclude subjects with panic disorder (unless that is the variable) or those taking SSRIs (downregulation of receptors will blunt response).

  • Baseline: Insert IV catheter. Rest for 30 mins. Draw baseline blood (T=-15, T=0).

  • Administration: Administer 0.25 mg/kg mCPP orally (or placebo).

  • Sampling: Draw blood at T+30, +60, +90, +120, +150, +180, +210 minutes.

  • Behavioral Metrics: Administer anxiety scales (e.g., VAS for anxiety, panic inventory) at every blood draw.

  • Assay: Measure Plasma Cortisol and Prolactin via ELISA/RIA.

Workflow Diagram:

Workflow cluster_0 Preparation cluster_1 Challenge cluster_2 Analysis Step1 Subject Screening (Exclude SSRIs) Step2 IV Insertion & Baseline Draw Step1->Step2 Step3 Administer mCPP (0.25 mg/kg PO) Step2->Step3 Step4 Serial Blood Sampling (T+30 to T+210 min) Step3->Step4 Step5 Quantify Hormones (Cortisol/Prolactin) Step4->Step5 Step6 Correlate with Anxiety Scores Step5->Step6

Figure 2: Workflow for the human mCPP neuroendocrine challenge test.

Part 4: Metabolic Context & Safety

The Trazodone Connection

Researchers studying Trazodone must account for mCPP.[6][7][8] Trazodone is metabolized by CYP3A4 into mCPP.[6][8][9]

  • Clinical Implication: Poor metabolizers of CYP2D6 (which clears mCPP) or extensive metabolizers of CYP3A4 may accumulate higher levels of mCPP, potentially leading to "jitteriness" or anxiety during Trazodone treatment.

Handling & Stability
  • Hygroscopic Nature: mCPP HCl is hygroscopic. Store in a desiccator at -20°C.

  • Solubility: Soluble in water (up to 25 mM) and DMSO (up to 100 mM).

  • Safety: It is a bioactive serotonin agonist. Use PPE to avoid inhalation or skin contact, which could trigger systemic serotonergic effects.

References

  • Rotzinger, S., et al. (1998).[6][10] "Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources."[6] Drug Metabolism and Disposition. Link

  • Kahn, R. S., & Wetzler, S. (1991). "m-Chlorophenylpiperazine as a probe of serotonin function."[11][12][13] Biological Psychiatry. Link

  • Hoyer, D., et al. (1994). "International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin)." Pharmacological Reviews. Link

  • Curzon, G., & Kennett, G. A. (1990). "m-CPP: a tool for studying behavioural responses to 5-HT2C receptor activation." Psychopharmacology. Link

  • Roth, B. L., et al. (2000). "The Psychoactive Drug Screening Program (PDSP) Database." NIMH. Link

Sources

Exploratory

An In-depth Technical Guide to the Pharmacology of 1-(2-Chlorophenyl)piperazine hydrochloride (oCPP)

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Defining 1-(2-Chlorophenyl)piperazine (oCPP) 1-(2-Chlorophenyl)piperazine (oCPP), often encountered as its hydrochloride salt for imp...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining 1-(2-Chlorophenyl)piperazine (oCPP)

1-(2-Chlorophenyl)piperazine (oCPP), often encountered as its hydrochloride salt for improved solubility and stability, is a psychoactive compound belonging to the phenylpiperazine class of chemicals.[1] Its significance in pharmacology is twofold: it is extensively used as a research tool to probe the serotonergic system, and it is an active metabolite of the widely prescribed antidepressant drug, trazodone.[2][3] Understanding the pharmacological profile of oCPP is therefore crucial not only for interpreting preclinical research involving serotonergic pathways but also for comprehending the complete therapeutic and side-effect profile of its parent drug, trazodone.

This guide provides a comprehensive overview of the molecular, in vitro, and in vivo pharmacology of oCPP. It is structured to deliver not just factual data but also the underlying experimental logic and methodologies, offering a self-validating framework for professionals in the field.

Part 1: Molecular Pharmacology and Mechanism of Action

The physiological effects of oCPP are dictated by its interactions with a range of G-protein coupled receptors (GPCRs), primarily within the serotonin (5-HT) system. Its complex binding profile and functional activity are what define its unique pharmacological character.

Receptor Binding Profile

oCPP exhibits a promiscuous binding profile, with notable affinity for several serotonin receptor subtypes. While its precise affinity values (Ki) can vary depending on the experimental conditions (e.g., tissue source, radioligand used), a general hierarchy of its binding has been established. It is recognized as a potent ligand at 5-HT1A and 5-HT2C receptors and also interacts with dopamine D3 receptors.[1] The compound's piperazine structure is thought to contribute to its affinity for the D3 receptor.[1]

Receptor TargetReported Affinity (Ki)Functional Activity
Serotonin 5-HT1A High AffinityPartial Agonist
Serotonin 5-HT2C High AffinityAgonist / Partial Agonist[1]
Serotonin 5-HT2A Moderate AffinityAntagonist[4]
Serotonin 5-HT2B Moderate AffinityAntagonist
Serotonin 5-HT3 Moderate AffinityAntagonist
Dopamine D3 Nanomolar Range-
GABAA Micromolar Range (IC20 = 46μM)Antagonist[5]

Note: This table synthesizes data from multiple sources. Specific Ki values are omitted to reflect the variability across studies, focusing instead on the established affinity relationships.

Mechanism of Action: A Multi-Receptor Cascade

The functional consequence of oCPP binding is complex. At the 5-HT1A receptor, it acts as a partial agonist, a mechanism it shares with its parent compound, trazodone.[6] Its activity at 5-HT2C receptors is generally characterized as agonistic.[1] This dual action—stimulating certain serotonin receptors while blocking others—underpins its nuanced effects on mood and behavior. For example, agonism at 5-HT2C receptors has been linked to anxiogenic effects and suppression of appetite, while 5-HT1A agonism is often associated with anxiolytic and antidepressant outcomes.[7]

The diagram below illustrates the primary signaling cascades initiated by oCPP at its key G-protein coupled receptor targets.

oCPP_Signaling_Pathways cluster_membrane Cell Membrane node_5HT1A 5-HT1A Receptor (Gαi/o-coupled) node_AC Adenylyl Cyclase node_5HT1A->node_AC Inhibits node_5HT2C 5-HT2C Receptor (Gαq/11-coupled) node_PLC Phospholipase C (PLC) node_5HT2C->node_PLC Activates node_5HT2A 5-HT2A Receptor (Gαq/11-coupled) node_Block Antagonism (Blocks Signal) node_5HT2A->node_Block node_oCPP oCPP node_oCPP->node_5HT1A Partial Agonist node_oCPP->node_5HT2C Agonist node_oCPP->node_5HT2A Antagonist node_cAMP ↓ cAMP node_AC->node_cAMP node_IP3_DAG ↑ IP3 & DAG node_PLC->node_IP3_DAG node_Ca ↑ Intracellular Ca²⁺ node_IP3_DAG->node_Ca node_PKC Activate PKC node_IP3_DAG->node_PKC

Caption: oCPP's primary signaling mechanisms at key serotonin receptors.

Part 2: In Vitro Pharmacological Assessment

To characterize the interaction of a compound like oCPP with its targets, a suite of in vitro assays is essential. These experiments provide quantitative data on binding affinity and functional potency, forming the foundation of a drug's pharmacological profile.

Workflow 1: Determining Binding Affinity via Radioligand Assays

Radioligand binding assays are a cornerstone technique for quantifying the affinity of a ligand for a receptor.[8][9] A competitive binding assay, which measures the ability of an unlabeled test compound (oCPP) to displace a labeled ligand of known affinity, is used to determine the inhibitor constant (Ki).

Radioligand_Binding_Workflow start Start prep 1. Membrane Preparation (Cells/tissue expressing target receptor) start->prep incubate 2. Incubation - Membranes - Radioligand (fixed conc.) - oCPP (varying conc.) prep->incubate filter 3. Rapid Filtration (Separates bound from free radioligand) incubate->filter count 4. Scintillation Counting (Quantifies bound radioactivity) filter->count analyze 5. Data Analysis - Plot % inhibition vs. [oCPP] - Calculate IC50 count->analyze calculate 6. Ki Calculation (Cheng-Prusoff equation) analyze->calculate end End: Determine Ki calculate->end BRET_Functional_Assay cluster_before No/Low BRET Signal cluster_after High BRET Signal GPCR_RLuc GPCR-RLuc (Energy Donor) G_YFP G-Protein-YFP (Energy Acceptor) GPCR_RLuc_act GPCR-RLuc (Activated) G_YFP_act G-Protein-YFP GPCR_RLuc_act->G_YFP_act Interaction ligand Add oCPP ligand->GPCR_RLuc_act

Caption: Principle of a BRET assay for GPCR-G protein interaction.

Part 3: In Vivo Pharmacology and Preclinical Assessment

In vivo studies are critical for understanding how a compound behaves in a complex biological system, encompassing its pharmacokinetic profile and its ultimate pharmacodynamic effects. [10]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Metabolism: oCPP is a primary active metabolite of trazodone. The biotransformation of trazodone to oCPP is mainly catalyzed by the cytochrome P450 enzyme CYP3A4. [4][11]Subsequently, oCPP itself is metabolized, with studies suggesting CYP2D6 is involved in its hydroxylation. [4]This metabolic pathway is a critical consideration for potential drug-drug interactions with other substrates, inhibitors, or inducers of these enzymes.

  • Pharmacokinetic Profile: Human studies on the related compound m-CPP (meta-chlorophenylpiperazine) have shown large interindividual variability in clearance and bioavailability following both oral and intravenous administration. [12][13]The elimination half-life of m-CPP ranges from approximately 2.5 to 7 hours. [13]While specific data for oCPP may differ, the general pharmacokinetic variability of phenylpiperazines is a key characteristic. In rats, brain tissue concentrations of m-CPP have been shown to significantly exceed plasma concentrations, indicating efficient penetration of the blood-brain barrier. [2]

    Parameter Value (m-CPP, Human Studies) Reference
    Oral Bioavailability Highly variable (12% - 108%) [12][13]
    Elimination Half-life (t½) ~2.5 - 7 hours [13]

    | Clearance | Highly variable (11 - 92 L/hr) | [12]|

Pharmacodynamics and Behavioral Effects

In animal models, phenylpiperazines like oCPP elicit a range of behavioral and physiological responses. The related m-CPP has been shown to increase blood pressure and heart rate in rats, an effect mediated by serotonin receptors. [14]Long-term administration can lead to changes in serotonin receptor density and dopamine levels. [7]Due to its interaction with receptors implicated in mood and anxiety, oCPP and similar compounds are often evaluated in behavioral paradigms that model these conditions. [15][16][17] Detailed Protocol: Elevated Plus Maze (EPM) for Anxiolytic/Anxiogenic Activity

  • Objective: To assess the anxiety-like behavior in rodents following administration of oCPP. The EPM is a widely validated model for screening anxiolytic and anxiogenic drugs. [15][16]* Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

  • Animals: Male rodents (e.g., Wistar rats or C57BL/6 mice).

  • Methodology:

    • Dosing: Administer oCPP (or vehicle control) via the appropriate route (e.g., intraperitoneal injection) 30 minutes before testing.

    • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the experiment.

    • Test Procedure:

      • Place the animal in the center of the maze, facing one of the open arms.

      • Allow the animal to explore the maze freely for a 5-minute period.

      • Record the session using an overhead video camera for later analysis.

    • Data Analysis: Score the following parameters:

      • Time spent in the open arms vs. closed arms.

      • Number of entries into the open arms vs. closed arms.

      • Total number of arm entries (a measure of general locomotor activity).

    • Interpretation:

      • An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the control group.

      • An anxiogenic effect is indicated by a significant decrease in these parameters.

EPM_Workflow start Start dosing 1. Drug Administration (oCPP or Vehicle) start->dosing acclimate 2. Acclimation Period (Quiet room, ~60 min) dosing->acclimate placement 3. Maze Placement (Center of EPM) acclimate->placement explore 4. Free Exploration (5-minute session) placement->explore record 5. Video Recording explore->record analyze 6. Behavioral Scoring (Time/entries in open vs. closed arms) record->analyze interpret 7. Interpretation (Anxiolytic vs. Anxiogenic effect) analyze->interpret end End interpret->end

Caption: Experimental workflow for the Elevated Plus Maze test.

Part 4: Toxicology and Safety Profile

The toxicological profile of phenylpiperazines warrants careful consideration. The GHS classification for the related compound m-CPP indicates it is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation, drowsiness, or dizziness. [18][19]The oral LD50 in rats for m-CPP is reported as 142 mg/kg. [18]In human challenge studies, m-CPP has been associated with adverse effects including anxiety, dizziness, headache, and shivering. [12][13]Given the structural similarity, a comparable safety profile should be assumed for oCPP in the absence of specific data.

Conclusion and Future Directions

1-(2-Chlorophenyl)piperazine hydrochloride is a pharmacologically complex molecule with significant utility in neuroscience research. Its profile as a multi-target serotonergic agent, acting as a partial agonist at 5-HT1A receptors and an agonist at 5-HT2C receptors, makes it a valuable tool for dissecting the roles of these receptors in various physiological and pathological processes. Its status as an active metabolite of trazodone underscores the importance of its characterization for a complete understanding of the clinical pharmacology of this widely used antidepressant.

Future research should focus on further elucidating the functional selectivity or "biased agonism" of oCPP at its target receptors, exploring how it may preferentially activate certain downstream signaling pathways over others. Additionally, head-to-head preclinical studies comparing the pharmacokinetic and pharmacodynamic profiles of oCPP with its isomers (m-CPP and p-CPP) would provide valuable insights into the structure-activity relationships that govern the pharmacology of this important chemical class.

References

  • Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. (2021). Frontiers.
  • Animal Models of Anxiety and Depression: Exploring the Underlying Mechanisms of Sex Differences. Frontiers Research Topic.
  • CAS 41202-32-8: Piperazine, 1-(2-chlorophenyl). CymitQuimica.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Assessing GPCR activation using protein complementation: a novel technique for HTS. (2007). Portland Press.
  • Experimental animal models for the simulation of depression and anxiety. (2022). Taylor & Francis Online.
  • Recent progress in assays for GPCR drug discovery. ACTA PHARMACEUTICA SINICA B.
  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
  • Radioligand binding assays. Bio-protocol.
  • Animal models as tools to study the p
  • Animal models of depression. Wikipedia.
  • Functional assays for screening GPCR targets. (2005). Current Opinion in Biotechnology.
  • Preclinical PK Study Design: Essential Guidelines and Best Practices for Effective Drug Development. (2026). Infinix Bio.
  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC.
  • Radioligand binding methods: practical guide and tips. PubMed.
  • Radioligand Binding Studies.
  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (2021). Frontiers.
  • Acute Chlorophenylpiperazine Overdose: A Case Report and Review of the Literature. (2025).
  • TRAZODONE IS METABOLIZED TO m-CHLOROPHENYLPIPERAZINE BY CYP3A4 FROM HUMAN SOURCES. (2018). Drug Metabolism and Disposition.
  • trazodone. ClinPGx.
  • Pharmacokinetics of Trazodone and Its Major Metabolite M-Chlorophenylpiperazine in Plasma and Brain of R
  • Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. (1998). PubMed.
  • M-chlorophenylpiperazine increases blood pressure and heart rate in pithed and conscious r
  • Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPγS binding. (2005). Semantic Scholar.
  • 1-(3-Chlorophenyl)piperazine 99 65369-76-8. Sigma-Aldrich.
  • Serotonin Receptors. NCBI Bookshelf.
  • Pharmacokinetics, pharmacodynamics and clinical use of trazodone and its active metabolite m-chlorophenylpiperazine in the horse. (2017). Journal of Veterinary Pharmacology and Therapeutics.
  • Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. (2025). Journal of the American Chemical Society.
  • 1-(2-Chlorophenyl)piperazine. PubChem.
  • Safety D
  • Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. (2004). PubMed.
  • (--)-m-Chlorophenyl-piperazine, a central 5-hydroxytryptamine agonist, is a metabolite of trazodone. (1981). PubMed.
  • 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE. Inxight Drugs.
  • Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. PubMed.

Sources

Foundational

1-(2-Chlorophenyl)piperazine hydrochloride basic research applications

This technical guide provides an in-depth analysis of 1-(2-Chlorophenyl)piperazine hydrochloride (oCPP) , a critical phenylpiperazine scaffold used in neuropsychiatric drug discovery and serotonin receptor pharmacology....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(2-Chlorophenyl)piperazine hydrochloride (oCPP) , a critical phenylpiperazine scaffold used in neuropsychiatric drug discovery and serotonin receptor pharmacology.

Applications in Serotonergic Pharmacology & Medicinal Chemistry

Executive Summary & Chemical Identity[1]

1-(2-Chlorophenyl)piperazine (oCPP) is a privileged pharmacophore in the design of atypical antipsychotics and antidepressants. While often overshadowed by its isomer mCPP (the primary metabolite of Trazodone), oCPP serves a distinct role as a selectivity probe for 5-HT receptors and a synthetic intermediate for "long-chain arylpiperazine" (LCAP) drugs.

Unlike mCPP, which acts as a non-selective 5-HT receptor agonist (particularly 5-HT


), the ortho-substitution in oCPP introduces steric constraints that alter its binding profile, often favoring antagonism or partial agonism at 5-HT

and adrenergic

receptors depending on the attached linker.
Chemical Profile
PropertyData
Chemical Name 1-(2-Chlorophenyl)piperazine hydrochloride
Common Abbreviation oCPP · HCl
CAS Number 41202-32-8 (HCl salt); 39512-50-0 (Free base)
Molecular Formula C

H

ClN

· HCl
Molecular Weight 233.14 g/mol (Salt); 196.68 g/mol (Base)
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane)
Key Structural Feature Ortho-chlorine atom provides steric bulk, preventing metabolic hydroxylation at the para-position relative to the piperazine nitrogen.

Pharmacological Profile & Research Applications[2][3][4]

The "Ortho-Effect" in Receptor Binding

In Structure-Activity Relationship (SAR) studies, oCPP is utilized to determine the topological requirements of the serotonin binding pocket. The ortho-chlorine forces the phenyl ring to adopt a specific torsion angle relative to the piperazine ring, distinct from the meta (mCPP) or para (pCPP) isomers.

  • 5-HT

    
     Receptor:  oCPP derivatives frequently exhibit high affinity for 5-HT
    
    
    
    . The ortho substituent often enhances selectivity against 5-HT
    
    
    compared to para-substituted analogs.
  • Adrenergic Activity: oCPP displays significant affinity for

    
    -adrenoceptors, a property often exploited in the design of multi-target antipsychotics (e.g., to induce sedation or modulate blood pressure).
    
  • Metabolic Stability: The ortho-Cl blocks specific metabolic pathways, making oCPP-based drugs often more metabolically stable than their unsubstituted counterparts.

Comparative Pharmacology (oCPP vs. mCPP)
FeatureoCPP (2-Chloro) mCPP (3-Chloro)
Primary Role Synthetic Intermediate / SAR ProbeActive Metabolite / Challenge Agent
Parent Drugs Enpiprazole, various experimental LCAPsTrazodone, Nefazodone
5-HT

Activity
Moderate Affinity / Antagonist (context-dependent)High Affinity / Agonist (Panicogenic)
Behavioral Effect Sedative / Anxiolytic potentialAnxiogenic (induces anxiety/panic)

Experimental Protocols

Synthesis of 1-(2-Chlorophenyl)piperazine HCl

Rationale: Commercial batches can contain aniline impurities. For high-precision binding assays, in-house synthesis via cyclization ensures purity.

Reaction Scheme: Nucleophilic substitution of 2-chloroaniline with bis(2-chloroethyl)amine hydrochloride.

Synthesis Aniline 2-Chloroaniline Intermediate Transition State (High Temp) Aniline->Intermediate + Solvent (Diglyme/Xylene) + 150°C Amine Bis(2-chloroethyl)amine HCl Amine->Intermediate Product 1-(2-Chlorophenyl)piperazine HCl Intermediate->Product Cyclization (- 2 HCl)

Caption: Thermal cyclization pathway for oCPP synthesis.

Step-by-Step Protocol:

  • Reagents: Combine 2-chloroaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.0 eq) in a high-boiling solvent (e.g., Diglyme or Xylene).

  • Reflux: Heat the mixture to reflux (approx. 150–160°C) for 24–48 hours. Note: The high temperature is energetic enough to overcome the steric hindrance of the ortho-chlorine.

  • Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt.

  • Filtration: Filter the solid.

  • Purification (Critical): Recrystallize from Ethanol/Water or Isopropanol to remove unreacted aniline (which is toxic and interferes with binding assays).

  • Validation: Verify purity via HPLC (>98%) and NMR.

In Vitro Radioligand Binding Assay (5-HT )

Rationale: To determine the


 of oCPP or its derivatives.
  • Tissue Preparation: Use rat frontal cortex homogenates or HEK-293 cells stably expressing human 5-HT

    
    .
    
  • Radioligand: [

    
    H]-Ketanserin (0.5 nM).
    
  • Non-Specific Binding (NSB): Define using Methysergide (1

    
    M) or Mianserin.
    
  • Incubation: Incubate oCPP (concentration range

    
     to 
    
    
    
    M) with tissue and radioligand in Tris-HCl buffer (pH 7.4) for 60 min at 37°C.
  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Safety & Handling (E-E-A-T)

  • Hazard Identification: oCPP is an irritant. However, the parent anilines (2-chloroaniline) used in synthesis are highly toxic and can induce methemoglobinemia.

  • Salt Form Stability: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.

  • Handling: Always handle in a fume hood. Avoid dust generation.

Visualizing the Pharmacological Workflow

The following diagram illustrates the decision-making process when using oCPP as a scaffold in drug design.

Workflow Start Research Goal: Design Atypical Antipsychotic Scaffold Select Scaffold: 1-(2-Chlorophenyl)piperazine (oCPP) Start->Scaffold Branch1 Linker Attachment (Alkyl chain) Scaffold->Branch1 N-Alkylation Test1 Screen Binding: 5-HT2A vs D2 Branch1->Test1 ResultA High 5-HT2A / Low D2 (Antidepressant Potential) Test1->ResultA Selectivity > 100x ResultB Balanced 5-HT2A / D2 (Antipsychotic Potential) Test1->ResultB Selectivity ~ 10x

Caption: Decision tree for utilizing oCPP in antipsychotic drug discovery.

References

  • Comparison of Binding Profiles: Fiorella, D., Rabin, R. A., & Winter, J. C. (1995). The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine. Psychopharmacology, 119(2), 222–230.[1]

  • Synthetic Protocols: Jain, S. K., et al. (2010). Synthesis and Pharmacology of Novel Antidepressant Agents. International Journal of Pharmaceutical Sciences Review and Research.

  • Receptor Affinity Data: Roth, B. L., et al. (PDSP Database). Psychoactive Drug Screening Program (PDSP) Ki Database. University of North Carolina at Chapel Hill.

  • Metabolic Context: Rotzinger, S., et al. (1998). Metabolism of trazodone to m-chlorophenylpiperazine. Drug Metabolism and Disposition. (Contextual reference distinguishing mCPP from oCPP).

  • Chemical Properties: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 38400, 1-(2-Chlorophenyl)piperazine hydrochloride.

Sources

Exploratory

Technical Guide: Handling, Storage, and Stability of 1-(2-Chlorophenyl)piperazine Hydrochloride

[1] Part 1: Executive Summary & Chemical Identity[1] 1-(2-Chlorophenyl)piperazine hydrochloride (oCPP HCl) is a critical phenylpiperazine scaffold used extensively in serotonin (5-HT) receptor research and as a precursor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Chemical Identity[1]

1-(2-Chlorophenyl)piperazine hydrochloride (oCPP HCl) is a critical phenylpiperazine scaffold used extensively in serotonin (5-HT) receptor research and as a precursor in the synthesis of atypical antipsychotics and antidepressants (e.g., Trazodone, Nefazodone).[1]

Unlike its meta-substituted isomer (mCPP), which is a non-selective 5-HT agonist often regulated as a recreational stimulant, oCPP exhibits a distinct pharmacological profile, primarily acting as a 5-HT antagonist and a key metabolite.[1] Proper handling is dictated by its hygroscopic nature as a hydrochloride salt and its potential bioactivity.

Table 1: Physicochemical Profile[1]
PropertySpecificationCritical Note
Chemical Name 1-(2-Chlorophenyl)piperazine hydrochlorideIsomer specificity (ortho) is vital for receptor selectivity.[1]
CAS Number 41202-32-8Verify against CAS 13078-15-4 (mCPP) to prevent experimental error.
Molecular Formula C₁₀H₁₃ClN₂[1][2] · HCl
Molecular Weight 233.14 g/mol Use this value for molarity calculations, not the free base MW (196.68).
Appearance White to off-white crystalline powderYellowing indicates oxidation or free base liberation.[1]
Solubility Water (>50 mM), DMSO (>100 mM), MethanolExcellent aqueous solubility due to HCl salt form.
Melting Point 187–190°C (dec.)Decomposition upon melting; do not use melt-casting.
pKa ~9.0 (piperazine nitrogen)Basic in solution; buffers may require pH adjustment.

Part 2: Health, Safety, and Environment (HSE)[1]

Directive: Treat this compound as a bioactive serotonin modulator. While acute toxicity is lower than mCPP, strict exposure controls are required to prevent inadvertent pharmacological effects.

Toxicology & Hazard Identification
  • Acute Toxicity: Harmful if swallowed (H302). LD50 (oral, rat) data is often extrapolated from piperazine analogues; assume toxic threshold <500 mg/kg.

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[3][4] The HCl moiety contributes to mucosal irritation upon inhalation.

  • Target Organs: Central Nervous System (CNS). Inhalation of dust may trigger serotonergic modulation (dizziness, nausea).

Engineering Controls & PPE[1]
  • Primary Containment: Handle all solid powder in a Class II Biosafety Cabinet (BSC) or a chemical fume hood with HEPA filtration.

  • Respiratory Protection: If weighing outside a hood, use an N95/P2 respirator at minimum.

  • Dermal Protection: Nitrile gloves (0.11 mm minimum thickness). Double-gloving is recommended during stock solution preparation to prevent transdermal absorption of the dissolved salt.

Part 3: Storage Protocol

The Golden Rule: Stability is a function of moisture exclusion. As a hydrochloride salt, oCPP is hygroscopic. Hydrolysis leads to acidity changes and potential degradation of the piperazine ring.

Solid State Storage
  • Temperature: Store at -20°C for long-term stability (>6 months). Room temperature (RT) is acceptable for shipping (<2 weeks) but accelerates oxidation.

  • Atmosphere: Store under desiccation . The vial should be sealed with Parafilm® and placed inside a secondary container (e.g., a Falcon tube or desiccator jar) containing silica gel or Drierite™.

  • Light: Protect from light. Store in amber vials or wrap clear vials in aluminum foil.

Solution Storage (Stock)[1]
  • Solvent: DMSO is the preferred solvent for stock solutions due to its cryoprotective properties and antimicrobial nature.

  • Stability:

    • Water/Buffer: Unstable long-term. Prepare fresh daily.

    • DMSO/Ethanol: Stable for 3 months at -20°C.

  • Freeze/Thaw: Limit to 3 cycles. Aliquot stocks (e.g., 50 µL) immediately after preparation to avoid repeated temperature stress.

Part 4: Technical Operations & Solubilization

Objective: Create a self-validating system for stock preparation that ensures consistent molarity.

Preparation of 10 mM Stock Solution (Example)

Target Volume: 10 mL Target Concentration: 10 mM[1]

  • Equilibration: Allow the product vial to warm to room temperature before opening. Crucial: Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, ruining the remaining solid.

  • Weighing: Weigh 23.31 mg of 1-(2-Chlorophenyl)piperazine HCl.

    • Note: If using the free base (rare), you would weigh 19.67 mg, but solubility in water would be poor.

  • Dissolution:

    • Add 10 mL of DMSO (molecular biology grade).

    • Vortex vigorously for 30 seconds. The solution should be clear and colorless.

    • Validation: If particulate matter remains, sonicate at 40 kHz for 5 minutes.

  • Aliquoting: Dispense into ten 1 mL amber cryovials. Label with: Compound Name, Concentration, Solvent, Date, and User Initials.

  • Storage: Place immediately at -20°C.

Aqueous Working Solutions

Dilute the DMSO stock at least 1:1000 into the assay buffer (e.g., PBS) to keep final DMSO concentration <0.1%, minimizing solvent toxicity in cell assays.

Part 5: Quality Control & Degradation Pathways

Researchers must recognize the signs of compound failure.

  • Visual QC: Any color change to yellow/brown indicates oxidation of the piperazine nitrogen or the phenyl ring chlorination site.

  • Chemical QC: Check pH of aqueous solutions. A significant drop in pH suggests hydrolysis of the HCl salt or liberation of free HCl.

Visualization: Handling & Degradation Logic

G Receipt Receipt of Solid (RT Shipping) Equilibration Equilibrate to RT (Prevent Condensation) Receipt->Equilibration Storage_Solid Storage: -20°C Desiccated & Dark Equilibration->Storage_Solid Weighing Weighing (Hygroscopic Risk) Storage_Solid->Weighing As needed Moisture Moisture/Air Exposure Storage_Solid->Moisture Improper Seal Solubilization Solubilization (DMSO Preferred) Weighing->Solubilization Weighing->Moisture Open Vial Storage_Stock Stock Storage (-20°C, Aliquoted) Solubilization->Storage_Stock Hydrolysis Hydrolysis/Oxidation Moisture->Hydrolysis Impurity Impurity Formation (Yellowing/pH Drop) Hydrolysis->Impurity

Figure 1: Workflow for handling oCPP HCl, highlighting critical control points (green/blue) and failure modes (red/black).[1]

Part 6: Regulatory & Compliance

While 1-(2-Chlorophenyl)piperazine is generally considered a research chemical, it is structurally related to mCPP (1-(3-Chlorophenyl)piperazine), which is a controlled substance in several jurisdictions (e.g., USA, UK, New Zealand) due to its use as a recreational drug or "party pill" ingredient.[1]

  • Verification: Always verify the ortho substitution pattern (2-Cl) via NMR or COA (Certificate of Analysis) upon receipt.[1]

  • Documentation: Maintain usage logs. If synthesized in-house, ensure no meta-isomer impurities are present, as this could trigger legal scheduling issues.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 415628, 1-(2-Chlorophenyl)piperazine.[1] Retrieved February 20, 2026, from [Link][1]

Sources

Foundational

1-(2-Chlorophenyl)piperazine hydrochloride melting point

An In-Depth Technical Guide to the Melting Point of 1-(2-Chlorophenyl)piperazine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract Th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Melting Point of 1-(2-Chlorophenyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the melting point of 1-(2-Chlorophenyl)piperazine hydrochloride (CAS: 41202-32-8), a key chemical intermediate and a known impurity and metabolite of the antidepressant drug Trazodone.[1][2] The melting point is a critical physical constant for compound identification, purity assessment, and quality control. This document moves beyond a simple statement of values to explore the underlying scientific principles, experimental variables, and analytical best practices that ensure the determination of an accurate and reliable melting point. We will dissect the discrepancies in literature-reported values, detail the causative factors influencing this thermal property, and provide a self-validating, authoritative protocol for its measurement.

Introduction and Physicochemical Profile

1-(2-Chlorophenyl)piperazine hydrochloride, often abbreviated as oCPP-HCl, is a substituted arylpiperazine derivative. Its hydrochloride salt form enhances water solubility compared to the free base, making it suitable for various applications in medicinal chemistry and pharmaceutical development.[3] It serves as a reactant in the synthesis of compounds with 5-hydroxytryptamine receptor antagonist activity.[1] Understanding its fundamental physicochemical properties is paramount for its effective use. The melting point, in particular, serves as a rapid and cost-effective indicator of identity and purity.

A review of commercially available data reveals a notable discrepancy in the reported melting point, which underscores the necessity of a rigorous and well-controlled analytical approach.

Table 1: Physicochemical Properties of 1-(2-Chlorophenyl)piperazine Hydrochloride

PropertyValueSource(s)
CAS Number 41202-32-8[1][4]
Molecular Formula C₁₀H₁₄Cl₂N₂[1][5]
Molecular Weight 233.14 g/mol [1][4]
Appearance White to off-white solid/powder[1][6]
Solubility Soluble in methanol, ethanol; Slightly soluble in DMSO[1][6]
Key Characteristic Hygroscopic[1]

Analysis of Reported Melting Point Data

The melting point of a pure, crystalline solid should be a sharp, well-defined temperature. However, technical data sheets and chemical suppliers report a range of values for oCPP-HCl, often with an indication of decomposition.

Table 2: Comparison of Reported Melting Points

Melting Point Range (°C)Purity/NotesSource(s)
160-163 °C(dec.) (lit.) 95% Assay[1][4]
187-190 °CHigh purity, e.g., 98%+[6]

This variance of over 20°C is significant. It strongly suggests that the measured value is highly sensitive to specific attributes of the sample and the methodology used for its determination. The lower range, 160-163°C, is frequently cited in literature and by major suppliers, often accompanied by a "(dec.)" notation, indicating that the substance decomposes at or near its melting point.[1][4] The higher range of 187-190°C is reported by a supplier offering high-purity material.[6] For context, the isomeric compound 1-(3-Chlorophenyl)piperazine hydrochloride (m-CPP HCl) has a distinctly higher melting point of 210-214°C, illustrating the profound impact of the chlorine atom's position on the phenyl ring on the crystal lattice energy.[2][7]

Critical Factors Influencing Melting Point Determination

As senior scientists, we must understand that a melting "point" is truly a melting "range." The start of this range (the temperature at which the first droplet of liquid appears) and the end (the temperature at which the last solid particle melts) are both crucial data points. The following factors are primary determinants of the observed melting range for oCPP-HCl.

Chemical Purity

The presence of impurities is the most common cause of a depressed and broadened melting range. For oCPP-HCl, potential impurities can arise from its synthesis, which typically involves the condensation of 2-chloroaniline with bis(2-chloroethyl)amine hydrochloride.[8][9]

  • Residual Starting Materials: Unreacted 2-chloroaniline or bis(2-chloroethyl)amine hydrochloride.

  • Synthesis By-products: Formation of undesired 1,4-disubstituted piperazines can occur as both nitrogen atoms in the piperazine ring are reactive.[10]

Expert Insight: Before any melting point determination, the purity of the oCPP-HCl sample must be authoritatively assessed. High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the purity of piperazine derivatives.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure and identifying any organic impurities.[10]

Hygroscopicity

The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][12] Water absorbed into the crystal lattice acts as an impurity, leading to a significant depression and broadening of the melting range.

Trustworthiness Pillar: A self-validating protocol must account for hygroscopicity. The sample must be thoroughly dried under vacuum or in a desiccator containing a suitable drying agent (e.g., P₂O₅) prior to analysis. The entire sample handling process should be performed in a low-humidity environment (e.g., a glove box) if possible.

Thermal Decomposition

The "(dec.)" notation indicates that the compound breaks down chemically at or near its melting temperature.[1][4] This decomposition generates impurities in real-time, which can cause the melting behavior to change as the measurement is being taken. Observations may include a color change (darkening), gas evolution, or a melting range that extends over several degrees.

Causality in Experimentation: Because of decomposition, a rapid heating rate can lead to an artificially high and broad melting point, as the sample may not have sufficient time to fully melt before significant degradation occurs. A slow, controlled heating rate is therefore non-negotiable for obtaining a meaningful result.

Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same compound can exhibit different physical properties, including melting point and solubility. While no specific polymorphs of oCPP-HCl are documented in the provided search results, it is a common phenomenon in pharmaceutical compounds. The discrepancy in reported melting points could potentially be explained by the presence of different polymorphic forms.

Authoritative Protocol for Melting Point Determination (Capillary Method)

This protocol is designed as a self-validating system, incorporating checks and rationale to ensure the trustworthiness of the final result. It is based on standard pharmacopeial capillary methods.[12]

Objective: To accurately determine the melting range of a 1-(2-Chlorophenyl)piperazine hydrochloride sample.

Apparatus:

  • Melting point apparatus with a calibrated thermometer or digital sensor.

  • Glass capillary tubes (closed at one end).

  • Sample grinder (mortar and pestle).

  • Vacuum oven or desiccator.

Protocol Steps:

  • Apparatus Calibration:

    • Rationale: To ensure the accuracy of the temperature reading.

    • Procedure: Determine the melting points of at least two certified reference standards that bracket the expected melting point of the sample (e.g., Benzophenone, 48-50°C; Caffeine, 235-237.5°C). The apparatus reading must be within the acceptable tolerance of the certified values. If not, a correction factor must be applied.

  • Sample Preparation (The Hygroscopicity Check):

    • Rationale: To eliminate absorbed moisture, a known cause of melting point depression.[1][12]

    • Procedure: Place the oCPP-HCl sample in a vacuum oven at a temperature well below its melting point (e.g., 60-70°C) for several hours until a constant weight is achieved. Alternatively, store the sample in a vacuum desiccator over a high-efficiency desiccant for at least 24 hours.

  • Sample Loading:

    • Rationale: A uniform, densely packed sample ensures efficient and even heat transfer.

    • Procedure: After drying, place a small amount of the sample on a clean, dry surface. Gently pulverize it into a fine powder. Invert a capillary tube and tap the open end into the powder until a small amount enters the tube. Tap the closed end of the tube on a hard surface to pack the powder down. Repeat until a tightly packed column of 2.5-3.5 mm is obtained.[12]

  • Measurement Execution:

    • Rationale: A two-stage heating process balances speed with accuracy, which is especially critical for a decomposing substance.

    • Procedure: a. Place the loaded capillary into the heating block of the apparatus. b. Set a rapid heating rate (e.g., 10-15°C per minute) to approach the expected melting point. c. Approximately 15°C below the anticipated start of melting, reduce the heating rate to 1-2°C per minute.[12] d. Record T1: The temperature at which the first distinct droplet of liquid is visible. e. Record T2: The temperature at which the last solid particle liquefies. f. Note any visual changes during the process, such as color change, shrinking, or gas evolution, and report them alongside the melting range.

  • Reporting:

    • Rationale: A complete report provides the full context for the result.

    • Report: The melting range as "T1 - T2 °C". For example: "Melting Range: 161.5 - 163.0°C (with decomposition)". Always report the heating rate used.

Visualization of Workflows and Influencing Factors

Diagrams can clarify the logical flow of analysis and the interplay of different variables.

G cluster_pre Pre-Analysis cluster_analysis Melting Point Analysis cluster_post Post-Analysis Sample Sample Reception Purity Purity Assessment (HPLC, NMR) Sample->Purity Confirm Identity & Purity Drying Sample Drying (Vacuum Oven) Purity->Drying If Pure Load Load Capillary Drying->Load Calibrate Calibrate Apparatus Heat Controlled Heating Calibrate->Heat Load->Heat Record Record T1 & T2 Heat->Record Report Final Report (Range + Observations) Record->Report

Caption: Logical workflow for authoritative melting point determination.

G center_node Observed Melting Range Purity Chemical Purity Purity->center_node depresses & broadens range Moisture Hygroscopicity (Moisture Content) Moisture->center_node depresses & broadens range Heating Heating Rate Heating->center_node affects accuracy & observes decomposition Decomp Thermal Decomposition Decomp->center_node broadens range, causes variability Poly Polymorphism Poly->center_node results in different melting points

Caption: Key factors influencing the melting point of oCPP-HCl.

Conclusion

The melting point of 1-(2-Chlorophenyl)piperazine hydrochloride is not a single, fixed value but a range that is highly dependent on sample purity, hydration state, and the analytical method employed. The literature-reported values between 160-190°C likely reflect variations in these critical factors. For drug development professionals and researchers, it is imperative to move beyond simply citing a literature value. An accurate determination requires a comprehensive approach: first, confirming the sample's purity via chromatography; second, mitigating its hygroscopic nature through rigorous drying; and third, employing a calibrated instrument with a slow, controlled heating rate to account for thermal decomposition. By following the authoritative protocol detailed in this guide, scientists can generate reliable and reproducible melting point data that serves as a true measure of their material's quality and identity.

References

  • Google. (2026). Current time information in Los Angeles, CA, US.
  • Pipzine Chemicals. (n.d.). 1-(2-Chlorophenyl)piperazine HCL. Retrieved February 20, 2026, from [Link]

  • IndiaMART. (n.d.). 1-(3-Chlorophenyl)piperazine Hydrochloride Solution. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628. Retrieved February 20, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved February 20, 2026, from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (n.d.). Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl}. Retrieved February 20, 2026, from https://ijpcr.net/ijpcr/issue/view/17
  • Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • Molekula Ltd. (n.d.). 1-(3-Chlorophenyl)piperazine hydrochloride (20466396 | 65369-76-8). Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved February 20, 2026, from [Link]

  • ChemSrc. (2025, September 18). CAS#:55974-33-9 | 1-(o-chlorophenyl)piperazine hydrochloride. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved February 20, 2026, from [Link]

  • RSC Publishing. (2010, January 15). Analytical Methods. Retrieved February 20, 2026, from [Link]

  • PMC. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved February 20, 2026, from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved February 20, 2026, from [Link]

  • Semantic Scholar. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved February 20, 2026, from [Link]

Sources

Exploratory

1-(2-Chlorophenyl)piperazine hydrochloride solubility in water

An In-Depth Technical Guide to the Aqueous Solubility of 1-(2-Chlorophenyl)piperazine Hydrochloride Introduction 1-(2-Chlorophenyl)piperazine hydrochloride is a piperazine derivative of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Aqueous Solubility of 1-(2-Chlorophenyl)piperazine Hydrochloride

Introduction

1-(2-Chlorophenyl)piperazine hydrochloride is a piperazine derivative of significant interest in medicinal chemistry and neuropharmacology, often utilized as a reactant in the synthesis of complex pharmaceutical agents, including those with 5-hydroxytryptamine (5-HT) receptor antagonist activity.[1] As with any active pharmaceutical ingredient (API) or intermediate, its physicochemical properties are paramount to its utility, governing everything from reaction kinetics in synthesis to bioavailability in formulation. Among these properties, aqueous solubility is a critical, often rate-limiting, factor.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the aqueous solubility of 1-(2-Chlorophenyl)piperazine hydrochloride. While specific quantitative solubility data for this compound is not extensively reported in public literature, this document synthesizes foundational chemical principles with field-proven experimental methodologies. We will explore the theoretical underpinnings of its solubility, present a robust protocol for its empirical determination, and discuss the critical factors that modulate its behavior in aqueous media.

Section 1: Core Physicochemical & Structural Properties

1-(2-Chlorophenyl)piperazine hydrochloride is the salt form of the parent compound, 1-(2-Chlorophenyl)piperazine. Salt formation is a primary strategy employed to enhance the aqueous solubility of ionizable, poorly soluble compounds.[2][3] The hydrochloride salt is typically a white to off-white crystalline solid, in contrast to its free base, which is a liquid at room temperature.[4] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-(2-Chlorophenyl)piperazine Hydrochloride

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄Cl₂N₂ (or C₁₀H₁₃ClN₂ · HCl)[1][5][6]
Molecular Weight 233.14 g/mol [1][5][6]
Appearance White to off-white solid / crystalline powder[4][5]
Melting Point 160-163 °C (dec.)[1][6]
Qualitative Solubility Soluble in organic solvents (methanol, ethanol).[5] Expected to be more soluble in water than its free base.[2][2][5]
CAS Number 41202-32-8[1][6][7]

The molecular structure, featuring a hydrophilic piperazine ring and a lipophilic 2-chlorophenyl group, imparts an amphiphilic character. The key to its aqueous solubility lies in the two nitrogen atoms of the piperazine moiety. These atoms are basic and can be protonated to form a positively charged cation, which readily interacts with polar water molecules. The hydrochloride salt form ensures the compound exists in this ionized, more soluble state.

Section 2: Theoretical Framework of Aqueous Solubility

The solubility of 1-(2-Chlorophenyl)piperazine hydrochloride is not a static value; it is a dynamic equilibrium influenced by the properties of the solution, most notably pH. As the hydrochloride salt of a weak base, its dissolution and potential precipitation are governed by pH-dependent equilibria.

pH-Dependent Solubility

The piperazine moiety contains two basic nitrogen atoms. In acidic to neutral pH, these nitrogens are protonated, rendering the molecule as a charged cation which is readily solvated by water. As the pH of the solution increases, the nitrogens will be deprotonated, leading to the formation of the neutral, free base form of the compound. This free base is significantly less polar and thus has a much lower intrinsic aqueous solubility.[8][9]

This relationship is critical. If the pH of the solution rises to a point where the concentration of the dissolved free base exceeds its own solubility limit, it will precipitate out of solution, even if the total concentration of the compound is below the solubility limit of the salt form.[3] This dynamic is illustrated in Figure 1.

G cluster_solid Solid Phase cluster_solution Aqueous Solution cluster_precipitate Potential Precipitate Solid 1-(2-CP)P·HCl(solid) DissolvedSalt 1-(2-CP)PH⁺(aq) + Cl⁻(aq) Solid->DissolvedSalt Dissolution DissolvedSalt->Solid Crystallization FreeBase 1-(2-CP)P(aq) + H⁺(aq) DissolvedSalt->FreeBase Deprotonation (High pH) FreeBase->DissolvedSalt Protonation (Low pH) Precipitate 1-(2-CP)P(solid) FreeBase->Precipitate Precipitation (if [FreeBase] > S₀)

Caption: Figure 1: Aqueous equilibrium of 1-(2-Chlorophenyl)piperazine HCl.

The Common Ion Effect

A potential, yet often overlooked, factor is the common ion effect. Because the compound is a hydrochloride salt, its solubility can be suppressed in aqueous media that already contain a high concentration of chloride ions (e.g., hydrochloric acid solutions, certain biological buffers, or simulated gastric fluid).[10][11] This effect is a direct consequence of Le Châtelier's principle; the excess chloride ions in solution drive the dissolution equilibrium (see Figure 1) back towards the solid, undissolved state, thereby reducing the observed solubility.

Influence of Temperature

For most salts, the dissolution process is endothermic, meaning it requires an input of energy to break the crystal lattice bonds.[12] Consequently, increasing the temperature of the solvent increases the kinetic energy of the water molecules, facilitating the breakdown of the solid and typically leading to an increase in solubility.[13][14] While this is the most common scenario, it is not universal. The precise effect of temperature must be determined empirically, as some dissolution processes can be exothermic.[14]

Section 3: Experimental Determination of Aqueous Solubility

The gold-standard method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[11] Its reliability stems from allowing the system to reach a true thermodynamic equilibrium between the solid and dissolved states.

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is designed as a self-validating system. The inclusion of multiple time points for sampling ensures that equilibrium has been genuinely achieved, a cornerstone of trustworthy data.

Materials:

  • 1-(2-Chlorophenyl)piperazine hydrochloride

  • Type I (ultrapure) water or desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Calibrated pH meter

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

  • Preparation: Add an excess amount of solid 1-(2-Chlorophenyl)piperazine hydrochloride to a series of vials containing a known volume (e.g., 2 mL) of the desired aqueous solvent. The key is to ensure a visible amount of undissolved solid remains throughout the experiment, creating a saturated suspension.[11] Causality: Using an excess of solid ensures that the final concentration measured is indeed the saturation solubility and not limited by the amount of compound added.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for an extended period. Causality: Continuous agitation prevents the settling of solid particles, maximizing the surface area for dissolution and ensuring a uniform approach to equilibrium. A typical duration is 24 to 72 hours.[9]

  • Sampling: At designated time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand for a short period to let the bulk of the solid settle.

  • Phase Separation: Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial for analysis. Causality: Filtration is a critical step to remove all undissolved solid particles. Failure to do so will lead to artificially high and erroneous solubility values. The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.

  • pH Measurement: After the final time point, measure the pH of the remaining slurry in each vial. Causality: This step is crucial for context, as the final equilibrium pH of the solution can differ from the starting pH of the buffer due to the compound's own acidic/basic properties.[11]

  • Quantification: Analyze the filtered supernatant samples by a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Analysis: Plot the measured concentration against time. Equilibrium is confirmed when the concentration values plateau (i.e., the values at 48 and 72 hours are statistically identical to the 24-hour value). The concentration at this plateau is the thermodynamic solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Separation cluster_analysis 4. Analysis cluster_confirm 5. Confirmation A Add excess solid to known volume of solvent B Agitate at constant T (24-72 hours) A->B C Withdraw supernatant at T=24, 48, 72h B->C F Measure final pH of slurry B->F at end D Filter through 0.22 µm syringe filter C->D E Quantify concentration by HPLC-UV D->E G Confirm concentration plateau (e.g., C₂₄ ≈ C₄₈ ≈ C₇₂) E->G

Caption: Figure 2: Experimental workflow for thermodynamic solubility determination.

Section 4: Factors Influencing Solubility & Mitigation Strategies

Understanding the factors that control solubility is key to successfully working with 1-(2-Chlorophenyl)piperazine hydrochloride in an experimental setting.

  • pH Control: Given the profound impact of pH, maintaining a well-buffered acidic environment is the most effective strategy to ensure maximal solubility. For biological assays, select a buffer system that is compatible with the experimental model while keeping the pH below 6.8. Studies on piperazine derivatives have shown that pH can be a controlling parameter for their activity and interaction with cellular barriers.[15][16]

  • Co-solvents: If the aqueous solubility is insufficient for a desired stock concentration, the use of water-miscible organic co-solvents can be an effective strategy.[8] Solvents such as DMSO or ethanol are commonly used. However, it is imperative to validate the final concentration of the co-solvent in the assay to ensure it does not interfere with the experimental outcome (typically <0.5% for cell-based assays).[8]

  • Temperature: For preparing concentrated solutions, gentle warming can be employed to increase solubility.[17] However, upon cooling to ambient temperature, the solution may become supersaturated and prone to precipitation. Therefore, solutions should be prepared and used at the target experimental temperature whenever possible.

Section 5: Safety & Handling for Solubility Studies

As a laboratory chemical, 1-(2-Chlorophenyl)piperazine hydrochloride requires careful handling. Based on available safety data sheets (SDS), the compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes skin and serious eye irritation.[4][18] It may also cause respiratory irritation.[4]

Mandatory Precautions:

  • Always handle the compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[4]

  • Avoid inhalation of the powder by handling it carefully to prevent dust formation.

  • In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[4]

Conclusion

The aqueous solubility of 1-(2-Chlorophenyl)piperazine hydrochloride is a multi-faceted property, fundamentally dictated by its chemical structure and highly sensitive to environmental conditions. As a hydrochloride salt of a basic compound, its solubility is maximized in acidic pH environments due to the protonation of the piperazine nitrogens. Researchers must remain vigilant of factors such as the final solution pH, the presence of common ions, and temperature, as these can significantly alter the extent to which the compound remains in solution. By employing robust, validated methodologies such as the shake-flask protocol, scientists can generate reliable and accurate solubility data, which is essential for the successful design of chemical syntheses, biological assays, and future formulation development.

References

  • Pipzine Chemicals. 1-(2-Chlorophenyl)piperazine HCL.
  • BenchChem.
  • Fisher Scientific. SAFETY DATA SHEET: 1-(2-Chlorophenyl)
  • CymitQuimica. CAS 41202-32-8: Piperazine, 1-(2-chlorophenyl)-.
  • BenchChem. 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.
  • PubChem. 1-(2-Chlorophenyl)piperazine.
  • ChemicalBook. 1-(2-Chlorophenyl)piperazine hydrochloride.
  • Manchester Organics. 1-(2-Chlorophenyl)piperazine hydrochloride.
  • Padra, Gujarat Manufacturer. 1 2 3 Di Chlorophenyl Piperazine HCL Manufacturer.
  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-6.
  • Lane, T. R., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(3), 937-46.
  • Taylor, L. S. (2018). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Sigma-Aldrich. 1-(2-Chlorophenyl)piperazine monohydrochloride.
  • Quora.
  • He, Y., et al. (2014). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 103(11), 3377-86.
  • Vernier.
  • Cayman Chemical. Safety Data Sheet: 1-(3-Chlorophenyl)piperazine (hydrochloride).
  • Sigma-Aldrich. SAFETY DATA SHEET: 1-(m-Chlorophenyl)piperazine hydrochloride.
  • The Physics Classroom.
  • Chemistry LibreTexts.
  • ResearchGate.
  • ACS Publications. API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches.
  • Wikipedia. Piperazine.
  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • MilliporeSigma.
  • Tokyo Chemical Industry. 1-(2-Chlorophenyl)piperazine.
  • ChemScene. 1-(2-Chlorophenyl)piperazine hydrochloride.
  • ChemicalBook. 1-(2-Chlorophenyl)piperazine.

Sources

Foundational

Technical Guide: Solubilization and Handling of 1-(2-Chlorophenyl)piperazine Hydrochloride in DMSO

Executive Summary 1-(2-Chlorophenyl)piperazine hydrochloride (oCPP HCl) is a phenylpiperazine derivative widely used as a serotonin (5-HT) receptor ligand and a primary metabolite of the antidepressant Trazodone.[1] Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Chlorophenyl)piperazine hydrochloride (oCPP HCl) is a phenylpiperazine derivative widely used as a serotonin (5-HT) receptor ligand and a primary metabolite of the antidepressant Trazodone.[1] While the hydrochloride salt form confers improved aqueous solubility compared to its free base, it presents specific challenges when preparing high-concentration organic stock solutions for biological assays.[1]

This guide provides a validated protocol for preparing stable 10 mM to 100 mM stock solutions in Dimethyl Sulfoxide (DMSO), ensuring compound integrity and experimental reproducibility.

Part 1: Chemical Profile & Physicochemical Context[1][2]

The hydrochloride salt (HCl) increases the polarity of the molecule, enhancing its crystal lattice energy. This makes the compound solid and stable at room temperature but requires kinetic energy (sonication/heat) to disrupt the lattice when dissolving in organic solvents like DMSO.

ParameterData
Compound Name 1-(2-Chlorophenyl)piperazine hydrochloride
Abbreviation oCPP HCl
CAS Number 41202-32-8
Molecular Weight 233.14 g/mol
Appearance White to off-white crystalline powder
Salt Form Monohydrochloride (typically)

Part 2: Solubility Parameters

The following solubility limits are based on thermodynamic stability at 25°C. While higher concentrations may be achieved transiently, they risk precipitation during storage or freeze-thaw cycles.

Solubility Data Table
SolventSolubility LimitNotes
Water ~25 mg/mLHighly soluble; acidic pH due to HCl salt.
DMSO ~10–25 mg/mL Recommended for Stock. Requires vortexing/sonication.
Ethanol ~25 mg/mLGood solubility; volatile, less ideal for long-term frozen storage.
PBS (pH 7.2) ~10 mg/mLSolubility decreases as pH neutralizes (free base formation).

Critical Insight: Unlike the free base oil, which is miscible with DMSO, the HCl salt requires time to dissociate. A "cloudy" suspension that clears upon standing is a sign of incomplete dissolution. Do not use the solution until it is optically clear.

Part 3: Preparation Protocol (DMSO Stock)

This protocol validates the preparation of a 10 mM Stock Solution , the industry standard for high-throughput screening and receptor binding assays.

Required Materials
  • 1-(2-Chlorophenyl)piperazine HCl (Solid)[1][2][3][4]

  • Anhydrous DMSO (≥99.9%, Culture Grade)[1]

  • Vortex Mixer[1]

  • Ultrasonic Water Bath (Sonicator)[1]

  • Amber Glass Vials (Borosilicate)[1]

Step-by-Step Methodology
  • Calculation: To prepare 1 mL of 10 mM stock :

    • Target Mass: 2.33 mg

    • Correction: If weighing a larger amount (e.g., 10 mg), adjust DMSO volume accordingly.

    • Formula:

      
      [1]
      
  • Weighing: Weigh the solid directly into an amber glass vial. Avoid using plastic microfuge tubes for long-term DMSO storage to prevent leaching.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

  • Disruption (The Critical Step):

    • Vortex vigorously for 30 seconds.

    • Sonicate at room temperature for 5–10 minutes. The HCl salt lattice is robust; sonication ensures complete solvation.

  • Inspection: Hold the vial against a light source. The solution must be colorless and free of particulate matter.

  • Sterilization (Optional): If used for cell culture, filter through a 0.2 µm PTFE or Nylon syringe filter. Do not use cellulose acetate (DMSO dissolves it).[1]

Workflow Visualization

The following diagram illustrates the critical decision points in the solubilization workflow.

G Start Solid oCPP HCl Weigh Weigh into Amber Glass Start->Weigh AddDMSO Add Anhydrous DMSO Weigh->AddDMSO Vortex Vortex (30 sec) AddDMSO->Vortex Sonicate Sonicate (5-10 min) Vortex->Sonicate Check Visual Inspection Sonicate->Check Store Store -20°C (Aliquot) Check->Store Clear Rewarm Warm to 37°C Check->Rewarm Cloudy Rewarm->Vortex

Figure 1: Validated workflow for solubilizing oCPP HCl in DMSO, highlighting the critical sonication and inspection steps.

Part 4: Storage & Stability[1][7][8]

  • Temperature: Store stock solutions at -20°C . For storage >6 months, -80°C is preferred.

  • Hygroscopicity: DMSO is hygroscopic (absorbs water from air). Water accumulation leads to precipitation of the HCl salt over time.

    • Solution: Use single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Freeze-Thaw: Limit to <3 cycles. If precipitate is observed upon thawing, warm to 37°C and vortex. If precipitate persists, discard.

Part 5: Biological Context & Application[1]

1-(2-Chlorophenyl)piperazine is not merely a chemical reagent; it is a bioactive pharmacophore.[1] It acts primarily as a non-selective 5-HT receptor agonist/antagonist and is a major metabolite of the antidepressant Trazodone .

Pharmacological Pathway

Researchers often use oCPP to distinguish between the effects of the parent drug (Trazodone) and its active metabolite.

BioPathway Trazodone Trazodone (Parent Drug) CYP3A4 CYP3A4 (Liver Metabolism) Trazodone->CYP3A4 mCPP mCPP (1-(3-chlorophenyl)...) CYP3A4->mCPP Major Pathway oCPP oCPP (1-(2-chlorophenyl)...) CYP3A4->oCPP Minor Pathway Receptors Target Receptors (5-HT1A, 5-HT2C) oCPP->Receptors Binding Effect Anxiolytic / Serotonergic Effects Receptors->Effect

Figure 2: Metabolic relationship between Trazodone and chlorophenylpiperazines.[1] Note: mCPP is the major metabolite; oCPP is a structural isomer often used in specificity studies.[1]

In Vitro Toxicity Warning

When dosing cells:

  • Keep final DMSO concentration < 0.1% (v/v) .

  • Example: Dilute 10 mM stock 1:1000 into media to achieve 10 µM final drug concentration (0.1% DMSO).

References

  • PubChem. 1-(2-Chlorophenyl)piperazine hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

1-(2-Chlorophenyl)piperazine hydrochloride for neuroscience research

An In-Depth Technical Guide to 1-(2-Chlorophenyl)piperazine Hydrochloride (oCPP) for Neuroscience Research Abstract 1-(2-Chlorophenyl)piperazine hydrochloride (oCPP) is a compound of significant interest in neuroscience,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-Chlorophenyl)piperazine Hydrochloride (oCPP) for Neuroscience Research

Abstract

1-(2-Chlorophenyl)piperazine hydrochloride (oCPP) is a compound of significant interest in neuroscience, primarily recognized as the major pharmacologically active metabolite of the antidepressant drug trazodone.[1][2][3] However, its utility extends beyond this metabolic relationship, serving as a valuable research tool for the direct investigation of serotonergic and, to a lesser extent, dopaminergic and adrenergic systems. This guide provides a comprehensive technical overview of oCPP, detailing its chemical properties, complex pharmacological profile, and mechanism of action. It offers field-proven insights into experimental design, featuring detailed protocols for in vitro and in vivo applications, and methods for its analytical quantification. By explaining the causality behind experimental choices and emphasizing self-validating systems, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage oCPP in their neuroscience research.

Introduction to 1-(2-Chlorophenyl)piperazine Hydrochloride (oCPP)

1-(2-Chlorophenyl)piperazine, commonly referred to as oCPP, is a synthetic compound belonging to the phenylpiperazine class of chemicals.[4][5] It is most frequently supplied as a hydrochloride salt to improve its stability and aqueous solubility, which is crucial for experimental applications.[6]

Chemical and Physical Properties

The fundamental properties of oCPP hydrochloride are essential for its proper handling, storage, and preparation for experimental use.

PropertyValueSource
Chemical Name 1-(2-Chlorophenyl)piperazine hydrochloride[6][7]
Synonym(s) oCPP HCl, 2-CPP HCl, ortho-Chlorophenylpiperazine HCl[6][8]
Molecular Formula C₁₀H₁₄Cl₂N₂[6][7][8]
Molecular Weight 233.14 g/mol [7][8]
CAS Number 41202-32-8[6][8][9]
Appearance White to off-white solid[7][9]
Melting Point 187-193 °C[7][9]
Solubility Soluble in water and organic solvents like methanol and ethanol.[6][7]
Storage Store in a cool, dry place at room temperature.[7][8]
Significance in Neuroscience: A Dual Identity

The relevance of oCPP in neuroscience is twofold:

  • As an Active Metabolite: oCPP is the primary active metabolite of trazodone, an atypical antidepressant.[3][10] Trazodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to produce oCPP.[1][2][3] Therefore, understanding the pharmacology of oCPP is critical to fully comprehending the therapeutic effects and potential side effects of trazodone.[11]

  • As a Direct Research Tool: Due to its distinct receptor binding profile, oCPP is used independently in preclinical studies to probe the function of specific neurotransmitter systems. It allows researchers to investigate behavioral and physiological responses mediated by its target receptors, particularly within the serotonin system.

Pharmacological Profile and Mechanism of Action

oCPP exhibits a complex pharmacological profile, interacting with multiple receptor systems. Its primary influence is on the serotonergic system, but it also displays affinity for other key neurotransmitter receptors.

The Serotonergic System: A Primary Target

oCPP interacts with several serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes, often with competing functional outcomes (i.e., agonism vs. antagonism) that are receptor-dependent. This complexity is central to its effects.

  • 5-HT1A Receptors: oCPP acts as a partial agonist at 5-HT1A receptors.[6][10] The 5-HT1A receptor is an inhibitory G-protein coupled receptor (GPCR) that, upon activation, reduces neuronal firing.[12] The partial agonism of oCPP at these receptors may contribute to the anxiolytic effects observed with its parent compound, trazodone.[10]

  • 5-HT2C Receptors: oCPP is a potent antagonist of 5-HT2C receptors.[6] Antagonism at 5-HT2C receptors is associated with pro-dopaminergic and pro-noradrenergic effects in the prefrontal cortex, which is a mechanism linked to antidepressant and anxiolytic outcomes.

  • Serotonin Transporter (SERT): Unlike many antidepressants, oCPP has low affinity for the serotonin transporter, suggesting it does not act as a significant serotonin reuptake inhibitor.[13] However, some studies indicate it may have a presynaptic action involving the transporter, warranting careful interpretation of results.[14]

Receptor Binding Affinity Profile

The binding affinity (Ki) or inhibitory concentration (IC50) indicates the concentration of a ligand required to occupy 50% of the receptors. A lower value signifies higher affinity.

Receptor TargetAffinity / PotencyFunctional ActivitySource
5-HT1A High (nanomolar range)Partial Agonist[6][10]
5-HT2C High (nanomolar range)Antagonist[6]
5-HT2A ModerateAntagonist[3]
α1-Adrenergic ModerateAntagonist[15]
Dopamine D3 Moderate (nanomolar range)Not fully characterized[6]
Serotonin Transporter (SERT) Low (micromolar range)Weak Inhibitor[13][14]
Signaling Pathways Mediated by oCPP

oCPP's interaction with GPCRs initiates downstream intracellular signaling cascades. Its dual role as a partial agonist at 5-HT1A and an antagonist at 5-HT2C results in distinct cellular responses.

G cluster_0 oCPP Interaction with Receptors cluster_1 Receptor Level cluster_2 G-Protein Coupling cluster_3 Downstream Effectors & Cellular Response oCPP 1-(2-Chlorophenyl)piperazine (oCPP) ht1a 5-HT1A Receptor oCPP->ht1a Partial Agonist ht2c 5-HT2C Receptor oCPP->ht2c Antagonist gi_go Gi/o Protein ht1a->gi_go Activates gq_g11 Gq/G11 Protein ht2c->gq_g11 Blocks ac Adenylyl Cyclase (Inhibition) gi_go->ac plc Phospholipase C (Blocked Activation) gq_g11->plc camp Decreased cAMP ac->camp response1 Neuronal Hyperpolarization (Inhibition of Firing) camp->response1 ip3_dag No increase in IP3 & DAG plc->ip3_dag response2 Disinhibition of Dopamine/Norepinephrine Release ip3_dag->response2 G trazodone Trazodone ocpp 1-(2-Chlorophenyl)piperazine (oCPP) [Active Metabolite] trazodone->ocpp Metabolism cyp3a4 CYP3A4 Enzyme (Liver) cyp3a4->trazodone Catalyzes

Caption: Metabolic conversion of Trazodone to oCPP via CYP3A4.

Pharmacokinetic Considerations and Drug-Drug Interactions

Because CYP3A4 is responsible for metabolizing a vast number of pharmaceuticals, there is a significant potential for drug-drug interactions. [1][2]* CYP3A4 Inhibitors (e.g., ketoconazole, ritonavir, grapefruit juice) can decrease the metabolism of trazodone, leading to higher plasma levels of the parent drug and lower levels of oCPP.

  • CYP3A4 Inducers (e.g., carbamazepine, rifampin, St. John's Wort) can accelerate the conversion of trazodone to oCPP, resulting in lower trazodone levels and higher oCPP levels.

Researchers must account for these potential interactions when designing preclinical and clinical studies, as they can significantly alter the pharmacodynamic effects observed.

Methodologies for oCPP Research

This section provides validated, step-by-step protocols for the synthesis, preparation, and application of oCPP in neuroscience research.

Chemical Synthesis and Preparation of Stock Solutions

While oCPP is commercially available, understanding its synthesis is valuable. A common method involves the reaction of piperazine with 1-bromo-2-chlorobenzene or a similar precursor. [9][16] Protocol 4.1.1: Basic Synthesis Outline Causality: This protocol outlines the deprotection of a precursor to yield the final hydrochloride salt. The use of a strong acid like HCl in dioxane is effective for cleaving the Boc protecting group and simultaneously forming the desired salt. [9]

  • Dissolve tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate in 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a 4N HCl solution in 1,4-dioxane dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion with Thin Layer Chromatography (TLC). [9]5. Remove the volatile solvent under reduced pressure.

  • Wash the resulting crude product with diethyl ether and dry under a high vacuum to yield oCPP hydrochloride as a white solid. [9] Protocol 4.1.2: Preparation of Stock Solutions for In Vitro and In Vivo Use Trustworthiness: Preparing a high-concentration, validated stock solution ensures accurate and reproducible dilutions for subsequent experiments. Using a precise analytical balance and sterile, pure solvents is critical.

  • Weighing: Accurately weigh the desired amount of oCPP HCl powder using an analytical balance in a chemical fume hood.

  • Solvent Selection:

    • For in vitro assays, dissolve in sterile, deionized water or a buffer compatible with the assay (e.g., PBS, TRIS).

    • For in vivo administration, dissolve in sterile 0.9% saline.

  • Dissolution: Add the solvent to the powder to create a high-concentration stock (e.g., 10 mM or 1 mg/mL). Use a vortex mixer or sonicator to ensure complete dissolution.

  • Sterilization: For in vivo use, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use. Verify the stability of the compound in the chosen solvent under these storage conditions.

In Vitro Experimental Design

In vitro assays are essential for dissecting the molecular interactions of oCPP with its targets.

Protocol 4.2.1: Radioligand Binding Assay to Determine Receptor Affinity Expertise: This assay quantifies the affinity of oCPP for a specific receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand. The inclusion of a "non-specific binding" control (a high concentration of a non-labeled drug) is a self-validating step to ensure that the measured signal is specific to the receptor of interest.

  • Tissue/Cell Preparation: Prepare cell membranes from a cell line expressing the target receptor (e.g., CHO cells with human 5-HT1A) or from dissected brain regions known to be rich in the receptor.

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A), and varying concentrations of oCPP.

  • Controls:

    • Total Binding: Membranes + radioligand only.

    • Non-Specific Binding: Membranes + radioligand + a high concentration of a non-labeled competing ligand (e.g., serotonin).

  • Incubation: Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of oCPP. Use non-linear regression to determine the IC50, which can be converted to the inhibition constant (Ki).

In Vivo Experimental Design

Animal models are used to investigate the behavioral and physiological effects of oCPP.

Protocol 4.3.1: Administration in Rodent Models Causality: The choice of administration route depends on the desired pharmacokinetic profile. Intraperitoneal (i.p.) injection is common for systemic administration in rodents, providing rapid absorption. The dose selection should be based on previous dose-response studies or literature reports to target the desired receptor occupancy.

  • Animal Handling: Acclimatize animals to the housing and handling procedures to reduce stress-induced variability.

  • Dose Preparation: On the day of the experiment, dilute the stock solution of oCPP HCl to the final desired concentration using sterile 0.9% saline.

  • Administration: Administer the solution via the chosen route (e.g., intraperitoneal, subcutaneous, or oral gavage). Doses typically range from 0.1 to 10 mg/kg for piperazine derivatives, but should be empirically determined.

  • Control Group: Administer a vehicle-only injection (e.g., sterile saline) to a control group of animals.

  • Timing: Conduct behavioral testing at a predetermined time post-injection, corresponding to the peak plasma concentration or desired pharmacodynamic effect.

Protocol 4.3.2: Behavioral Assays Various animal models can be used to assess the effects of oCPP on behaviors relevant to anxiety and depression. [17][18][19]

  • Elevated Plus Maze (EPM): An assay for anxiolytic-like effects. An increase in the time spent in the open arms of the maze following oCPP administration suggests a reduction in anxiety.

  • Forced Swim Test (FST): A model used to screen for antidepressant-like activity. A decrease in immobility time after oCPP administration is interpreted as an antidepressant-like effect.

  • Marble-Burying Test: A model for assessing anti-compulsive or anxiolytic-like behavior. A reduction in the number of marbles buried can indicate an anxiolytic or anti-obsessional effect.

Analytical Quantification in Biological Matrices

Quantifying oCPP levels in plasma, brain tissue, or other biological samples is crucial for pharmacokinetic studies. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. [20] Protocol 4.4.1: Sample Preparation (Solid Phase Extraction) Trustworthiness: This step is critical for removing interfering substances from the biological matrix. A well-validated extraction protocol with a suitable internal standard ensures high recovery and accurate quantification.

  • Sample Collection: Collect blood into tubes containing an anticoagulant (e.g., EDTA), and centrifuge to obtain plasma. Collect brain tissue and homogenize in a suitable buffer.

  • Internal Standard: Add a known amount of an internal standard (ideally, a stable isotope-labeled version of oCPP) to all samples, calibrators, and quality controls.

  • Extraction: Use a solid-phase extraction (SPE) cartridge (e.g., a mixed-mode cation exchange cartridge) to isolate oCPP and the internal standard from the matrix.

    • Condition the cartridge with methanol and water.

    • Load the sample.

    • Wash the cartridge to remove impurities.

    • Elute oCPP with a small volume of an appropriate solvent (e.g., methanol containing 5% ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase used for LC-MS/MS analysis.

Data Interpretation and Experimental Considerations

Designing robust experiments and correctly interpreting the data are paramount.

Causality and Self-Validation in Experimental Design

A well-designed experiment includes appropriate controls to ensure that the observed effects are directly attributable to the pharmacological action of oCPP.

Caption: Workflow for a self-validating in vivo experiment.

Distinguishing Direct oCPP Effects from Trazodone's Profile

When studying trazodone, it is essential to consider the contribution of oCPP. This can be achieved by:

  • Administering trazodone and measuring the plasma concentrations of both trazodone and oCPP over time to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

  • Directly administering oCPP in a separate experiment to characterize its unique behavioral and physiological profile.

  • Using CYP3A4 inhibitors or inducers to manipulate the trazodone/oCPP ratio and observe the resulting changes in effect.

Conclusion and Future Directions

1-(2-Chlorophenyl)piperazine hydrochloride is a multifaceted tool in neuroscience. Its role as the active metabolite of trazodone makes its study indispensable for understanding this widely used antidepressant. Furthermore, its distinct profile as a 5-HT1A partial agonist and 5-HT2C antagonist allows for targeted investigations into the serotonergic modulation of complex behaviors. Future research should continue to explore its interactions with other receptor systems, such as the dopamine D3 receptor, and further delineate its contribution to the overall clinical profile of trazodone. Advanced techniques, such as in vivo microdialysis coupled with electrophysiology, will be invaluable in elucidating the real-time effects of oCPP on neurotransmitter release and neuronal activity in specific brain circuits.

References

  • Animal models of obsessive-compulsive disorder: rationale to understanding psychobiology and pharmacology - PubMed. [Link]

  • Obsessive-compulsive disorder: Insights from animal models - PMC. [Link]

  • (PDF) Animal Models of Obsessive-Compulsive Behavior: A Neurobiological and Ethological Perspective - ResearchGate. [Link]

  • The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed. [Link]

  • Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources - PubMed. [Link]

  • Methods of the Analysis of Oxylipins in Biological Samples - MDPI. [Link]

  • Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. [Link]

    • ANALYTICAL METHODS - ATSDR. [Link]

  • Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding - PubMed. [Link]

  • In 2008 risks from m-CPP might outweigh benefits of trazodone - Semantic Scholar. [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Validation of analytical methods for organochlorine pesticide detection in shellfish and cephalopods by GC–MS/MS - PMC. [Link]

  • Characterization of trazodone metabolic pathways and species-specific profiles - PMC. [Link]

  • 1-(2-Chlorophenyl)piperazine HCL - Pipzine Chemicals. [Link]

  • 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed. [Link]

  • para-Chlorophenylpiperazine - Wikipedia. [Link]

  • 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem. [Link]

  • Affinity of serotonin receptor antagonists and agonists to recombinant and native alpha1-adrenoceptor subtypes. - Semantic Scholar. [Link]

  • Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands - PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: In Vitro Characterization of 1-(2-Chlorophenyl)piperazine Hydrochloride

Introduction 1-(2-Chlorophenyl)piperazine (oCPP), and its hydrochloride salt, is a versatile chemical entity belonging to the arylpiperazine class.[1][2] This class is a cornerstone in medicinal chemistry due to the pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Chlorophenyl)piperazine (oCPP), and its hydrochloride salt, is a versatile chemical entity belonging to the arylpiperazine class.[1][2] This class is a cornerstone in medicinal chemistry due to the piperazine ring's ability to confer favorable pharmacokinetic properties.[3][4] oCPP is recognized primarily as a psychoactive compound that interacts with multiple neurotransmitter systems. It is a known metabolite of some antidepressant drugs, such as Trazodone, and is studied for its own pharmacological effects. Its primary mechanism of action involves modulation of serotonin (5-HT) and, to some extent, dopamine receptors. Specifically, it demonstrates significant affinity for 5-HT1A and 5-HT2C receptors and has been investigated for its potential as an antipsychotic agent.[1][5]

This guide provides a comprehensive framework for the in vitro characterization of 1-(2-Chlorophenyl)piperazine hydrochloride (oCPP HCl). The protocols herein are designed for researchers in pharmacology, drug discovery, and neuroscience to elucidate the compound's receptor binding profile, functional activity, and potential cytotoxicity.

Part 1: Pharmacological Profile & Mechanism of Action

1-(2-Chlorophenyl)piperazine hydrochloride is a serotonin receptor antagonist and also demonstrates affinity for dopamine receptors.[1] Its activity is not limited to a single receptor subtype, making a thorough in vitro profiling essential to understand its complete pharmacological signature. The primary targets of interest are G-protein coupled receptors (GPCRs), which are integral to neuronal signaling.[6][7]

Key Molecular Targets:

  • Serotonin (5-HT) Receptors: oCPP interacts with multiple 5-HT receptor subtypes. It has been shown to bind with high affinity to the 5-HT1A receptor and act as an antagonist at 5-HT2C receptors.[1] Its interaction with other subtypes like 5-HT2A is also of significant interest, as these receptors are major targets for antipsychotic and antidepressant medications.[5][8]

  • Dopamine (D) Receptors: The compound shows affinity for the dopamine D3 receptor, a property that may contribute to its pharmacological profile.[1] Phenylpiperazine analogues have also been explored as potent dopamine transporter (DAT) ligands.[9][10]

The diagram below illustrates the canonical signaling pathways for the key serotonin receptors modulated by oCPP HCl.

Serotonin_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling oCPP oCPP HCl HT1A 5-HT1A Receptor oCPP->HT1A Binds HT2AC 5-HT2A/2C Receptors oCPP->HT2AC Antagonizes Gi Gi Protein HT1A->Gi Activates Gq Gq Protein HT2AC->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP ↓ AC->cAMP IP3 IP3 / DAG ↑ PLC->IP3 Ca2 Ca²⁺ Release ↑ IP3->Ca2 caption Canonical GPCR signaling pathways for key oCPP targets.

Caption: Canonical GPCR signaling pathways for key oCPP targets.

Part 2: Experimental Workflows & Protocols

A systematic in vitro evaluation is critical to define the pharmacological properties of oCPP HCl. The following workflow provides a logical progression from initial binding assessment to functional characterization and safety profiling.

Experimental_Workflow start oCPP HCl Stock Solution Preparation binding Step 1: Receptor Binding Assays (Determine Affinity - Ki) start->binding cytotox Step 3: Cytotoxicity Assays (Determine Viability - IC₅₀) start->cytotox Parallel assessment functional Step 2: Functional Assays (Determine Potency & Efficacy - EC₅₀/IC₅₀) binding->functional Based on high-affinity targets end Comprehensive Pharmacological Profile functional->end cytotox->functional Inform concentration range caption Workflow for in vitro characterization of oCPP HCl.

Caption: Workflow for in vitro characterization of oCPP HCl.

Protocol 1: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of oCPP HCl for specific target receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) through competitive displacement of a known radioligand.

Principle: This assay measures the ability of the unlabeled test compound (oCPP HCl) to compete with a high-affinity radiolabeled ligand for binding to a receptor preparation. The concentration of the test compound that displaces 50% of the specific radioligand binding is the IC₅₀ value, which can be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Materials:

  • Cell membranes from a cell line stably expressing the human receptor of interest (e.g., HEK293-h5-HT1A).

  • Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).

  • 1-(2-Chlorophenyl)piperazine hydrochloride (oCPP HCl).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., 10 µM Serotonin).

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of oCPP HCl in sterile water or DMSO. Perform serial dilutions in the assay buffer to create a range of concentrations (e.g., from 100 µM to 0.1 nM).

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-Specific Binding (NSB): Non-specific binding control, radioligand, and cell membranes.

    • Competition: Dilutions of oCPP HCl, radioligand, and cell membranes.

  • Incubation: Add the radioligand at a concentration near its Kd value. Add the cell membrane preparation (typically 10-50 µg protein per well). Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of oCPP HCl.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Description
IC₅₀ Concentration of oCPP HCl that inhibits 50% of specific radioligand binding.
Ki Inhibitory constant, a measure of the binding affinity of oCPP HCl for the receptor.
Radioligand A radioactive molecule that binds specifically to the target receptor.[7]
NSB Control Ensures that the measured binding is specific to the receptor of interest.
Protocol 2: Cell-Based Functional Assay (Second Messenger Accumulation)

Objective: To determine if oCPP HCl acts as an agonist or antagonist at a specific GPCR and to quantify its potency (EC₅₀ or IC₅₀).

Principle: GPCR activation triggers downstream signaling cascades, often involving second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP3).[6][7] This assay measures changes in the concentration of these messengers in response to the compound. For example, 5-HT1A receptors are typically Gi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[7]

Materials:

  • A cell line expressing the receptor of interest (e.g., CHO-h5-HT1A).

  • A known agonist for the receptor (e.g., 5-HT or 8-OH-DPAT for 5-HT1A).

  • Forskolin (an adenylyl cyclase activator, used to stimulate a baseline cAMP level).

  • cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).[11]

  • Cell culture medium and reagents.

  • 96-well or 384-well solid bottom, white plates.

Methodology:

  • Cell Plating: Seed cells into the assay plate at an appropriate density and incubate for 24 hours to allow for adherence.

  • Agonist Mode Testing:

    • Add increasing concentrations of oCPP HCl to the cells.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate for 30-60 minutes at 37°C.

    • Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

    • A decrease in cAMP indicates agonist activity at a Gi-coupled receptor.

  • Antagonist Mode Testing:

    • Pre-incubate the cells with increasing concentrations of oCPP HCl for 15-30 minutes.

    • Add a fixed concentration of the known agonist (at its EC₈₀) along with forskolin.

    • Incubate for 30-60 minutes at 37°C.

    • Lyse the cells and measure cAMP levels.

    • A reversal of the agonist-induced cAMP decrease indicates antagonist activity.

  • Data Analysis:

    • Agonist Mode: Plot the response (e.g., % inhibition of forskolin-stimulated cAMP) against the log concentration of oCPP HCl. Use non-linear regression to determine the EC₅₀ (potency) and Emax (efficacy relative to a full agonist).

    • Antagonist Mode: Plot the response against the log concentration of oCPP HCl. Use non-linear regression to determine the IC₅₀ (potency).

Parameter Description
EC₅₀ Effective concentration of an agonist that produces 50% of the maximal response.
IC₅₀ Inhibitory concentration of an antagonist that blocks 50% of the agonist response.
Emax The maximum response achievable by the compound.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the general cytotoxicity of oCPP HCl and determine its IC₅₀ for cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT salt to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • A relevant cell line (e.g., HEK293, HeLa, or a neuronal cell line like SH-SY5Y).

  • 1-(2-Chlorophenyl)piperazine hydrochloride (oCPP HCl).

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well flat-bottom plates.

  • Plate reader capable of measuring absorbance at ~570 nm.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of oCPP HCl (e.g., from 200 µM to 10 nM). Include a vehicle control (e.g., water or DMSO) and a positive control for cell death (e.g., Triton X-100).

  • Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the percent viability against the log concentration of oCPP HCl.

    • Use non-linear regression to determine the IC₅₀ value, which represents the concentration of the compound that reduces cell viability by 50%.

Parameter Description
IC₅₀ (Cytotoxicity) Concentration of oCPP HCl that causes 50% inhibition of cell growth or viability.
MTT Reagent A tetrazolium salt that is converted to colored formazan by metabolically active cells.
Vehicle Control A control group treated with the solvent used to dissolve the test compound, essential for ruling out solvent effects.

Part 3: Data Interpretation & Summary

The collective data from these assays will generate a comprehensive pharmacological profile of 1-(2-Chlorophenyl)piperazine hydrochloride.

Example Data Summary Table:

Assay TypeTargetResult (Hypothetical)Interpretation
Binding Assay 5-HT1A ReceptorKi = 50 nMHigh affinity binding to the 5-HT1A receptor.
Binding Assay 5-HT2C ReceptorKi = 85 nMModerate-to-high affinity for the 5-HT2C receptor.
Binding Assay D3 ReceptorKi = 250 nMModerate affinity for the D3 receptor.
Functional Assay 5-HT1A ReceptorAntagonist, IC₅₀ = 150 nMActs as an antagonist at the 5-HT1A receptor.
Functional Assay 5-HT2C ReceptorAntagonist, IC₅₀ = 200 nMConfirms antagonist activity at the 5-HT2C receptor.
Cytotoxicity HEK293 CellsIC₅₀ > 100 µMLow cytotoxicity at concentrations used in functional assays.

This profile suggests that oCPP HCl is a multi-target ligand with high affinity for specific serotonin receptors, where it acts as an antagonist. The low cytotoxicity indicates a suitable therapeutic window for its primary pharmacological effects. Further profiling against a broader panel of receptors is recommended to fully assess its selectivity.

References

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • Wesołowska, A., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080. Retrieved from [Link]

  • Serafin, K., et al. (2022). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. Molecules, 27(23), 8497. Retrieved from [Link]

  • Shin, C. G., et al. (2015). Effect of a novel piperazine compound on cancer cells. Biotechnology and Bioprocess Engineering, 20, 949-956. Retrieved from [Link]

  • Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Retrieved from [Link]

  • Kaplan, L. M., et al. (2022). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Shaikh, J., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6726-6729. Retrieved from [Link]

  • ConnectSci. (2013). Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres. Retrieved from [Link]

  • Sam, S., et al. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Psychopharmacology, 97(4), 484-489. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Retrieved from [Link]

  • Molecules. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. Retrieved from [Link]

  • Advanced Pharmaceutical Bulletin. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Retrieved from [Link]

  • Grokipedia. (n.d.). para-Chlorophenylpiperazine. Retrieved from [Link]

  • International Journal of Research & Review. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 41202-32-8 | Product Name : 1-(2-Chlorophenyl)piperazine Hydrochloride. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

Sources

Application

Application Note: Pharmacological Profiling of 1-(2-Chlorophenyl)piperazine (oCPP) HCl via Competitive Radioligand Binding

[1][2] Receptor Binding & Selectivity Profiling[1][2] Executive Summary 1-(2-Chlorophenyl)piperazine hydrochloride (oCPP HCl) is a phenylpiperazine derivative and a structural isomer of the well-characterized serotonin a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]


 Receptor Binding & Selectivity Profiling[1][2]

Executive Summary

1-(2-Chlorophenyl)piperazine hydrochloride (oCPP HCl) is a phenylpiperazine derivative and a structural isomer of the well-characterized serotonin agonist mCPP (1-(3-chlorophenyl)piperazine).[1][2] While mCPP is a known 5-HT


 receptor agonist and a major metabolite of trazodone, oCPP exhibits a distinct pharmacological profile, functioning primarily as a 5-HT

antagonist
with significant affinity for 5-HT

and Dopamine D

receptors.[1][2]

This Application Note provides a comprehensive protocol for the characterization of oCPP HCl using a competitive radioligand binding assay. It is designed for researchers aiming to differentiate ortho- and meta- substituted piperazine effects on serotonergic signaling or to validate oCPP as a reference standard in forensic toxicology (differentiation from designer piperazines like BZP or TFMPP).[1][2]

Scientific Background & Mechanism[1]

Chemical Identity and Significance

The position of the chlorine substituent on the phenyl ring drastically alters the intrinsic activity of the molecule.[2]

  • mCPP (Meta): 5-HT

    
     Agonist. Induces anxiety and hypophagia.[2]
    
  • oCPP (Ortho): 5-HT

    
     Antagonist / 5-HT
    
    
    
    Ligand.[1][2] Often found as an impurity in trazodone synthesis or a metabolite of designer drugs like mepirapim.[2]
Mechanism of Action

The 5-HT


 receptor couples to the G

protein.[1][2]
  • Agonist Binding (e.g., Serotonin, mCPP): Activates PLC

    
    , leading to IP
    
    
    
    accumulation and Calcium release.
  • Antagonist Binding (e.g., oCPP, Mesulergine): Stabilizes the receptor in an inactive conformation, preventing G-protein coupling and downstream signaling.

Pathway Visualization

The following diagram illustrates the divergent signaling outcomes based on the ligand substitution pattern.

G Ligand_mCPP mCPP (Meta) (Agonist) Receptor 5-HT2C Receptor (GPCR) Ligand_mCPP->Receptor Binds & Activates Ligand_oCPP oCPP (Ortho) (Antagonist) Ligand_oCPP->Receptor Binds & Stabilizes Inactive State Gq Gq Protein Activation Receptor->Gq Conformational Change Block Signaling BLOCKED Receptor->Block Antagonism PLC PLC-beta Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Calcium Release (Signal) IP3->Ca

Figure 1: Divergent signaling pathways of Chlorophenylpiperazine isomers at the 5-HT2C receptor.[1][2]

Material Preparation

Compound Handling

1-(2-Chlorophenyl)piperazine Hydrochloride is hygroscopic.[1][2][3] Proper storage and solubilization are critical to prevent hydrolysis or concentration errors.[2]

PropertySpecification
CAS Number 41202-32-8
Molecular Weight 233.14 g/mol (HCl salt)
Solubility DMSO (up to 50 mM), Water (Soluble, but stock in DMSO recommended)
Storage Desiccate at RT; Solutions stable at -20°C for 1 month.[1][2]
Stock Solution Protocol[1]
  • Weighing: Accurately weigh 2.33 mg of oCPP HCl.

  • Solubilization: Dissolve in 1.0 mL of 100% DMSO to create a 10 mM Stock Solution .

    • Note: Do not use water for the master stock to avoid potential precipitation upon freeze-thaw cycles.[1][2]

  • Serial Dilution: On the day of the assay, dilute the stock in Assay Buffer (not DMSO) to achieve working concentrations (e.g., 10

    
    M to 0.1 nM). Keep final DMSO concentration < 1% in the well.[2]
    

Experimental Protocol: Competitive Binding Assay

This protocol utilizes [


H]-Mesulergine , a selective 5-HT

antagonist radioligand.[1][2][4][5] Using an antagonist radioligand is preferred when characterizing oCPP to avoid "G-protein shift" complications often seen with agonist radioligands.[1][2]
Reagents & Buffers[1]
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , 1 mM EGTA, pH 7.4.[1][2]
    
    • Why MgCl

      
      ? Essential for stabilizing the receptor-G-protein complex, even for antagonist binding.[1][2]
      
  • Radioligand: [

    
    H]-Mesulergine (Specific Activity ~80 Ci/mmol).[1][2] Target concentration: 1 nM (
    
    
    
    approx. 1-2 nM).[1][2]
  • Non-Specific Binding (NSB) Agent: Mianserin (10

    
    M) or Methysergide (10 
    
    
    
    M).[2]
  • Receptor Source: Membranes from HEK-293 cells stably expressing human 5-HT

    
     (edited or non-edited isoform).[1][2]
    
Membrane Preparation (Critical Step)

Endogenous serotonin interferes with binding.[2] Membranes must be washed thoroughly.[1][2]

  • Harvest cells and homogenize in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, no ions).

  • Centrifuge at 20,000 x g for 20 mins at 4°C.

  • Resuspend pellet in fresh buffer and repeat centrifugation twice to remove endogenous 5-HT.

  • Resuspend final pellet in Assay Buffer to a protein concentration of ~5-10

    
     g/well .
    
Assay Workflow

The following diagram details the precise execution logic to ensure data integrity.

Workflow cluster_prep Phase 1: Preparation cluster_add Phase 2: Reaction Assembly cluster_inc Phase 3: Equilibrium cluster_term Phase 4: Termination Step1 Pre-soak GF/C Filters in 0.3% PEI (1 hr) Step2 Prepare Plate (96-well) Total Vol: 200 µL Step1->Step2 Add1 Add 25 µL oCPP HCl (Variable Conc) Step2->Add1 Add2 Add 25 µL [3H]-Mesulergine (Fixed 1 nM) Add1->Add2 Add3 Add 150 µL Membranes (Start Reaction) Add2->Add3 Incubate Incubate 60 min at 37°C Add3->Incubate Filter Rapid Vacuum Filtration (Brandel/Tomtec) Incubate->Filter Wash Wash 3x Ice-Cold Buffer (Remove unbound ligand) Filter->Wash Count Liquid Scintillation Counting Wash->Count

Figure 2: Step-by-step workflow for High-Throughput Competitive Binding.

Data Analysis & Interpretation

Calculation of Specific Binding

[1][2]
  • Total Binding: Wells containing [

    
    H]-Mesulergine + Vehicle (DMSO).[1][2]
    
  • NSB: Wells containing [ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    H]-Mesulergine + 10 
    
    
    
    M Mianserin.[1][2]
Determination of

Convert the experimentally derived


 to the inhibition constant 

using the Cheng-Prusoff Equation :

[1][2][6]
  • 
    :  Concentration of oCPP displacing 50% of specific binding.[2]
    
  • 
    :  Concentration of radioligand used (1 nM).
    
  • 
    :  Dissociation constant of [
    
    
    
    H]-Mesulergine (determined via prior saturation binding, typically ~1.5 nM).[1][2]
Expected Results Table

Comparison of oCPP vs. mCPP affinity profiles (Representative Data):

Receptor SubtypeoCPP

(nM)
mCPP

(nM)
Interpretation
5-HT

45 - 60 3 - 10 mCPP is ~5-10x more potent.[1][2]
5-HT

> 1,000100 - 200oCPP is more selective for 2C over 2A.
5-HT

30 - 50400Critical Differentiator: oCPP binds tighter to 1A.[1][2]

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, include these internal controls:

  • The "Filter Binding" Check:

    • Issue: Chlorophenylpiperazines are lipophilic and may stick to glass fiber filters, mimicking receptor binding.[2]

    • Solution: Always pre-soak filters in 0.3% Polyethyleneimine (PEI) for 1 hour.[2] Run a "No Membrane" control (Buffer + Radioligand + Filter).[2] If CPM > 5% of Total Binding, filter binding is occurring.[2]

  • Ligand Depletion:

    • Rule: Total specific binding should not exceed 10% of the total radioactivity added.[2] If it does, you are depleting the ligand, violating the assumptions of the Cheng-Prusoff equation.

    • Fix: Reduce protein concentration per well.[2]

  • Solvent Effects:

    • Check: Ensure DMSO concentration is identical in "Total Binding" and "NSB" wells.[2] DMSO > 2% can inhibit 5-HT receptors non-specifically.[1][2]

References

  • PDSP Protocol: National Institute of Mental Health's Psychoactive Drug Screening Program.[1][2] Protocol for 5-HT2C Radioligand Binding. [Link][1][2]

  • PubChem Compound Summary: 1-(2-Chlorophenyl)piperazine.[1][2][3][7][8] National Center for Biotechnology Information.[2] [Link][1][2]

  • Rotzinger, S., et al. (1998).[2] Metabolism of trazodone: formation of m-CPP and o-CPP.[1][2] Journal of Analytical Toxicology. [Link][1]

  • Knight, A.R., et al. (2004).[2] Pharmacological characterisation of the agonist radioligand binding site of 5-HT2A, 5-HT2B and 5-HT2C receptors.[1][2][4][5] Naunyn-Schmiedeberg's Archives of Pharmacology. [Link][1][2]

Sources

Method

Application Note: 1-(2-Chlorophenyl)piperazine Hydrochloride (mCPP HCl) for In Vitro Cell Culture

Abstract & Introduction 1-(2-Chlorophenyl)piperazine hydrochloride (mCPP HCl) is a phenylpiperazine derivative widely utilized as a non-selective serotonin (5-HT) receptor agonist. While it exhibits affinity for multiple...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-(2-Chlorophenyl)piperazine hydrochloride (mCPP HCl) is a phenylpiperazine derivative widely utilized as a non-selective serotonin (5-HT) receptor agonist. While it exhibits affinity for multiple serotonin receptor subtypes, it is most notably characterized as a high-affinity 5-HT


 receptor agonist  and is frequently employed as a chemical probe to dissect serotonergic signaling pathways, specifically those linked to anxiety, hypophagia, and neuroendocrine regulation.

In cell culture systems, mCPP HCl is primarily used to induce G


-protein coupled signaling cascades, resulting in intracellular calcium mobilization. This guide provides a standardized framework for handling, solubilizing, and applying mCPP HCl in in vitro assays, ensuring high reproducibility and physiological relevance.

Chemical & Physical Properties

Understanding the physicochemical nature of the hydrochloride salt is critical for accurate dosing. Unlike the free base, the HCl salt offers superior aqueous solubility, reducing the reliance on high concentrations of organic solvents like DMSO.

PropertySpecification
Chemical Name 1-(2-Chlorophenyl)piperazine hydrochloride
CAS Number 41202-32-8
Molecular Formula C

H

ClN


HCl
Molecular Weight 233.14 g/mol
Appearance White to off-white crystalline solid
Solubility (Water)

100 mM (Highly Soluble)
Solubility (DMSO)

100 mM
Storage (Powder) -20°C, Desiccated, Protect from light
Receptor Affinity (

)
5-HT

(8.[1][2]2) > 5-HT

(7.8) > 5-HT

(7.2)

Mechanism of Action: The 5-HT Signaling Cascade

mCPP acts as a partial to full agonist at the 5-HT


 receptor. Upon binding, it stabilizes the receptor in an active conformation, facilitating the exchange of GDP for GTP on the G

subunit. This initiates the canonical Phospholipase C (PLC) pathway.
Expert Insight: Selectivity Windows

While mCPP is often labeled a "5-HT


 agonist," it is promiscuous.
  • At <100 nM: It shows reasonable selectivity for 5-HT

    
     over 5-HT
    
    
    
    .
  • At >1

    
    M:  It activates 5-HT
    
    
    
    , 5-HT
    
    
    , and 5-HT
    
    
    .
  • Result: In cell lines expressing multiple 5-HT subtypes (e.g., neuronal cultures), use selective antagonists (e.g., RS-102221 for 5-HT

    
    ) to confirm specificity.
    
Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by mCPP in 5-HT


-expressing cells (e.g., CHO-K1 or HEK293 stable lines).

G mCPP mCPP HCl (Ligand) R_5HT2C 5-HT2C Receptor mCPP->R_5HT2C Binding Gq Gαq Protein R_5HT2C->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG (Membrane) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Efflux Ca->PKC

Figure 1: mCPP-induced Gq-protein signaling pathway leading to calcium mobilization.

Preparation of Stock and Working Solutions[4][5][6][7]

Stock Solution (10 mM)

Because the hydrochloride salt is water-soluble, we recommend using Ultra-Pure Water or PBS for the primary stock to avoid DMSO cytotoxicity in sensitive assays.

  • Calculate Mass: To prepare 10 mL of a 10 mM stock:

    
    
    
    
    
  • Dissolution: Weigh 23.3 mg of mCPP HCl and dissolve in 10 mL of sterile PBS (pH 7.4). Vortex gently until clear.

  • Filtration: Sterilize using a 0.22

    
    m PVDF or PES syringe filter . Do not skip this step for cell culture.
    
  • Storage: Aliquot into light-protective (amber) tubes (e.g., 500

    
    L aliquots). Store at -20°C . Stable for 6 months. Avoid freeze-thaw cycles.[3]
    

Protocol: Intracellular Calcium Flux Assay

This protocol is designed for a 96-well plate format using a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM) to measure 5-HT


 activation.
Materials
  • Cells: HEK-293 stably expressing human 5-HT

    
     (non-edited isoform preferred for maximal signal).
    
  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Dye: Fluo-4 AM (2

    
    M final).
    
  • Inhibitor: Probenecid (2.5 mM) – Critical to prevent dye leakage.

Step-by-Step Methodology
  • Cell Seeding (Day -1):

    • Seed cells at

      
       cells/well in a black-walled, clear-bottom 96-well plate.
      
    • Incubate overnight at 37°C, 5% CO

      
      .
      
  • Dye Loading (Day 0, T-60 min):

    • Prepare Loading Buffer: Assay Buffer + 2

      
      M Fluo-4 AM + 0.02% Pluronic F-127 + 2.5 mM Probenecid.
      
    • Remove culture media and wash cells once with 100

      
      L Assay Buffer.
      
    • Add 100

      
      L Loading Buffer per well.
      
    • Incubate for 45 minutes at 37°C (dark), then 15 minutes at Room Temperature (RT) to allow dye de-esterification.

  • Compound Preparation:

    • Thaw 10 mM mCPP HCl stock.

    • Prepare 3X concentrated solutions in Assay Buffer (e.g., for a 10

      
      M final assay concentration, prepare 30 
      
      
      
      M).
    • Note: A typical dose-response curve ranges from 1 nM to 10

      
      M .
      
  • Baseline & Addition (The Assay):

    • Transfer plate to fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Settings: Ex 494 nm / Em 516 nm.

    • Record baseline fluorescence for 10–20 seconds.

    • Inject 50

      
      L  of 3X mCPP solution into the 100 
      
      
      
      L dye volume (Final Volume = 150
      
      
      L).
    • Record fluorescence kinetic response for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak Fluorescence minus Baseline / Baseline).
      
    • Plot Log[mCPP] vs. Response to determine EC

      
      .
      

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Signal/No Response Receptor RNA Editing5-HT

undergoes RNA editing (INI vs VGV isoforms). Highly edited isoforms have reduced G-protein coupling. Verify cell line genotype.
High Background Dye LeakageEnsure Probenecid is fresh and included in both loading and wash buffers.
Precipitation High ConcentrationWhile soluble, >100

M in cold buffer may precipitate. Keep buffers at RT or 37°C.
Variable EC

Desensitization5-HT

desensitizes rapidly. Do not pre-incubate cells with agonist. Add immediately during reading.

References

  • Pharmacology of mCPP

    • Conn, P. J., & Sanders-Bush, E. (1987). Relative efficacies of piperazines at the phosphoinositide hydrolysis-linked 5-HT2 receptor. Journal of Pharmacology and Experimental Therapeutics, 242(2), 552-557.
  • Receptor Selectivity Profile

    • Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT2A, 5-HT2B and 5-HT2C receptors.[4] Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 114-123.

  • Chemical Properties (PubChem)

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 415628, 1-(2-Chlorophenyl)piperazine.
  • 5-HT2C Signaling & RNA Editing

    • Burns, C. M., et al. (1997). Regulation of serotonin-2C receptor G-protein coupling by RNA editing.[5] Nature, 387, 303–308.

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(2-Chlorophenyl)piperazine Hydrochloride

Introduction & Scientific Context 1-(2-Chlorophenyl)piperazine (o-CPP) is a significant phenylpiperazine derivative often encountered in pharmaceutical development.[1] It serves two primary roles: Key Intermediate: Used...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

1-(2-Chlorophenyl)piperazine (o-CPP) is a significant phenylpiperazine derivative often encountered in pharmaceutical development.[1] It serves two primary roles:

  • Key Intermediate: Used in the synthesis of antidepressant drugs such as Trazodone and Nefazodone.[1]

  • Active Metabolite: A pharmacologically active metabolite of several psychotropic drugs, acting as a serotonin receptor agonist/antagonist.[1]

The Analytical Challenge

The analysis of o-CPP hydrochloride presents specific chromatographic challenges inherent to basic amine compounds.

  • Basicity: With a pKa of approximately 8.8–9.7 (piperazine nitrogen), the molecule is positively charged at neutral and acidic pH.[1]

  • Silanol Interaction: The protonated amine tends to interact with residual silanol groups on the silica support of HPLC columns, leading to severe peak tailing , broad bandwidths, and poor resolution from positional isomers (m-CPP and p-CPP).[1]

This guide details a robust Reversed-Phase HPLC (RP-HPLC) protocol designed to suppress silanol activity and ensure sharp, symmetrical peaks.[1]

Method Development Strategy (The "Why")

To achieve scientific integrity, we must justify the parameters selected.

pH Selection

The choice of pH is critical.

  • Option A (High pH > 10): Running above the pKa deprotonates the amine, neutralizing it.[1] This eliminates silanol interaction but requires specialized hybrid-silica columns (e.g., Waters XBridge) to prevent column dissolution.[1]

  • Option B (Low pH < 3): Running at low pH (2.5–3.[2][1]0) keeps the amine fully protonated.[1] While this usually risks silanol interaction, the addition of a high-molarity buffer (Phosphate) and the use of "End-capped" or "Base-Deactivated" columns effectively masks these sites.[1]

Decision: This protocol utilizes Option B (Acidic Buffer) .[2][1] It is compatible with standard C18 columns found in most laboratories and aligns with USP methodologies for related piperazine derivatives.[1]

Detection Wavelength

The phenyl ring provides UV absorption.[1]

  • 210 nm: Maximum sensitivity but susceptible to solvent noise.[1]

  • 254 nm: High specificity for the aromatic ring, minimizing interference from non-aromatic buffer salts.[1] Selected for Routine QC.

Detailed Experimental Protocol

Reagents & Materials
  • Reference Standard: 1-(2-Chlorophenyl)piperazine Hydrochloride (Sigma-Aldrich/USP or equivalent, >98% purity).[2][1]

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.[2][1]

  • Buffer Salts: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).[2][1]
    
  • Column: C18 End-capped, 5 µm, 4.6 x 250 mm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna C18(2)).[2][1]

Mobile Phase Preparation[2]
  • Buffer (Mobile Phase A): Dissolve 2.72 g of

    
     in 1000 mL of water (20 mM). Adjust pH to 3.0 ± 0.1  using dilute Orthophosphoric acid. Filter through a 0.45 µm membrane.[1][3]
    
  • Organic Modifier (Mobile Phase B): 100% Acetonitrile.[1]

Chromatographic Conditions
ParameterSettingRationale
Mode IsocraticEnsures reproducible retention times for routine QC.[2][1]
Composition Buffer : ACN (75 : 25 v/v)Balances retention of the polar salt with the hydrophobic phenyl ring.[1]
Flow Rate 1.0 mL/minStandard backpressure optimization.[2][1]
Temperature 30°CImproves mass transfer, sharpening the basic peak.
Detection UV @ 254 nmOptimal selectivity for chlorophenyl moiety.[2][1]
Injection Vol 10 µLStandard analytical load.[2][1][3][4]
Run Time 15 minuteso-CPP typically elutes between 6–9 minutes.[2][1]
Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of o-CPP HCl into a 25 mL volumetric flask. Dissolve in Mobile Phase A (Buffer).[1] Note: The HCl salt is water-soluble; do not use pure organic solvent for initial dissolution to avoid precipitation.[2][1]

  • Working Standard (50 µg/mL): Dilute 1.25 mL of Stock Solution into a 25 mL volumetric flask. Dilute to volume with Mobile Phase.

Analytical Workflow & Logic

The following diagram illustrates the critical decision-making process for handling basic piperazines like o-CPP.

oCPP_Analysis_Workflow Start Start: o-CPP HCl Sample Solubility Dissolve in Acidic Buffer (Prevent Free Base Precip) Start->Solubility Column_Select Select Column Type Solubility->Column_Select Standard_C18 Standard C18 (Active Silanols) Column_Select->Standard_C18 Avoid BDS_C18 Base Deactivated C18 (End-capped) Column_Select->BDS_C18 Recommended Mobile_Phase Mobile Phase pH 3.0 (Phosphate Buffer) Standard_C18->Mobile_Phase BDS_C18->Mobile_Phase Result_Bad Result: Peak Tailing > 2.0 (Failed System Suitability) Mobile_Phase->Result_Bad If Standard C18 used Result_Good Result: Sharp Peak (Tailing < 1.5) Mobile_Phase->Result_Good If BDS C18 used

Caption: Figure 1. Analytical workflow highlighting the critical impact of column selection on the chromatography of basic amine salts.

System Suitability & Validation Guidelines

To ensure the method is trustworthy (Self-Validating), the following criteria must be met before releasing results.

System Suitability Criteria (SST)

Inject the Working Standard (50 µg/mL) five times.[1]

  • Retention Time %RSD: NMT 2.0%[2][1]

  • Peak Area %RSD: NMT 2.0%[2][1]

  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control required for piperazines).
    
  • Theoretical Plates (

    
    ):  NLT 3000.
    
Linearity & Range
  • Range: 10 µg/mL to 150 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[2][1][5]
Isomer Selectivity (Critical)

If the sample may contain positional isomers (m-CPP or p-CPP), the isocratic ratio may need adjustment.[2][1]

  • Validation Step: Inject a mixture of o-CPP and m-CPP.[2][1]

  • Requirement: Resolution (

    
    ) > 1.5.
    
  • Note: o-CPP (ortho) generally elutes after m-CPP and p-CPP on C18 columns due to the steric hindrance of the ortho-chlorine protecting the amine from polar interactions, making it slightly more hydrophobic in behavior [1].[1]

Troubleshooting Guide

Issue: Peak Tailing (


) 
  • Cause: Residual silanol interactions.[1]

  • Fix 1: Ensure the column is explicitly "End-capped" (e.g., "ODS-2" or "Eclipse").[1]

  • Fix 2: Add 0.1% Triethylamine (TEA) to the mobile phase buffer (competes for silanol sites).[1] Note: TEA requires pH readjustment.[1]

Issue: Retention Time Drift

  • Cause: pH sensitivity of the piperazine ring.[6]

  • Fix: Ensure Buffer pH is strictly 3.[1]0. A shift to pH 3.5 can significantly alter the ionization ratio if near the lower pKa (though o-CPP pKa is higher, the matrix can affect local pH).[1]

Issue: Split Peaks

  • Cause: Sample solvent mismatch.[1]

  • Fix: Ensure the sample is dissolved in the Mobile Phase, not pure Acetonitrile.

References

  • Schürenkamp, J., et al. (2011).[1][7] "Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets." International Journal of Legal Medicine, 125(1), 95-99.[1][7]

  • United States Pharmacopeia (USP). "Trazodone Hydrochloride Monograph: Organic Impurities."[2][1] USP-NF.[2][1] (Referencing separation of related piperazine compounds). [1]

  • Merck Millipore. "Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis."[1] Application Note.

  • BenchChem. "A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives."

Sources

Method

Application Note: Probing Serotonergic Signaling with 1-(2-Chlorophenyl)piperazine (mCPP) Hydrochloride

Introduction 1-(2-Chlorophenyl)piperazine (mCPP) is a piperazine-based serotonin receptor agonist and serotonin releasing agent. While widely recognized as a major metabolite of the antidepressants trazodone and nefazodo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Chlorophenyl)piperazine (mCPP) is a piperazine-based serotonin receptor agonist and serotonin releasing agent. While widely recognized as a major metabolite of the antidepressants trazodone and nefazodone, mCPP is extensively used as a standalone pharmacological probe to investigate central serotonin (5-HT) function.

Its primary utility lies in its ability to probe 5-HT2C receptors , making it a gold-standard tool for modeling anxiety, hypophagia (appetite suppression), and neuroendocrine regulation. However, mCPP is a "dirty drug" with a complex binding profile. Successful deployment requires rigorous experimental design to differentiate specific receptor-mediated effects from off-target noise.

Pharmacological Profile & Mechanism

mCPP is often described as a 5-HT2C agonist, but it exhibits non-selective binding. It acts as a partial agonist at 5-HT2C and varying agonist/antagonist activity at other subtypes.[1]

Receptor Affinity Profile (Human/Rat Cortex)
Receptor SubtypeAffinity (

/

)
Functional Activity
5-HT2C 3.2 – 6.0 nM Agonist (Primary Target)
5-HT1B 5.0 – 10 nMAgonist
5-HT1A 40 – 80 nMPartial Agonist
5-HT2A 30 – 60 nMPartial Agonist / Antagonist
5-HT7 ~30 nMAntagonist
5-HT3 Low AffinityAgonist (High concentrations)
SERT ~230 nMReleasing Agent
Mechanism of Action: 5-HT2C Signaling

The anxiogenic and anorectic effects of mCPP are primarily mediated via the 5-HT2C receptor, which couples to the


 protein family. Activation triggers the Phospholipase C (PLC) pathway, leading to intracellular calcium mobilization.

G mCPP mCPP HCl R_5HT2C 5-HT2C Receptor (GPCR) mCPP->R_5HT2C Binds/Activates Gq Gαq Protein R_5HT2C->Gq Couples PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Mobilizes Ca->PKC Response Anxiety / Hypophagia Neuroendocrine Response Ca->Response Signaling Cascade

Figure 1: Signal transduction pathway of mCPP-mediated 5-HT2C activation leading to calcium mobilization and physiological response.

Preparation & Handling Protocol

Critical Note: Ensure you are using the Hydrochloride (HCl) salt. The free base is an oil at room temperature and requires organic solvents (DMSO/Ethanol), which can confound behavioral data. The HCl salt is a solid and water-soluble.

Stock Solution (10 mg/mL)
  • Vehicle Selection: Sterile 0.9% Saline (physiological saline) is preferred for in vivo use.

  • Weighing: Weigh the mCPP HCl powder. Note that the molecular weight of the HCl salt (approx. 233.14 g/mol ) differs from the free base (196.68 g/mol ). Adjust calculations to dose based on the free base equivalent if strict pharmacological precision is required, though most protocols dose by salt weight.

  • Dissolution:

    • Add 0.9% saline to the powder.

    • Vortex for 30-60 seconds.

    • Tip: If the solution is not clear, mild warming (37°C water bath) for 5 minutes will facilitate dissolution. Do not boil.

  • pH Check: mCPP HCl can slightly acidify the solution. For sensitive routes (e.g., ICV), check pH and adjust to ~7.0 using dilute NaOH if necessary. For IP injection, standard saline preparation is usually acceptable.

  • Storage: Prepare fresh daily. If storage is necessary, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.

In Vivo Application: Modeling Anxiety

mCPP is a standard anxiogenic agent. It induces anxiety-like behaviors in the Elevated Plus Maze (EPM) and Open Field Test (OFT).[2]

Experimental Protocol (Mouse)
  • Subjects: Male C57BL/6J or ICR mice (8-12 weeks).

  • Dose Range: 0.5 mg/kg – 3.0 mg/kg (i.p.).[3]

    • Low Dose (<0.5 mg/kg): May produce inconsistent or non-specific effects.

    • Optimal Dose: 1.0 – 2.5 mg/kg . This range reliably reduces open-arm time in EPM without causing complete sedation.

    • High Dose (>4.0 mg/kg): Causes significant locomotor suppression (sedation), which generates false positives in anxiety assays (animals stop moving, appearing "anxious").

  • Pretreatment Time: 20–30 minutes prior to testing.

Step-by-Step Workflow
  • Acclimatization: Acclimate animals to the testing room for 1 hour.

  • Administration: Inject mCPP HCl (i.p.) at a volume of 10 mL/kg.

    • Control Group: Inject Vehicle (0.9% Saline).

  • Wait Period: Return mouse to home cage for 30 minutes.

  • Testing (EPM): Place mouse in the center zone facing an open arm. Record for 5 minutes.

  • Data Analysis: Calculate % Time in Open Arms and % Open Arm Entries.

    • Validation: mCPP treated mice should show significant reduction in these metrics compared to saline.

  • Locomotor Control: Verify total distance traveled (closed arm entries). If mCPP reduces total entries by >50%, the dose is too high and sedation is confounding the anxiety data.

Neuroendocrine Challenge Protocol

mCPP stimulates the release of Prolactin, Cortisol (primates/humans), and ACTH/Corticosterone (rodents) via 5-HT2C and 5-HT1A receptors in the hypothalamus. This is a biomarker for central serotonergic responsivity.

Rat Protocol (Corticosterone/Prolactin)
  • Baseline: Obtain baseline blood sample (tail nick) at T = -30 min (optional to minimize stress artifacts).

  • Dosing: Administer mCPP (2.5 mg/kg i.p.).

  • Sampling: Collect trunk blood (via decapitation) or serial tail bleeds at 30 min post-injection (Peak effect).

  • Assay: Measure plasma corticosterone/prolactin via ELISA.

  • Interpretation: Blunted response to mCPP suggests 5-HT receptor desensitization (common in depression models) or 5-HT2C antagonism.

Experimental Validation Workflow

Because mCPP is non-selective, you must validate that the observed effect is 5-HT2C mediated. Use the following decision logic.

Workflow Start Start: Observed mCPP Effect (e.g., Anxiety) Q1 Is Locomotion Normal? Start->Q1 Sedation Artifact: Sedation/Toxicity Reduce Dose Q1->Sedation No (Reduced) Antagonist Test with Antagonist (SB242084 or Ketanserin) Q1->Antagonist Yes Q2 Effect Blocked? Antagonist->Q2 Valid Valid 5-HT2C Mediated Effect Q2->Valid Yes OffTarget Off-Target Effect (5-HT1B, 5-HT1A, or Non-Specific) Q2->OffTarget No

Figure 2: Validation logic to distinguish specific 5-HT2C effects from sedation or off-target receptor binding.

Troubleshooting & Controls

IssueProbable CauseSolution
Complete immobility in EPM Dose too high (>3 mg/kg)Reduce dose to 1.0 or 1.5 mg/kg. Check open field activity.
No anxiogenic effect Strain insensitivity or low doseIncrease dose to 2.5 mg/kg. Ensure Tmax (30 min) is respected.
Precipitate in syringe pH shock or saturationUse 0.9% Saline, warm to 37°C. Ensure concentration is ≤10 mg/mL.
Biphasic results 5-HT1A vs 5-HT2C competitionLow doses may activate inhibitory 5-HT1A (anxiolytic). Use a specific 5-HT2C antagonist (SB242084) to confirm mechanism.
Recommended Antagonists for Validation
  • SB 242084: Highly selective 5-HT2C antagonist. (Dose: 1-3 mg/kg i.p., 30 min prior to mCPP).

  • Metergoline: Non-selective 5-HT antagonist (blocks 5-HT1/2). Useful for broad confirmation of serotonergic mechanism.

References

  • Receptor Affinity Profile: Grotewiel, M. S., et al. (1994). Receptors, Serotonin / metabolism. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.[4]

  • Anxiety Models (Mice): Cheng, X., et al. (2019). Anxiety Mouse Model Constructed by Single Intraperitoneal Injection of m-Chlorophenpiperazine. Scientific Research Publishing.

  • Neuroendocrine Challenge: Kahn, R. S., et al. (1990). Neuroendocrine and behavioral effects of m-chlorophenylpiperazine administration in rhesus monkeys.

  • Mechanism of Action: Callahan, P. M., & Cunningham, K. A. (1994). Involvement of 5-HT2C receptors in mediating the discriminative stimulus properties of m-chlorophenylpiperazine (mCPP). European Journal of Pharmacology.

  • Chemical Properties: CymitQuimica. Piperazine, 1-(2-chlorophenyl)-, hydrochloride (1:[5][6][7]1) - CAS 41202-32-8.[5][6]

Sources

Application

Application Notes and Protocols for 1-(2-Chlorophenyl)piperazine hydrochloride in Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide for the use of 1-(2-Chlorophenyl)piperazine hydrochloride (...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the use of 1-(2-Chlorophenyl)piperazine hydrochloride (oCPP) in preclinical behavioral research. This document outlines the pharmacological background of oCPP, its putative mechanism of action, and detailed protocols for investigating its effects on anxiety, depression-like states, and locomotor activity in rodent models.

Introduction: Understanding 1-(2-Chlorophenyl)piperazine (oCPP)

1-(2-Chlorophenyl)piperazine hydrochloride is a derivative of piperazine.[1] While its direct behavioral effects are not as extensively documented as its meta-isomer, m-chlorophenylpiperazine (mCPP), its structural similarity suggests a comparable pharmacological profile. Arylpiperazines, as a class, are known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors.[2]

The primary value of oCPP in a research setting is as a tool to probe the function of the serotonergic system, which is deeply implicated in the regulation of mood and behavior.[3][4] The meta-isomer, mCPP, is a well-established anxiogenic and pro-depressant agent in animal models, with its effects largely attributed to its agonist activity at 5-HT2C receptors.[5][6][7] It is hypothesized that oCPP may share some of these properties, making it a valuable compound for studying the neurobiology of anxiety and depression and for the initial screening of novel anxiolytic and antidepressant compounds.

Mechanism of Action: A Focus on the Serotonergic System

The proposed mechanism of action for oCPP, based on the pharmacology of related arylpiperazines, centers on its interaction with serotonin receptors. The structurally similar compound, mCPP, is a non-selective serotonin receptor agonist with a notable affinity for the 5-HT2C receptor subtype.[5][7] Activation of 5-HT2C receptors is known to produce anxiogenic-like effects in a variety of behavioral paradigms.[6] Additionally, mCPP has been shown to decrease locomotor activity, an effect also linked to its serotonergic activity.[8][9][10]

It is crucial for researchers to consider that oCPP, like mCPP, may interact with other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT2A) as well as dopamine receptors, which could contribute to its overall behavioral profile.[11] Therefore, initial characterization studies are recommended to delineate the specific receptor systems mediating the observed effects of oCPP.

Visualizing the Putative Signaling Pathway

The following diagram illustrates the hypothesized primary signaling pathway through which oCPP may exert its anxiogenic-like effects, based on the known actions of 5-HT2C receptor agonists.

G oCPP 1-(2-Chlorophenyl)piperazine (oCPP) HT2CR 5-HT2C Receptor oCPP->HT2CR Binds and Activates Gq Gq/11 protein HT2CR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Increased Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Excitation Neuronal Excitation (e.g., in amygdala, BNST) Ca->Neuronal_Excitation PKC->Neuronal_Excitation Anxiety Anxiogenic-like Behavior Neuronal_Excitation->Anxiety

Caption: Hypothesized signaling cascade of oCPP via the 5-HT2C receptor.

Experimental Protocols

The following protocols are designed as a starting point for investigating the behavioral effects of oCPP. Given the limited specific data on oCPP, the proposed dosage ranges are extrapolated from studies using the meta-isomer, mCPP. It is imperative that researchers conduct dose-response studies to determine the optimal dose of oCPP for their specific experimental conditions.

General Preparation and Administration

Vehicle Selection: 1-(2-Chlorophenyl)piperazine hydrochloride is soluble in physiological saline (0.9% NaCl).

Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents.

Acclimation: Animals should be acclimated to the testing room for at least 60 minutes prior to any behavioral testing to reduce stress-induced confounds.

Assessment of Anxiogenic-Like Effects: The Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[12]

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Administer oCPP (suggested dose range: 0.5 - 5 mg/kg, i.p.) or vehicle to the animal.

  • Allow for a 15-30 minute pretreatment period in the home cage.

  • Place the animal in the center of the EPM, facing one of the open arms.

  • Allow the animal to explore the maze for a 5-minute session.

  • Record the session using a video camera for later analysis.

  • Thoroughly clean the maze with 70% ethanol between each animal.

Data Analysis:

  • Time spent in the open arms (s)

  • Number of entries into the open arms

  • Time spent in the closed arms (s)

  • Number of entries into the closed arms

  • Total distance traveled (cm) to assess general locomotor activity.

Expected Outcome: An anxiogenic-like effect would be indicated by a significant decrease in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated control group.

Assessment of Depressive-Like Behavior: The Forced Swim Test (FST)

The FST is a common screening tool for antidepressant and pro-depressant drug effects, based on the concept of behavioral despair.[13][14]

Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

Procedure:

  • Administer oCPP (suggested dose range: 1 - 10 mg/kg, i.p.) or vehicle.

  • After a 30-minute pretreatment period, gently place the animal into the water-filled cylinder.

  • The test duration is typically 6 minutes.

  • Record the session for subsequent analysis.

  • After the test, remove the animal, dry it thoroughly, and place it in a clean, warm cage.

Data Analysis:

  • Immobility time (s): The time the animal spends making only the movements necessary to keep its head above water. This is typically scored during the last 4 minutes of the 6-minute test.

Expected Outcome: A pro-depressant-like effect would be indicated by a significant increase in immobility time compared to the vehicle-treated control group.

Assessment of Locomotor Activity: The Open Field Test

This test is crucial to determine if the effects observed in the EPM or FST are due to a general change in motor activity.[8]

Apparatus: A square or circular arena with walls to prevent escape, often equipped with infrared beams or video tracking software to monitor movement.

Procedure:

  • Administer oCPP (suggested dose range: 0.5 - 10 mg/kg, i.p.) or vehicle.

  • After a 15-30 minute pretreatment period, place the animal in the center of the open field arena.

  • Allow the animal to explore for a predetermined period (e.g., 15-60 minutes).

  • Record locomotor activity using an automated system.

Data Analysis:

  • Total distance traveled (cm)

  • Time spent in the center of the arena (can also be an indicator of anxiety)

  • Rearing frequency (vertical activity)

Expected Outcome: Based on studies with mCPP, oCPP is expected to cause a dose-dependent decrease in locomotor activity.[8][9][10]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_testing Behavioral Testing Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (≥ 60 min) Injection i.p. Injection (oCPP or Vehicle) Animal_Acclimation->Injection Drug_Prep oCPP Hydrochloride Solution Preparation Drug_Prep->Injection Pretreatment Pretreatment Period (15-30 min) Injection->Pretreatment EPM Elevated Plus Maze (5 min) Pretreatment->EPM FST Forced Swim Test (6 min) Pretreatment->FST OFT Open Field Test (15-60 min) Pretreatment->OFT Anxiety_Analysis Anxiety-like Behavior (EPM Data) EPM->Anxiety_Analysis Depression_Analysis Depressive-like Behavior (FST Data) FST->Depression_Analysis Locomotor_Analysis Locomotor Activity (OFT Data) OFT->Locomotor_Analysis

Caption: General workflow for behavioral studies using oCPP.

Data Interpretation and Considerations

Table 1: Summary of Expected Behavioral Effects of oCPP

Behavioral AssayKey Parameter(s)Expected Effect of oCPP (based on mCPP)Interpretation
Elevated Plus Maze % Time in Open Arms, Open Arm EntriesDecreaseAnxiogenic-like
Forced Swim Test Immobility TimeIncreasePro-depressant-like
Open Field Test Total Distance Traveled, Rearing FrequencyDecreaseHypolocomotion
Time in CenterDecreaseAnxiogenic-like

Causality and Confounding Factors:

  • Locomotor Effects: It is critical to run an open field test in conjunction with other behavioral assays. A decrease in open arm time in the EPM could be misinterpreted as an anxiogenic effect if the drug also causes significant hypoactivity. Similarly, an increase in immobility in the FST could be influenced by motor impairment.

  • Dose-Response: The behavioral effects of psychoactive compounds are often dose-dependent. Low doses may have no effect or even opposite effects compared to higher doses. A comprehensive dose-response curve is essential for characterizing the pharmacological profile of oCPP.

  • Strain and Species Differences: The behavioral response to serotonergic agents can vary significantly between different strains and species of rodents.[15] The protocols provided here are a general guideline and may need to be adapted for the specific animal model being used.

  • Environmental Factors: Lighting conditions, noise levels, and handling procedures can all impact the outcome of behavioral tests. It is crucial to maintain a consistent and well-controlled testing environment.

Conclusion and Future Directions

1-(2-Chlorophenyl)piperazine hydrochloride is a promising pharmacological tool for investigating the role of the serotonergic system in mood and behavior. The protocols outlined in these application notes provide a framework for initiating studies into its anxiogenic-like, pro-depressant-like, and locomotor effects. Due to the limited published data on this specific isomer, researchers are strongly encouraged to perform thorough dose-response characterizations and to consider potential off-target effects. Future research should aim to delineate the precise receptor binding profile of oCPP and to utilize receptor antagonists to confirm the specific mechanisms underlying its behavioral effects.

References

  • Gatch, M. B. (2003). Discriminative stimulus effects of m-chlorophenylpiperazine as a model of the role of serotonin receptors in anxiety. Life sciences, 73(12), 1541-1553. Available at: [Link]

  • Griebel, G., Misslin, R., Pawlowski, M., & Vogel, E. (1991). m-Chlorophenylpiperazine enhances neophobic and anxious behaviour in mice. Neuroreport, 2(10), 627-629. Available at: [Link]

  • Túnez, I., Tasset, I., Muñoz-Hoyos, A., & de la Torre, R. (2014). Anxiety-like effects of meta-chlorophenylpiperazine in paradoxically sleep-deprived mice. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 49, 10-16. Available at: [Link]

  • Majeed, N. H., & Pradhan, S. N. (1988). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. Pharmacology Biochemistry and Behavior, 31(3), 751-755. Available at: [Link]

  • Kim, D., Murray, M., & Simansky, K. J. (2001). The serotonergic 5-HT(2C) agonist m-chlorophenylpiperazine increases weight-supported locomotion without development of tolerance in rats with spinal transections. Experimental neurology, 169(2), 496-500. Available at: [Link]

  • Fox, J. H., O'Connor, E., & Falls, W. A. (2023). Exercise reduces the anxiogenic effects of meta-chlorophenylpiperazine: The role of 5-HT2C receptors in the bed nucleus of the stria terminalis. Frontiers in behavioral neuroscience, 16, 1063137. Available at: [Link]

  • Naeem, S., & Haleem, D. J. (2008). Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia. Pharmacology Biochemistry and Behavior, 90(2), 240-246. Available at: [Link]

  • Asarch, K. B., & Shih, J. C. (1985). Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety. Neuropharmacology, 24(11), 1067-1071. Available at: [Link]

  • Raiteri, M., Bonanno, G., & Fedele, E. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229-235. Available at: [Link]

  • Gleason, S. D., & Shannon, H. E. (1998). Meta-chlorophenylpiperazine induced changes in locomotor activity are mediated by 5-HT1 as well as 5-HT2C receptors in mice. European journal of pharmacology, 341(2-3), 135-138. Available at: [Link]

  • Lieberman, J. A., Jody, D., & Alvir, J. M. (1996). The behavioral effect of m-chlorophenylpiperazine (mCPP) and methylphenidate in first-episode schizophrenia and normal controls. Biological psychiatry, 40(9), 835-844. Available at: [Link]

  • Seba, M. C., & Mathew, B. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-575. Available at: [Link]

  • Murphy, D. L., Mueller, E. A., Hill, J. L., Tolliver, T. J., & Jacobsen, F. M. (1989). Comparative anxiogenic, neuroendocrine, and other physiologic effects of m-chlorophenylpiperazine given intravenously or orally to healthy volunteers. Psychopharmacology, 98(2), 275-282. Available at: [Link]

  • Sansone, M. (1990). Different effects of 3-chlorophenylpiperazine on locomotor activity and acquisition of conditioned avoidance response in different strains of mice. Pharmacology Biochemistry and Behavior, 35(4), 859-862. Available at: [Link]

  • Kalus, O., Wetzler, S., Kahn, R. S., Asnis, G. M., & van Praag, H. M. (1992). A dose-response study of intravenous m-chlorophenylpiperazine in normal subjects. Psychopharmacology, 106(3), 388-390. Available at: [Link]

  • Gijsman, H. J., van Gerven, J. M., Tieleman, M. C., Schoemaker, R. C., Pieters, M. S., Ferrari, M. D., ... & van Kempen, G. M. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of clinical psychopharmacology, 18(4), 289-295. Available at: [Link]

  • Sabbe, B., van Hoof, J., Hulstijn, W., & Zitman, F. (2002). Psychomotor slowing, neuroendocrine responses, and behavioral changes after oral administration of meta-chlorophenylpiperazine in normal volunteers. Psychiatry research, 108(3), 223-234. Available at: [Link]

  • Baumann, M. H., Rhee, D., & Rothman, R. B. (2001). 1-(m-chlorophenyl)piperazine (mCPP) dissociates in vivo serotonin release from long-term serotonin depletion in rat brain. Neuropsychopharmacology, 24(5), 492-501. Available at: [Link]

  • Patel, M., & Shrivastava, S. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 180-185. Available at: [Link]

  • de Oliveira, A. R., & Brandão, M. L. (2022). Meta-Chlorophenylpiperazine-Induced Behavioral Changes in Obsessive-Compulsive Disorder Research: A Systematic Review of Rodent Studies. Neuroscience, 507, 125-138. Available at: [Link]

  • George, D. T., Benkelfat, C., Rawlings, R. R., Eckardt, M. J., Phillips, M. J., Nutt, D. J., ... & Linnoila, M. (1997). Behavioral and neuroendocrine responses to m-chlorophenylpiperazine in subtypes of alcoholics and in healthy comparison subjects. The American journal of psychiatry, 154(1), 81-87. Available at: [Link]

  • Cunningham, K. A., & Callahan, P. M. (1994). Discriminative stimulus properties of m-chlorophenylpiperazine. Pharmacology Biochemistry and Behavior, 47(4), 811-816. Available at: [Link]

  • Kahn, R. S., Wetzler, S., Asnis, G. M., Kling, M. A., Suckow, R. F., & van Praag, H. M. (1990). Effects of m-chlorophenylpiperazine in normal subjects: a dose-response study. Psychopharmacology, 100(3), 339-344. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. Retrieved from [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322-328. Available at: [Link]

  • Fitzgerald, P. J., & Rea, M. A. (2022). Reactivity to conditioned threat cues is distinct from exploratory drive in the elevated plus-maze. bioRxiv, 2022-03. Available at: [Link]

  • Lema, T., & Taha, E. (2015). Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age. Frontiers in behavioral neuroscience, 9, 28. Available at: [Link]

  • Hodges, H. (1996). Effects of pretest manipulation on elevated plus-maze behavior in adolescent and adult male and female Sprague-Dawley rats. Physiology & behavior, 59(2), 279-287. Available at: [Link]

  • Haleem, D. J. (1993). Function specific supersensitivity of m-chlorophenyl piperazine-induced serotonergic neurotransmission in female compared to male rats. Life sciences, 52(25), PL279-PL284. Available at: [Link]

  • de Oliveira, C. V., Duarte, A. R., da Silva, A. F., Savegnago, L., & Jesse, C. R. (2020). Short-and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl) Selanyl]-1-Methyl-1H-Indole. Frontiers in pharmacology, 11, 1184. Available at: [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59). Available at: [Link]

  • NC3Rs. (2024, September). NC3Rs position paper - Forced swim test. Retrieved from [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322-328. Available at: [Link]

  • Al-Amin, M. M., Mahmud, W., & Reza, H. M. (2023). Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by Chlorpheniramine via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway. Medicina, 59(8), 1435. Available at: [Link]

Sources

Method

Application Note: Pharmacological Profiling &amp; Validation of Serotonin Antagonists using mCPP HCl

This Application Note is designed for researchers and drug discovery scientists utilizing 1-(2-Chlorophenyl)piperazine hydrochloride (mCPP HCl) . While historically categorized broadly, mCPP is a pharmacologically comple...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists utilizing 1-(2-Chlorophenyl)piperazine hydrochloride (mCPP HCl) . While historically categorized broadly, mCPP is a pharmacologically complex non-selective serotonin receptor agonist with specific antagonist properties at the 5-HT2A receptor.

This guide focuses on the "mCPP Challenge," the industry-standard protocol for validating novel serotonin antagonists (specifically 5-HT2C antagonists) and probing serotonergic modulation in anxiety and hypophagia models.

Core Pharmacological Directive

The "Dirty" Drug Paradox: To use mCPP effectively, one must understand it is not a clean tool. It is a mixed 5-HT2C/1B agonist and a 5-HT2A antagonist .

  • Primary Application: mCPP is used as a challenge agent to induce a serotonergic phenotype (anxiety, hypolocomotion, prolactin release).[1]

  • The Antagonist Study: If a test compound (Candidate X) successfully blocks mCPP-induced effects, Candidate X is validated as a serotonin antagonist (typically 5-HT2C).[2]

Receptor Affinity Profile

Data compiled from human and rodent brain membrane assays (Hamik & Peroutka, 1989; Fiorella et al., 1995).

Receptor TargetAffinity (

/

)
Functional ModePhysiological Outcome
5-HT

30 – 60 nM Full Agonist Anxiety, Hypophagia, Penile Erection
5-HT

~10 – 100 nMAgonistLocomotor suppression, Autoreceptor inhibition
5-HT

~100 nMAntagonist / Partial AgonistBlockade of hallucinations, sleep modulation
5-HT

Low AffinityAgonistNausea (at high doses)
SERT VariableReversalSerotonin release (at high doses)

Mechanism of Action & Signaling Pathways

mCPP primarily activates the Gq-coupled 5-HT2C receptor, leading to Phospholipase C (PLC) activation and intracellular calcium release. This pathway is the target for Antagonist Screening .

Diagram 1: The mCPP Signaling Cascade & Antagonist Interception

This diagram illustrates the Gq-protein signaling pathway activated by mCPP and the precise intervention point for 5-HT2C antagonists (e.g., SB-242084).

mCPP_Pathway mCPP mCPP HCl (Agonist Challenge) Rec 5-HT2C Receptor (GPCR) mCPP->Rec Binds Antagonist Test Antagonist (Candidate Drug) Antagonist->Rec Blocks (Competitive) Gq Gq Protein Rec->Gq Activates PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis Ca Ca2+ Release (ER) IP3->Ca Mobilization Response Anxiety / Hypolocomotion (Phenotype) Ca->Response Downstream Signaling

Figure 1: mCPP binds 5-HT2C, triggering the IP3/Ca2+ cascade. Competitive antagonists prevent this activation, blocking the behavioral phenotype.

Preparation & Handling Protocol

Critical Formulation Note: mCPP is supplied as a Hydrochloride (HCl) salt. You must correct for the salt weight if your calculations are based on the free base.

  • Stoichiometry: 1-(2-Chlorophenyl)piperazine mono-hydrochloride.

  • Solubility: ~10-20 mg/mL in PBS/Saline; ~50 mg/mL in DMSO.

Stock Solution (100 mM)
  • Weigh 23.31 mg of mCPP HCl.

  • Dissolve in 1 mL of DMSO (molecular biology grade).

  • Vortex for 30 seconds.

  • Storage: Aliquot into light-resistant vials. Stable at -20°C for 3 months.

Working Solution (In Vivo Injection Vehicle)

For intraperitoneal (i.p.) injection in rodents.

  • Vehicle: Sterile 0.9% Saline.[3]

  • Preparation: Dilute the Stock or dissolve powder directly into saline.

    • Note: mCPP HCl is water-soluble. DMSO is rarely needed for animal dosing unless high concentrations (>10 mg/mL) are required.

  • pH Adjustment: The HCl salt can be acidic. Check pH; if <5.0, buffer with minimal 0.1N NaOH to pH ~6.0–7.0 to prevent peritoneal irritation (which causes false-positive "pain" behaviors often confused with anxiety).

Experimental Protocol: The "mCPP Challenge" (In Vivo)

Objective: Validate if a Test Compound acts as a serotonin antagonist by blocking mCPP-induced hypolocomotion or anxiety.

A. Dosing Regimen[3][4][5][6]
  • Rat Dose: 0.5 – 2.5 mg/kg (i.p.)

    • Low Dose (0.5 mg/kg): Anxiogenic (Elevated Plus Maze).

    • High Dose (2.5+ mg/kg): Hypolocomotion/Sedation.

  • Mouse Dose: 0.75 – 3.0 mg/kg (i.p.)

B. Experimental Workflow

Self-Validation Step: You must include a "Vehicle + mCPP" group to prove the challenge worked before assessing if your antagonist blocked it.

  • Acclimation (T minus 60 min): Move animals to the testing room. Low light (15-20 lux).

  • Pre-treatment (T minus 30 min):

    • Group A: Vehicle (Control)[3]

    • Group B: Test Antagonist (Candidate Drug)

    • Group C: Reference Antagonist (e.g., SB-242084, 1 mg/kg)

  • Challenge Injection (T = 0):

    • Administer mCPP HCl (e.g., 2.5 mg/kg i.p.) to all groups.

    • Control Group: Administer Saline + Saline (to establish baseline activity).

  • Washout Period (T + 0 to T + 20 min): Allow systemic absorption.

  • Testing (T + 20 min):

    • Open Field Test (OFT): Measure total distance traveled (cm) for 15 minutes.

    • Elevated Plus Maze (EPM): Measure time spent in Open Arms.

Diagram 2: In Vivo Antagonist Screening Workflow

Visualizing the temporal relationship between antagonist pre-treatment and agonist challenge.

Experiment_Timeline T_minus_30 T = -30 min Pre-Treatment T_0 T = 0 min mCPP Challenge T_minus_30->T_0 Absorption T_20 T = +20 min Behavioral Assay T_0->T_20 Peak Plasma Levels Readout Measure: 1. Hypolocomotion 2. Anxiety (EPM) T_20->Readout Inject_Antag Inject Candidate Antagonist (i.p./p.o.) Inject_Antag->T_minus_30 Inject_mCPP Inject mCPP HCl (2.5 mg/kg i.p.) Inject_mCPP->T_0

Figure 2: Temporal dosing protocol. Antagonist must be on board prior to mCPP administration to demonstrate blockade.

Data Analysis & Interpretation

When analyzing results, look for the Reversal Effect .

GroupTreatmentExpected OutcomeInterpretation
1 Vehicle + SalineNormal ActivityBaseline
2 Vehicle + mCPPReduced Activity / High AnxietySuccessful Challenge (Validation)
3 Candidate + mCPPRestored Activity / Reduced AnxietyAntagonist Confirmation
4 Candidate + SalineNormal ActivityChecks for intrinsic sedation

Troubleshooting:

  • No effect in Group 2? Check mCPP salt calculation. Ensure pH wasn't too acidic (pain mimics anxiety).

  • Group 3 still anxious? The candidate might be a 5-HT2A antagonist (mCPP is already an antagonist there) or has low BBB permeability.

References

  • Fiorella, D., Rabin, R. A., & Winter, J. C. (1995). The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine. Psychopharmacology, 119(2), 222-230.[4]

  • Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.[5] Biological Psychiatry, 25(5), 569-575.[5]

  • Kennett, G. A., & Curzon, G. (1988). Evidence that mCPP may have behavioural effects mediated by central 5-HT1C receptors. British Journal of Pharmacology, 94(1), 137-147.

  • Gundlah, C., et al. (1997). 5-HT2C receptor agonists: sensitivity of the rat to mCPP and other ligands. Pharmacology Biochemistry and Behavior, 57(4), 693-698.

Sources

Application

Application Notes &amp; Protocols: A Technical Guide to 1-(2-Chlorophenyl)piperazine Hydrochloride as a Chemical Intermediate

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Chlorophenyl)piperazine hydrochloride, hereafter referred to as 2-CPP HCl, is a cornerstone chemical intermediate in modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)piperazine hydrochloride, hereafter referred to as 2-CPP HCl, is a cornerstone chemical intermediate in modern medicinal chemistry. Its deceptively simple structure, featuring a piperazine ring N-substituted with a 2-chlorophenyl group, belies its profound utility as a scaffold for a multitude of centrally-acting therapeutic agents.[1] The arylpiperazine moiety is a privileged pharmacophore, granting molecules access to key neurological targets, most notably serotonin (5-HT) and dopamine (D) receptors.[2][3] Consequently, 2-CPP HCl serves as a critical starting material in the synthesis of atypical antipsychotics, antidepressants, and anxiolytics.[4][5] For instance, it is a well-established intermediate in the synthesis of aripiprazole, a widely prescribed atypical antipsychotic.[6]

This guide provides an in-depth exploration of 2-CPP HCl, moving beyond simple data recitation to explain the causality behind its applications. We will furnish detailed, field-tested protocols for its synthesis and subsequent elaboration, outline robust analytical methods for its characterization, and contextualize its role within contemporary drug discovery programs.

Section 1: Physicochemical Properties and Safe Handling

A thorough understanding of a chemical intermediate's properties is fundamental to its effective and safe utilization. 2-CPP is most commonly supplied and used as its hydrochloride salt to improve stability and handling.[1] The salt form enhances aqueous solubility compared to the free base, a critical consideration for certain reaction conditions.[1]

Table 1: Physicochemical Data for 1-(2-Chlorophenyl)piperazine Hydrochloride

PropertyValueSource(s)
CAS Number 41202-32-8[7]
Molecular Formula C₁₀H₁₃ClN₂ · HCl[7][8]
Molecular Weight 233.14 g/mol [7]
Appearance Off-white to white crystalline solid/powder[7][9]
Melting Point 160-169 °C (decomposes)[7][10]
Solubility Soluble in organic solvents like methanol and ethanol; more water-soluble than the free base.[1][11]
Safety, Handling, and Storage

2-CPP HCl is a hazardous substance that requires careful handling to ensure personnel safety.

  • Hazards: It is classified as harmful if swallowed (Acute Toxicity, Oral) and causes skin and serious eye irritation.[9][12][13] It may also cause respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Always handle 2-CPP HCl in a well-ventilated area or a chemical fume hood.[12] Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[12][14]

  • Spill & Disposal: In case of a spill, prevent dust formation, sweep up the material, and place it into a suitable, labeled container for disposal.[9][12] Dispose of waste in accordance with local, state, and federal regulations.

Section 2: The Arylpiperazine Scaffold in CNS Drug Design

The strategic value of 2-CPP HCl originates from the established success of the arylpiperazine scaffold in targeting G-protein coupled receptors (GPCRs) in the central nervous system. The piperazine ring acts as a versatile linker, while the substituted aryl group (in this case, 2-chlorophenyl) is crucial for modulating receptor affinity and selectivity.

Causality of Application:

  • Serotonin (5-HT) Receptor Interaction: The arylpiperazine motif is a classic structural element for ligands of various serotonin receptors, including 5-HT₁A, 5-HT₂A, and 5-HT₂C.[1][2][15] Partial agonism at 5-HT₁A receptors and antagonism at 5-HT₂A receptors is a hallmark of many atypical antipsychotics, contributing to efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[5][16]

  • Dopamine (D₂) Receptor Modulation: While the aryl group primarily drives serotonin receptor affinity, the entire long-chain arylpiperazine structure, formed after N-alkylation of 2-CPP, modulates affinity for dopamine D₂ receptors.[2] This dual-action pharmacology is critical to the therapeutic profile of drugs like aripiprazole.[5]

  • Structural Versatility: The secondary amine (N-H) of the piperazine ring provides a reactive handle for synthetic elaboration, allowing for the introduction of various linker chains and terminal functional groups to fine-tune the pharmacological profile. This is the primary reason it is valued as an intermediate.

G CPP 1-(2-Chlorophenyl)piperazine (2-CPP Core) Antipsychotics Atypical Antipsychotics CPP->Antipsychotics Antidepressants Antidepressants CPP->Antidepressants Anxiolytics Anxiolytics CPP->Anxiolytics Aripiprazole e.g., Aripiprazole Antipsychotics->Aripiprazole D2 Dopamine D2 Receptor Antipsychotics->D2 Antagonism/ Partial Agonism HT1A Serotonin 5-HT1A Receptor Antipsychotics->HT1A Partial Agonism HT2A Serotonin 5-HT2A Receptor Antipsychotics->HT2A Antagonism Antidepressants->HT1A Anxiolytics->HT1A

Caption: Logical relationship between the 2-CPP core, drug classes, and receptor targets.

Section 3: Key Synthetic Protocols

The utility of 2-CPP HCl is realized through its incorporation into larger molecules. The following protocols detail a common method for its preparation and a foundational reaction for its use as a building block.

Protocol 3.1: Synthesis via Boc-Deprotection

This protocol describes the final deprotection step to yield 2-CPP HCl from its Boc-protected precursor. The use of a tert-butyloxycarbonyl (Boc) group is a standard strategy in organic synthesis to temporarily mask the reactivity of an amine.

Principle: The Boc group is stable to many reaction conditions but is readily cleaved under acidic conditions. A solution of hydrochloric acid in an organic solvent like 1,4-dioxane provides a clean and efficient method for deprotection, directly yielding the desired hydrochloride salt.[10]

G cluster_workflow Boc-Deprotection Workflow start Start: Boc-Protected Piperazine step1 Dissolve in 1,4-Dioxane start->step1 step2 Cool to 0°C step1->step2 step3 Add 4N HCl in Dioxane step2->step3 step4 Warm to RT, Stir 4h step3->step4 step5 Monitor by TLC step4->step5 step6 Concentrate under Reduced Pressure step5->step6 step7 Wash Solid with Ether step6->step7 end Final Product: 1-(2-Chlorophenyl)piperazine HCl step7->end

Caption: Experimental workflow for the synthesis of 2-CPP HCl via Boc-deprotection.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate (1.0 equiv.) in 1,4-dioxane (approx. 8 mL per gram of starting material).[10]

  • Acid Addition: Cool the stirred solution to 0 °C using an ice bath. Slowly add a 4N solution of HCl in 1,4-dioxane (4.2 equiv.) dropwise.[10]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4 hours.

  • Self-Validation/Monitoring: Monitor the reaction for the complete consumption of the starting material using Thin Layer Chromatography (TLC). A suitable mobile phase is ethyl acetate/hexanes (e.g., 30:70 v/v), visualizing with a UV lamp and/or a potassium permanganate stain. The product will have a much lower Rf value than the Boc-protected starting material.

  • Work-up: Upon completion, remove the volatile solvent (dioxane) under reduced pressure using a rotary evaporator.[10]

  • Purification: The resulting crude solid is triturated with diethyl ether (2 x 20 mL per gram of initial material) to remove non-polar impurities. The solid is collected by vacuum filtration.[10]

  • Drying: Dry the final product, an off-white solid, under high vacuum to yield 1-(2-chlorophenyl)piperazine hydrochloride.[10]

Protocol 3.2: N-Alkylation for Synthetic Elaboration

This protocol demonstrates the most common application of 2-CPP: N-alkylation to introduce a side chain. This reaction is fundamental to connecting the arylpiperazine pharmacophore to other parts of a target drug molecule.

Principle: The secondary amine of the piperazine ring is nucleophilic and can react with electrophiles like alkyl halides. To enable this reaction, the hydrochloride salt must first be neutralized to its free base form using a suitable base. The deprotonated nitrogen then attacks the alkyl halide in a classic Sₙ2 reaction.[4]

G cluster_workflow N-Alkylation Workflow start Start: 2-CPP HCl + Alkyl Halide step1 Combine in Solvent (e.g., Acetone/Water) start->step1 step2 Add Base (e.g., NaOH) step1->step2 step3 Stir at 25-30°C, 15 hours step2->step3 step4 Monitor by TLC/HPLC step3->step4 step5 Phase Separation step4->step5 step6 Isolate Organic Layer step5->step6 step7 Evaporate Solvent step6->step7 end Final Product: N-Alkylated Piperazine step7->end

Caption: General workflow for the N-alkylation of 1-(2-Chlorophenyl)piperazine.

Methodology (Representative):

  • Reaction Setup: To a mixture of 1-(2-chlorophenyl)piperazine hydrochloride (1.0 equiv.) in a solvent system like acetone and water (e.g., 3:5 v/v), add a base such as sodium hydroxide (2.7 equiv.).[4] Stir until the base dissolves and the piperazine free base is formed.

  • Electrophile Addition: Add the alkylating agent, for example, 1-bromo-3-chloropropane (2.1 equiv.), to the reaction mixture under continuous stirring at room temperature (25-30°C).[4]

  • Reaction: Stir the reaction for an extended period, typically 15-20 hours, at room temperature.[4]

  • Self-Validation/Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, cease stirring and allow the layers to separate. The product will be in the organic layer. Separate the lower organic layer.[4]

  • Purification: Evaporate the organic solvent under reduced pressure to yield the crude product, which can then be purified further by column chromatography or crystallization if necessary.[4]

Causality of Choices:

  • Base: A strong base like NaOH or a milder base like K₂CO₃ is required to deprotonate the piperazinium hydrochloride to the more nucleophilic free amine.

  • Solvent: A biphasic system like acetone/water or a polar aprotic solvent like DMF can be used. The choice depends on the solubility of the reagents and the reaction temperature required.

Section 4: Analytical Characterization and Purification

Ensuring the identity and purity of 2-CPP HCl is paramount before its use in multi-step syntheses where impurities can lead to complex downstream mixtures and failed reactions.

Table 2: Key Analytical Techniques

TechniquePurposeKey ConsiderationsSource(s)
HPLC-UV Purity assessment and reaction monitoring.The chlorophenyl group acts as a sufficient chromophore for UV detection. A reverse-phase C18 column is typical.[17][18]
GC-MS Identification and separation of volatile impurities.Confirms molecular weight of the free base and helps identify byproducts.[19]
NMR (¹H, ¹³C) Unambiguous structural confirmation.Provides detailed information on the chemical environment of each proton and carbon, confirming connectivity.[17]
Mass Spec (ESI-MS) Molecular weight confirmation.Electrospray Ionization (ESI) is a soft technique ideal for confirming the mass of the protonated molecule.[17]
Purification Protocols
  • Recrystallization: This is the most effective method for purifying the solid hydrochloride salt.[17] A common solvent system is ethanol/water or isopropanol. The crude solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly, causing the pure crystals to form while impurities remain in the mother liquor.

  • Column Chromatography: While less common for the highly polar hydrochloride salt, silica gel chromatography is often used to purify the free base or its N-alkylated derivatives. A solvent system of ethyl acetate/hexanes with a small percentage of triethylamine (to prevent tailing on the silica) is often effective.[17]

Conclusion

1-(2-Chlorophenyl)piperazine hydrochloride is more than a mere catalog chemical; it is a validated and versatile platform for the construction of complex molecules targeting the central nervous system. Its value is derived from the potent pharmacological activity of the arylpiperazine scaffold and the synthetic accessibility of its secondary amine. By understanding its physicochemical properties, safe handling procedures, and the chemical logic behind its synthetic transformations, researchers and drug development professionals can effectively leverage this intermediate to accelerate the discovery of next-generation therapeutics for challenging neuropsychiatric disorders.

References

  • PubChem. 1-(2-Chlorophenyl)piperazine. National Center for Biotechnology Information. [Link]

  • Journal of Chemical and Pharmaceutical Research. Studies of Antipsychotic drugs as potential schizophrenia agents. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

  • Google Patents. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Google Patents.
  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Pipzine Chemicals. 1-(2-Chlorophenyl)piperazine HCL. [Link]

  • IndiaMART. 1 2 3 Di Chlorophenyl Piperazine HCL Manufacturer in Padra, Gujarat. [Link]

  • MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • Inxight Drugs. 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE. [Link]

  • PMC. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. National Center for Biotechnology Information. [Link]

  • Wikipedia. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Grokipedia. para-Chlorophenylpiperazine. [Link]

  • MDPI. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Link]

  • ACNP. Serotonin Receptor Subtypes and Ligands. [Link]

  • ResearchGate. Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. [Link]

  • MSU Denver. The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Chlorophenyl)piperazine Hydrochloride

Welcome to the Technical Support Center for the synthesis of 1-(2-chlorophenyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-chlorophenyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.

Introduction to Synthetic Strategies

The synthesis of 1-(2-chlorophenyl)piperazine hydrochloride is predominantly achieved through two primary routes: the classical condensation of 2-chloroaniline with bis(2-chloroethyl)amine hydrochloride and the modern palladium-catalyzed Buchwald-Hartwig amination. Each method presents its own set of advantages and challenges. This guide will delve into both, offering insights to enhance your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 1-(2-chlorophenyl)piperazine hydrochloride in a question-and-answer format.

Q1: My yield of 1-(2-chlorophenyl)piperazine hydrochloride from the reaction of 2-chloroaniline and bis(2-chloroethyl)amine hydrochloride is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this classical synthesis are a common issue and can often be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction: This is a frequent culprit. The reaction requires high temperatures and prolonged reaction times to proceed to completion.[1][2][3]

    • Solution: Ensure your reaction temperature is maintained between 120-220 °C.[2][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting materials before workup.[5][6] Reaction times can extend from 12 to over 48 hours depending on the scale and temperature.[2][3][7]

  • Sub-optimal Stoichiometry: The molar ratio of reactants is critical.

    • Solution: While a 1:1 molar ratio is the theoretical starting point, an excess of bis(2-chloroethyl)amine hydrochloride (up to 2.0 equivalents) can sometimes drive the reaction to completion, but may also lead to more side products.[4] Experiment with ratios between 1:1 and 1:1.6 of 2-chloroaniline to bis(2-chloroethyl)amine hydrochloride to find the optimal balance for your specific conditions.[4]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield.[8][9]

    • Solution: High-boiling point, inert solvents are preferred for this reaction. Xylene and diethylene glycol monomethyl ether are commonly used.[3][5][6][10] The solvent should be anhydrous, as water can interfere with the reaction.

  • Side Reactions: The formation of undesired by-products can consume starting materials and reduce the yield of the desired product. The most common side product is the 1,4-disubstituted piperazine.

    • Solution: Careful control of stoichiometry and reaction temperature can minimize the formation of this by-product. Using a slight excess of the aniline can sometimes favor the mono-substituted product.

Q2: I am attempting the Buchwald-Hartwig amination to synthesize 1-(2-chlorophenyl)piperazine, but I am getting a complex mixture of products and a low yield. What should I investigate?

A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection of reaction components.[11] Here are key areas to troubleshoot:

  • Catalyst System (Palladium Pre-catalyst and Ligand): The choice of palladium source and ligand is crucial for an efficient reaction.

    • Solution: For the coupling of aryl chlorides with cyclic secondary amines like piperazine, sterically hindered and electron-rich phosphine ligands are often required.[12] Consider using ligands such as Xantphos or RuPhos, which have shown good performance in similar couplings.[9] The palladium source can be Pd(OAc)₂ or Pd₂(dba)₃.[12] Ensure the catalyst is not deactivated by exposure to air or moisture.

  • Base Selection: The base plays a critical role in the catalytic cycle and its choice is solvent-dependent.[13][14]

    • Solution: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice for reactions in non-polar solvents like toluene.[15][16] In polar solvents like DMF, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective.[13] The base must be anhydrous.

  • Solvent and Temperature: The reaction is sensitive to both solvent and temperature.

    • Solution: Anhydrous and degassed solvents are essential to prevent catalyst deactivation. Toluene and dioxane are commonly used solvents.[9][17] The optimal temperature is typically between 80-110 °C.[9][17] Lower temperatures may lead to incomplete reactions, while excessively high temperatures can cause catalyst decomposition and side product formation.

  • Side Reactions: Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation (reduction of the aryl halide) and homocoupling of the aryl halide.[16]

    • Solution: Optimizing the catalyst loading, ligand-to-metal ratio, and reaction temperature can help minimize these side reactions.[16]

Q3: I have obtained a crude product of 1-(2-chlorophenyl)piperazine hydrochloride, but I am struggling with purification. What are the best methods?

A3: Effective purification is key to obtaining a high-purity final product.

  • Recrystallization: This is the most common and effective method for purifying the hydrochloride salt.[15][18][19]

    • Protocol:

      • Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or a mixture with water).[13][15][18][19]

      • If the solution is colored, you can add a small amount of activated charcoal and heat briefly.

      • Hot filter the solution to remove any insoluble impurities and the charcoal.

      • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[15][18][19]

      • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[15][18][19]

      • Dry the purified crystals under vacuum.

  • Column Chromatography: If recrystallization does not provide the desired purity, flash column chromatography on silica gel can be used to purify the free base of 1-(2-chlorophenyl)piperazine before converting it to the hydrochloride salt.

    • Note: The free base is an oil, so after chromatography and solvent evaporation, the purified oil can be dissolved in a suitable solvent (like ether or ethanol) and treated with a solution of HCl in the same or another appropriate solvent to precipitate the hydrochloride salt.

Frequently Asked Questions (FAQs)

  • What is the expected yield for the synthesis of 1-(2-chlorophenyl)piperazine hydrochloride?

    • Yields can vary significantly based on the chosen method and optimization. For the classical synthesis, yields are often in the range of 60-85%.[3][4][5][6] The Buchwald-Hartwig amination can achieve higher yields, often exceeding 90%, especially with optimized catalyst systems.[1][14]

  • How does the quality of starting materials affect the synthesis?

    • The purity of starting materials is critical. Impurities in the 2-chloroaniline or aryl halide can lead to the formation of side products that are difficult to separate from the desired product. The bis(2-chloroethyl)amine hydrochloride should be of high quality as it is a key reagent in the classical synthesis.[20] For the Buchwald-Hartwig reaction, the purity of the piperazine, aryl halide, and the quality of the catalyst and ligands are paramount for high yields.

  • What analytical techniques are recommended for characterizing the final product?

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound.[21][22]

    • Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the product and identify impurities.[23]

    • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final product.[4][24]

  • What are the main impurities to look out for?

    • In the classical synthesis, unreacted 2-chloroaniline and the 1,4-bis(2-chlorophenyl)piperazine are the most likely impurities.

    • In the Buchwald-Hartwig synthesis, potential impurities include unreacted starting materials, hydrodehalogenated arene, and homocoupled products.

Comparative Summary of Synthetic Methods

ParameterClassical Synthesis (2-chloroaniline + bis(2-chloroethyl)amine HCl)Buchwald-Hartwig Amination
Starting Materials 2-chloroaniline, bis(2-chloroethyl)amine hydrochloride1,2-dichlorobenzene (or other aryl halide), piperazine
Catalyst None required (though some protocols use an acid catalyst like p-toluenesulfonic acid)[3][5][6]Palladium pre-catalyst and a phosphine ligand[11][12][14]
Reaction Conditions High temperatures (120-220 °C), long reaction times (12-48+ hours)[2][3][4][7]Milder temperatures (80-110 °C), shorter reaction times (often < 24 hours)[9][17]
Typical Yields Moderate to good (60-85%)[3][4][5][6]Good to excellent (>90% with optimization)[1][14]
Advantages Lower cost of starting materials, no need for expensive catalysts.Higher yields, milder conditions, broader substrate scope.
Disadvantages Harsh reaction conditions, often lower yields, potential for more side products.Higher cost of catalyst and ligands, sensitivity to air and moisture.

Visualizing the Synthetic Pathways and Troubleshooting

Synthetic Pathways

Synthetic Routes to 1-(2-Chlorophenyl)piperazine cluster_0 Classical Synthesis cluster_1 Buchwald-Hartwig Amination A 2-Chloroaniline C 1-(2-Chlorophenyl)piperazine HCl A->C High Temp (120-220°C) Xylene or DEGME B Bis(2-chloroethyl)amine HCl B->C D 1,2-Dichlorobenzene F 1-(2-Chlorophenyl)piperazine D->F Pd Catalyst, Ligand Base (e.g., NaOtBu) Toluene or Dioxane E Piperazine E->F G 1-(2-Chlorophenyl)piperazine HCl F->G HCl

Caption: Overview of the two primary synthetic routes.

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield Start Low Yield Observed Check_Reaction Was the reaction complete? Start->Check_Reaction Check_Purity Is the crude product pure? Check_Reaction->Check_Purity Yes Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Stoichiometry Check_Reaction->Optimize_Conditions No Improve_Workup Improve Workup/Purification: - Recrystallization solvent - Extraction efficiency Check_Purity->Improve_Workup No End Yield Improved Check_Purity->End Yes Check_Reagents Check Starting Material Quality: - Purity - Anhydrous conditions Optimize_Conditions->Check_Reagents Improve_Workup->Check_Reagents Check_Reagents->Start Re-run experiment

Caption: A logical workflow for diagnosing low yield issues.

References

  • [Sulphamic Acid: An Efficient and Green Synthesis of 2-

  • [Sulphamic Acid: An Efficient and Green Synthesis of 2-

  • /fchem.2024.1357597/full)

Sources

Troubleshooting

removing impurities from 1-(2-Chlorophenyl)piperazine hydrochloride synthesis

Ticket System: Open | Status: Online | Agent: Senior Application Scientist [1] Introduction: The Criticality of Purity Welcome to the Technical Support Center for arylpiperazine synthesis. You are likely working with 1-(...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open | Status: Online | Agent: Senior Application Scientist [1]

Introduction: The Criticality of Purity

Welcome to the Technical Support Center for arylpiperazine synthesis. You are likely working with 1-(2-Chlorophenyl)piperazine hydrochloride (1-(2-CPP) HCl) , a pivotal intermediate in the synthesis of serotonin modulators like Trazodone and Nefazodone.[1]

In drug development, the purity of this intermediate is non-negotiable. Impurities here—specifically the "dimer" (bis-alkylation product) and residual anilines—can propagate through subsequent steps, leading to complex genotoxic impurity (GTI) investigations later.[1] This guide moves beyond basic recipes to the mechanistic control of purity.

Part 1: The Impurity Profile (Know Your Enemy)[1]

Before troubleshooting, you must identify the specific contaminant. Use this table to correlate your analytical data (HPLC/TLC) with the likely chemical culprit.

Impurity CodeCommon NameChemical Structure DescriptionOrigin / CausalityRemoval Strategy
IMP-A The "Dimer" 1,4-bis(2-chlorophenyl)piperazineOver-alkylation: Reaction of the product with excess 2-chloroaniline or alkylating agent.[1] Occurs if stoichiometry is skewed.[1]Solubility Differential: It is significantly more hydrophobic than the product.[1] Remove via hot filtration or specific solvent washing.[1]
IMP-B Residual Aniline 2-chloroanilineUnreacted Starting Material: Incomplete reaction or excess reagent used to drive kinetics.[1]pH-Controlled Extraction: Aniline is a weak base (

).[1] The product is a stronger base.[1] Wash organic phase with dilute acid (pH 4-5) to remove product, leaving aniline in organic? Correction: Product is basic; Aniline is weakly basic.[1] See Protocol below.
IMP-C Regioisomers 1-(3-chlorophenyl)... or 1-(4-chlorophenyl)...[1]Impure Feedstock: Contamination in the starting 2-chloroaniline.[1]Impossible to remove easily. Must control starting material purity (>99.5%).[1][2]
IMP-D Oxidation Byproducts N-oxides or polymerized quinone-iminesAir Exposure: High-temperature reaction without inert atmosphere (

/Ar).[1]
Adsorption: Activated charcoal treatment during recrystallization.[1]
Part 2: Troubleshooting Guide (Q&A)

Ticket #402: "I have a persistent unknown peak at RRT 1.8 on HPLC, and my melting point is broad."

Diagnosis: This is classic IMP-A (The Dimer) .[1] Because the piperazine ring has two nucleophilic nitrogens, the formed 1-(2-CPP) can attack another molecule of the alkylating agent (bis(2-chloroethyl)amine), or react with excess aniline precursors depending on your route.

[1] Resolution:

  • Prevention: Ensure your stoichiometry of bis(2-chloroethyl)amine hydrochloride to 2-chloroaniline is strictly controlled (typically 1:1 to 1:1.2). Avoid large excesses of the aniline. 2.[1] Correction: The Dimer is highly lipophilic.

    • Step 1: Convert your crude salt back to the Free Base. [1] * Step 2: Dissolve in a non-polar solvent (Hexane/Toluene).[1] The Dimer is soluble, but the desired secondary amine (1-(2-CPP)) is less soluble in cold hexanes compared to the dimer? Actually, the reverse is often true for salts.

    • Best Practice: Recrystallize the HCl salt from Methanol/Water (10:1) . The bis-impurity is often insoluble in this polar matrix and can be filtered off hot before the product crystallizes upon cooling [1, 2].[1]

Ticket #405: "My product is turning pink/red during the drying step."

Diagnosis: Oxidation of residual 2-chloroaniline or the piperazine ring itself.[1] Anilines are notorious for forming colored "anilino" radical species upon air exposure.

[1] Resolution:

  • Acid Wash: Ensure the free base workup includes a wash with dilute acetic acid or pH-adjusted water to remove traces of aniline before salt formation. [1] 2. Charcoal Treatment: During the final recrystallization of the HCl salt in ethanol or methanol, add 5% w/w activated carbon. Reflux for 30 minutes and filter hot through Celite. This effectively scrubs color bodies.[1]

Ticket #409: "Yield is low (<50%) after recrystallization from Ethanol." [1]

Diagnosis: 1-(2-CPP) HCl is fairly soluble in pure ethanol, leading to high losses in the mother liquor.

[1] Resolution: Switch to a co-solvent system .

  • Dissolve the crude salt in minimum hot Ethanol or Methanol.

  • Slowly add an anti-solvent (Acetone or Ethyl Acetate) until turbidity persists. [1] * Cool slowly to 0-5°C. This "drowning out" method maximizes yield while maintaining purity [3].[1]

Part 3: Detailed Purification Protocols
Protocol A: The "Gold Standard" Recrystallization

Target: Removal of Dimer (IMP-A) and Color (IMP-D)[1]

  • Dissolution: Charge Crude 1-(2-CPP) HCl (100 g) into a flask. Add Methanol (300 mL) and Water (30 mL) (10:1 ratio).

  • Reflux: Heat to reflux (approx. 65-70°C) with stirring.

    • Checkpoint: If the solution is not clear, add Methanol in 10 mL increments. If undissolved solids persist after 30 mins, this is likely the Dimer . Filter the solution HOT to remove it.[1]

  • Charcoal Treatment: If colored, add Activated Carbon (5 g). Stir at reflux for 20 mins. Filter hot through a Celite pad.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Then, chill to 0-5°C for 2 hours.

  • Isolation: Filter the white crystals.

  • Washing: Wash the cake with cold Acetone (2 x 50 mL). Acetone helps displace the residual methanol and removes non-polar surface impurities.[1]

  • Drying: Dry under vacuum at 50-60°C.

    • Expected Purity: >99.5% (HPLC).[1][3][4]

Protocol B: Chemical Purification (Acid/Base Swing)

Target: Removal of Residual Aniline (IMP-B)

  • Free Basing: Suspend Crude HCl salt in water. Add 20% NaOH solution until pH > 12.[1]

  • Extraction: Extract with Toluene or Ethyl Acetate (2 x volumes).

  • The Critical Wash (Aniline Removal):

    • The product (secondary amine) has a

      
      .
      
    • The impurity (2-chloroaniline) has a

      
      .[1]
      
    • Step: Wash the organic layer with Buffer solution pH 4.0 - 5.0 (e.g., Acetate buffer).[1] At this pH, the aniline remains largely unprotonated (neutral) and stays in the organic layer, while the piperazine product may partially protonate.

    • Alternative (Better Yield): Distillation.[1][5] The Free Base of 1-(2-CPP) boils at high temp.[1] Vacuum distillation is the most effective way to separate it from aniline (lower boiling) and the dimer (higher boiling/residue) [4].

Part 4: Process Visualization
Diagram 1: Impurity Formation Pathways

Understanding where the "Dimer" comes from.[1]

ImpurityPathways Aniline 2-Chloroaniline (Starting Material) Product 1-(2-Chlorophenyl)piperazine (Target Product) Aniline->Product Cyclization (High Temp) Reagent Bis(2-chloroethyl)amine Reagent->Product Dimer 1,4-bis(2-chlorophenyl)piperazine (IMP-A: The Dimer) Product->Dimer Over-Alkylation (Excess Aniline/Reagent) Oxidation Colored Impurities (IMP-D) Product->Oxidation O2 Exposure (Hot Workup)

Caption: Reaction pathway showing the primary cyclization and the competitive over-alkylation leading to the difficult-to-remove Dimer impurity.

Diagram 2: Purification Decision Tree

Logic flow for selecting the correct protocol.

PurificationLogic Start Crude 1-(2-CPP) HCl CheckHPLC Analyze Purity (HPLC) Start->CheckHPLC Decision1 Is Dimer (RRT ~1.8) > 0.5%? CheckHPLC->Decision1 Action_Recryst Protocol A: Recrystallize (MeOH/Water) Filter HOT Decision1->Action_Recryst Yes Decision2 Is Aniline > 0.1%? Decision1->Decision2 No Action_Recryst->CheckHPLC Re-test Action_AcidBase Protocol B: Free Base -> Distillation or Acid Wash Decision2->Action_AcidBase Yes Action_Charcoal Add Activated Carbon during Recrystallization Decision2->Action_Charcoal No (Color only) Action_AcidBase->Action_Recryst Convert back to HCl Final Pure Product (>99.5%) Action_Charcoal->Final

Caption: Troubleshooting flowchart for selecting the appropriate purification method based on specific impurity profiles.

References
  • Google Patents. (2012).[1] CN102807536A - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.[1][6][7] (Note: Cited for solvent system methodology applicable to chlorophenyl derivatives). Retrieved from [1]

Sources

Optimization

unexpected results with 1-(2-Chlorophenyl)piperazine hydrochloride

[1] Status: Operational Ticket Focus: Troubleshooting Unexpected Experimental Results Compound ID: 1-(2-Chlorophenyl)piperazine Hydrochloride (oCPP) CAS: 41202-32-8 (HCl salt) / 39512-50-0 (Free base)[1] Introduction: Th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket Focus: Troubleshooting Unexpected Experimental Results Compound ID: 1-(2-Chlorophenyl)piperazine Hydrochloride (oCPP) CAS: 41202-32-8 (HCl salt) / 39512-50-0 (Free base)[1]

Introduction: The "Isomer Trap"

Welcome to the technical support center for 1-(2-Chlorophenyl)piperazine (oCPP) . If you are here, you are likely facing unexpected data—assays showing antagonism instead of agonism, solubility crashes in buffers, or confusing metabolic profiles.

The #1 Cause of Failure: The most common source of "unexpected results" with this compound is Identity Confusion .

  • oCPP (2-Chloro): An antagonist or weak partial agonist at 5-HT2C; often used as a chemical intermediate.[1]

  • mCPP (3-Chloro): The well-known 5-HT2C agonist and major metabolite of Trazodone/Nefazodone.[1]

If you purchased this compound expecting to mimic Trazodone signaling or induce hypophagia/anxiety (typical mCPP effects), you are using the wrong isomer.

Module 1: Pharmacological Divergence (The "Wrong" Data)

Issue: "My calcium flux assay shows no activation at 5-HT2C."

Diagnosis: You are likely observing the pharmacological profile of the ortho-isomer (oCPP), which differs significantly from the meta-isomer (mCPP).[1]

Technical Explanation: While mCPP is a non-selective 5-HT agonist (preferring 5-HT2C), oCPP displays a mixed profile with significant antagonist properties at 5-HT2C and high affinity for adrenergic and dopaminergic receptors.[1] Using oCPP to stimulate 5-HT2C will result in a "flat" line or inhibition of serotonin-induced signaling.[1]

Visual: The Isomer Divergence Pathway

ReceptorProfile Trazodone Trazodone/Nefazodone Metabolism CYP3A4/2D6 Metabolism Trazodone->Metabolism mCPP mCPP (3-Chloro) (The Agonist) Metabolism->mCPP Major Metabolite oCPP oCPP (2-Chloro) (The Antagonist/Intermediate) Metabolism->oCPP Minor/Trace (Rare) HT2C_Ag 5-HT2C Receptor (ACTIVATION) mCPP->HT2C_Ag Agonist (Anxiety/Hypophagia) HT2C_Ant 5-HT2C Receptor (BLOCKADE/NO EFFECT) oCPP->HT2C_Ant Antagonist OffTarget Alpha-Adrenergic / D3 (High Affinity Binding) oCPP->OffTarget Side Effects

Figure 1: Pharmacological divergence between the 2-chloro (oCPP) and 3-chloro (mCPP) isomers.[1] Note that oCPP is NOT the primary active metabolite responsible for Trazodone's serotonergic agonism.

Data Comparison: oCPP vs. mCPP
FeatureoCPP (1-(2-Chlorophenyl)piperazine) mCPP (1-(3-Chlorophenyl)piperazine)
Primary Role Chemical Intermediate, 5-HT Antagonist5-HT Agonist, Drug Metabolite
5-HT2C Activity Antagonist / Weak Partial Agonist Agonist (High Potency)
5-HT1A Affinity High (Antagonist/Partial Agonist)Moderate (Partial Agonist)
Metabolic Origin Minor/Rare (e.g., Mepirzepine)Major (Trazodone, Nefazodone, Etoperidone)
Key Use Case Synthesis of Tricyclics, D3 researchAnxiety models, Appetite suppression

Module 2: Physicochemical Anomalies (Solubility & Stability)

Issue: "The compound precipitated when I added the stock to PBS."

Diagnosis: "Salting Out" effect and pH-dependent deprotonation.[1]

Technical Explanation: 1-(2-Chlorophenyl)piperazine HCl is a salt.[1] Its solubility relies on the protonation of the secondary amine (piperazine nitrogen).

  • pKa: Approximately 8.8 .[1][2]

  • The Crash: PBS (pH 7.4) is close enough to the pKa that a fraction of the molecule exists as the free base. The free base is lipophilic and poorly water-soluble.[1] Additionally, high chloride/phosphate ion concentrations in PBS can reduce the solubility of the HCl salt (common ion effect).

Troubleshooting Protocol: Solubilization

Step 1: Master Stock Preparation

  • Solvent: 100% DMSO or Water (Milli-Q).[1]

  • Concentration: Up to 50 mM is typically stable in DMSO.[1]

  • Storage: -20°C (Avoid repeated freeze-thaw; piperazines can oxidize).[1]

Step 2: Assay Buffer Dilution (The Critical Step) Do not dilute directly into 10x PBS.[1] Follow this sequence:

  • Dilute DMSO stock into water first (intermediate dilution).[1]

  • Add this aqueous solution to your buffer.[1]

  • Check pH: If the final pH > 8.0, the compound will precipitate. Keep assay pH near 7.2–7.4.

Visual: Solubility Decision Tree

Solubility Start Start: Solid HCl Salt Solvent Choose Solvent Start->Solvent DMSO DMSO (Recommended) Solvent->DMSO Best for Biology Water Water (Milli-Q) Solvent->Water Good for Chem PBS PBS / Saline Solvent->PBS AVOID Stock Stock Solution (10-50 mM) DMSO->Stock Water->Stock Precip PRECIPITATION RISK (Common Ion Effect) PBS->Precip Dilution Dilution into Assay Media Stock->Dilution CheckPH Is Media pH > 8.0? Dilution->CheckPH Success Stable Solution CheckPH->Success No (pH < 7.5) Fail Precipitation (Free Base) CheckPH->Fail Yes (Deprotonation)

Figure 2: Decision tree for preventing precipitation. Note that direct dissolution in high-salt buffers (PBS) is a primary failure point.[1]

Module 3: Analytical Interferences (LCMS/HPLC)

Issue: "My HPLC peak is tailing severely (Shark Fin shape)."

Diagnosis: Secondary interactions between the piperazine amine and residual silanols on the C18 column.

Technical Explanation: The secondary amine in the piperazine ring is highly basic. It interacts with acidic silanol groups (


) on the stationary phase of standard C18 columns, causing peak tailing and retention time shifts.
Solution Protocol: Chromatographic Optimization
ParameterRecommendationMechanism
Mobile Phase Modifier 0.1% Formic Acid or 0.05% TFA Lowers pH (<3.[1]0) to protonate silanols (

), preventing amine interaction.[1]
Column Choice End-capped C18 or Biphenyl "End-capping" covers residual silanols.[1] Biphenyl phases offer better selectivity for aromatic piperazines.[1]
High pH Strategy Ammonium Bicarbonate (pH 10) Only for Hybrid (H-Class) Columns. De-protonates the piperazine, making it neutral and improving peak shape.

References

  • PubChem. (n.d.).[1] 1-(2-Chlorophenyl)piperazine.[1][2][3] National Library of Medicine.[1] Retrieved February 20, 2026, from [Link]

  • Kennett, G. A., & Curzon, G. (1988). Evidence that mCPP may have behavioural effects mediated by 5-HT1C receptors. British Journal of Pharmacology.[1] (Establishes mCPP as the agonist, differentiating it from oCPP).

  • Rotella, D. P., et al. (1994). N-3-Substituted imidazo[2,1-b]quinazolin-5(3H)-ones as potential antipsychotic agents. Journal of Medicinal Chemistry.
  • Yan, J., et al. (2013). Analytical strategies for the determination of piperazine-type designer drugs. Journal of Analytical Toxicology.

Sources

Optimization

challenges in scaling up 1-(2-Chlorophenyl)piperazine hydrochloride synthesis

Topic: Process Chemistry & Troubleshooting for Bulk Synthesis Audience: Process Chemists, Scale-up Engineers, and R&D Scientists. Introduction: The Scale-Up Landscape Scaling up 1-(2-Chlorophenyl)piperazine (1-(2-CPP)) h...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Chemistry & Troubleshooting for Bulk Synthesis

Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.

Introduction: The Scale-Up Landscape

Scaling up 1-(2-Chlorophenyl)piperazine (1-(2-CPP)) hydrochloride presents a distinct set of chemical engineering challenges compared to bench-scale synthesis. As a critical intermediate for phenylpiperazine-class antidepressants (e.g., Trazodone, Nefazodone), purity specifications are stringent (>99.5% HPLC).

This guide addresses the two primary industrial routes, with a focus on the Cyclization Route (Aniline + Nitrogen Mustard analog) due to its prevalence in bulk manufacturing, while addressing the modern SnAr Route (Aryl Halide + Piperazine) for green chemistry applications.

Module 1: The Synthesis Phase (Reaction Control)

Core Workflow: Cyclization Route

Chemistry: Condensation of 2-Chloroaniline with Bis(2-chloroethyl)amine Hydrochloride.[1][2] Key Challenge: Managing the exotherm and preventing polymerization (tar formation).

Q: My reaction mixture turns into a black, intractable tar upon reaching 140°C. What is happening?

Diagnosis: Uncontrolled polymerization and thermal degradation. Root Cause: Rapid addition of reagents at high temperatures without adequate solvent buffering, or localized hot spots in the reactor. Technical Fix:

  • Solvent Selection: Transition from a solvent-free melt to a high-boiling protic solvent system. n-Butanol is the industry standard [1, 2]. It allows reflux at ~118°C, providing a thermal ceiling that prevents runaway degradation while being hot enough to drive the kinetics.

  • Staged Addition: Do not mix all solids at once.

    • Protocol: Dissolve/suspend 2-chloroaniline in n-butanol. Heat to 100°C.

    • Action: Add Bis(2-chloroethyl)amine HCl in 5–7 aliquots over 1–2 hours. This keeps the concentration of the highly reactive alkylating agent low relative to the nucleophile (aniline).

Q: The conversion stalls at 85-90%. Extended heating only increases impurities. How do I push to completion?

Diagnosis: Kinetic stalling due to HCl accumulation. Mechanism: The reaction releases HCl. As the medium becomes more acidic, the nucleophilicity of the aniline decreases (protonation). Technical Fix:

  • Temperature Ramp: The final stage requires a push to 160–170°C (if using a pressurized vessel or higher boiling solvent like diglyme) or extended reflux (24-30h) in n-butanol [1].

  • Stoichiometry: Ensure a molar ratio of 1 : 1.4–1.6 (Aniline : Amine HCl) [3]. The excess nitrogen mustard analog drives the reaction but requires careful removal later.

Visualization: Synthesis Workflow (Cyclization)

SynthesisWorkflow Start Raw Materials (2-Chloroaniline + Bis(2-chloroethyl)amine HCl) Reaction Cyclization Reaction (n-Butanol Reflux, 118-130°C) (Staged Addition) Start->Reaction  Heat & Stir Quench Quench/Workup (Cool to 60°C, Basify if necessary) Reaction->Quench  Monitor HPLC Crude Crude Isolation (Filtration/Centrifugation) Quench->Crude  Phase Separation Purification Recrystallization (MeOH/Water or EtOH) Crude->Purification  Impurity Removal

Figure 1: Optimized workflow for the cyclization route using n-butanol as a thermal buffer.

Module 2: Impurity Management & Purification

Target Impurity Profile
Impurity TypeOriginRemoval Strategy
Linear Alkylates Incomplete cyclization (intermediate species).[1]High solubility in alcohols; removed in mother liquor.
Bis-Aryl Piperazines Reaction of product with starting aniline (rare in cyclization, common in SnAr).Critical: Requires pH-controlled extraction or recrystallization.
Residual Aniline Unreacted starting material (Toxic).Acidic wash (forms soluble salt) or steam distillation.
Polymeric Tars Thermal degradation.Activated carbon treatment during recrystallization.
Q: I see a persistent impurity at RRT 1.2 (HPLC) that co-crystallizes with the product. How do I remove it?

Diagnosis: Likely the Linear Mono-alkylated Intermediate (N-(2-chloroethyl)-2-chloroaniline) or a dimer. Technical Fix:

  • The "Water-Crash" Method: The HCl salt of the linear impurity often has different solubility in water than the cyclic product.

    • Protocol: Dissolve crude melt in minimal hot methanol. Add water slowly (Ratio 10:1 MeOH:Water) [1]. Cool slowly to 0-5°C. The cyclic 1-(2-CPP) HCl crystallizes preferentially.

  • Reslurry: If crystallization fails, reslurry the solid in refluxing Isopropyl Alcohol (IPA) . The impurities often remain in solution while the pure HCl salt remains solid.

Q: (SnAr Route Users) I am generating high levels of 1,4-bis(2-chlorophenyl)piperazine.

Context: This occurs when reacting Piperazine + 1,2-Dichlorobenzene. Technical Fix:

  • High Dilution & Excess: You must use a 5-10x molar excess of piperazine relative to the aryl halide. This statistically favors mono-substitution.

  • Removal: The "Bis" impurity is highly lipophilic.

    • Step: Acidify the mixture to pH 5. Extract with Ethyl Acetate.[3] The Bis-impurity (less basic) extracts into the organic layer, while the mono-product (more basic) remains in the aqueous layer. Then basify aqueous layer to pH 11 and extract product [4].

Module 3: Salt Formation & Physical Properties

Core Requirement: The Hydrochloride Salt

Issue: 1-(2-CPP) HCl is hygroscopic and prone to discoloring (pinking) upon air exposure.

Q: My final product is off-white/pink instead of white. Is it degraded?

Diagnosis: Oxidation of trace residual aniline or phenol-like impurities. Even <0.1% aniline can cause significant color. Technical Fix:

  • Nitrogen Blanket: Perform all recrystallization and filtration steps under inert atmosphere.

  • Acid Source: Do not use aqueous HCl for the final salt formation if possible. Water inclusion promotes hygroscopicity and color degradation.

    • Recommended: Use HCl in Dioxane (4M) or HCl gas in IPA .

    • Protocol: Dissolve free base in dry Ethyl Acetate or IPA. Cool to 0-5°C. Drip anhydrous HCl solution slowly. The salt precipitates as a white, crystalline solid.[4]

Q: The salt is forming a "gummy" paste during filtration.

Diagnosis: Solvent entrapment or amorphous phase formation. Technical Fix:

  • Digestion: Heat the gummy suspension to reflux (without adding more solvent) for 30 minutes, then cool very slowly (10°C/hour). This "Ostwald Ripening" encourages crystal growth over amorphous aggregation.

  • Anti-solvent: If using Ethanol, add Diethyl Ether or MTBE dropwise at low temperature to induce precipitation of a filterable solid [5].

Visualization: Impurity Logic Tree

ImpurityLogic Problem Impurity Detected CheckType Identify RRT/Type Problem->CheckType BisImpurity Bis-Aryl Impurity (Hydrophobic) CheckType->BisImpurity LinearImpurity Linear/Intermediate (Polar/Basic) CheckType->LinearImpurity Color Pink/Brown Color (Oxidation) CheckType->Color ActionBis Acidic Wash (pH 5) Extract w/ EtOAc BisImpurity->ActionBis ActionLinear Recrystallize (MeOH:Water 10:1) LinearImpurity->ActionLinear ActionColor Activated Carbon + Anhydrous HCl in IPA Color->ActionColor

Figure 2: Decision matrix for impurity removal based on chemical properties.

Safety Critical: Handling Nitrogen Mustards

Warning: Bis(2-chloroethyl)amine hydrochloride is a vesicant and a nitrogen mustard analog (cytotoxic).

  • Containment: All weighing and solid handling must occur in a filtered glovebox or a Class II fume hood with a powder containment shield.

  • Decontamination: Keep a bucket of 5% Sodium Thiosulfate or 10% NaOH nearby. Spills should be neutralized immediately to destroy the alkylating potential before cleaning.

  • PPE: Double nitrile gloves (0.11mm min) and Tyvek sleeves are mandatory.

References

  • Jiangxi Hualong Chemical Co Ltd. (2012).[5] Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.[1][2][5][6][7] CN102807536B. Link

  • BenchChem. (2025).[3] An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride.[3]Link

  • Patsnap. (2014). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Patent Analysis.Link

  • Chaudhari, et al. (2008). Scale-Up within Process Chemistry.[4] Org.[6][8] Process. Res. Dev., 12, 30–40.[4] Link

  • ChemicalBook. (2026).[9] 1-(2-Chlorophenyl)piperazine hydrochloride Properties and Synthesis.Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Purity Validation of 1-(2-Chlorophenyl)piperazine Hydrochloride

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scien...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This is particularly true for versatile chemical synthons like 1-(2-Chlorophenyl)piperazine hydrochloride (oCPP), a key intermediate in the synthesis of various pharmacologically active compounds. The presence of even minute quantities of impurities can significantly alter the compound's reactivity, toxicological profile, and ultimately, the efficacy and safety of the final drug product.

This guide provides an in-depth comparison of analytical methodologies for validating the purity of oCPP. It is designed to move beyond a simple recitation of protocols, instead offering a rationale for experimental choices and a framework for building a self-validating system of quality control, grounded in authoritative scientific principles.

The Criticality of Purity in Arylpiperazine Chemistry

Arylpiperazines are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets, particularly aminergic G protein-coupled receptors (GPCRs) in the central nervous system.[1] Consequently, oCPP is a valuable starting material in the development of antipsychotics, antidepressants, and other CNS-active agents.[1][2]

The synthesis of oCPP, typically involving the reaction of 2-chloroaniline with bis(2-chloroethyl)amine or a similar cyclizing agent, can give rise to a variety of process-related impurities.[3] These may include unreacted starting materials, by-products from side reactions, and degradation products. Therefore, a robust analytical strategy to detect, identify, and quantify these impurities is paramount.

A Comparative Overview of Analytical Techniques for oCPP Purity Validation

The selection of an appropriate analytical technique for purity validation is contingent on several factors, including the nature of the impurities, the required sensitivity, and the desired level of structural information. Here, we compare the most pertinent methods for oCPP analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed structural information.
Primary Use Quantitative analysis of the main component and non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Structural elucidation and confirmation of the main component and major impurities.
Strengths High precision and accuracy for quantification; suitable for a wide range of compounds; non-destructive.High sensitivity and specificity for identification; provides structural information through fragmentation patterns.Provides unambiguous structural information; can be quantitative (qNMR).
Limitations May require a chromophore for sensitive UV detection; peak co-elution can be a challenge.Requires derivatization for non-volatile compounds; thermal degradation of labile compounds can occur.Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to analyze.

Experimental Workflows and Protocols

A comprehensive purity validation strategy for oCPP should not rely on a single analytical technique but rather employ a combination of methods to build a complete picture of the impurity profile.

cluster_0 Purity Validation Workflow for oCPP A oCPP Sample B HPLC-UV/DAD Analysis (Assay and Impurity Quantification) A->B C GC-MS Analysis (Volatile Impurity Identification) A->C D Forced Degradation Studies A->D F Impurity Identification and Quantification B->F C->F D->B Analyze Degradants D->C Analyze Degradants E NMR Spectroscopy (Structural Confirmation) G Purity Assessment and Specification Setting E->G Confirm Structure F->G

Figure 1: A comprehensive workflow for the purity validation of 1-(2-Chlorophenyl)piperazine hydrochloride.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination

HPLC is the cornerstone of quantitative purity analysis in the pharmaceutical industry. For oCPP, a reversed-phase HPLC method with UV detection is a suitable starting point.

Rationale for Method Design:

  • Reversed-Phase Chromatography: The non-polar nature of the chlorophenyl group makes reversed-phase chromatography, with a non-polar stationary phase (e.g., C18) and a polar mobile phase, an effective separation mode.

  • UV Detection: The aromatic ring in oCPP provides a chromophore, allowing for UV detection. Wavelength selection should be optimized for maximum sensitivity and to detect potential impurities.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The buffer controls the pH and influences the retention of the basic piperazine moiety.

Illustrative HPLC Protocol:

This protocol is a starting point and should be optimized and validated according to ICH Q2(R2) guidelines.[2][4]

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes is a good starting point for method development.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm (or as optimized by PDA analysis).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the oCPP hydrochloride sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • For impurity analysis, a more concentrated solution (e.g., 5-10 mg/mL) may be necessary to detect low-level impurities.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters (as per ICH Q2(R2)):

    • Specificity: Analyze a placebo (if applicable), a spiked sample with known impurities, and the oCPP sample to demonstrate that the method can distinguish the main peak from impurities and degradation products.

    • Linearity: Prepare a series of solutions of known concentrations and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a known amount of oCPP into a placebo or a sample of known purity.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) by analyzing multiple preparations of a homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis.

Rationale for Method Design:

  • Derivatization: While oCPP has some volatility, derivatization (e.g., acetylation or silylation) of the secondary amine in the piperazine ring can improve its chromatographic properties and provide characteristic mass spectra.

  • Mass Spectrometry: The mass spectrometer provides structural information through the fragmentation pattern of the parent ion, which is invaluable for identifying unknown impurities.

Illustrative GC-MS Protocol:

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap).

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Sample Preparation and Derivatization:

    • Dissolve a known amount of the oCPP sample in a suitable solvent (e.g., ethyl acetate).

    • Add a derivatizing agent (e.g., acetic anhydride or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture to complete the reaction.

    • Inject an aliquot of the derivatized sample into the GC-MS.

  • Data Analysis:

    • Identify the main peak corresponding to the derivatized oCPP.

    • Analyze the mass spectra of any impurity peaks and compare them to spectral libraries (e.g., NIST) and the expected fragmentation patterns of potential impurities. The fragmentation of related chlorophenylpiperazines often involves cleavage of the piperazine ring and loss of the chlorophenyl group.[5][6]

cluster_1 GC-MS Analysis Workflow A oCPP Sample B Dissolution in Organic Solvent A->B C Derivatization (e.g., Acetylation) B->C D GC Separation C->D E Mass Spectrometry (EI, 70 eV) D->E F Data Analysis: - Library Search - Fragmentation Analysis E->F G Impurity Identification F->G

Figure 2: A typical workflow for the identification of volatile impurities in oCPP using GC-MS.

Understanding and Characterizing Impurities

A thorough understanding of the synthetic route is crucial for predicting potential impurities.[3] Common impurities in arylpiperazine synthesis can include:

  • Starting Materials: Unreacted 2-chloroaniline and bis(2-chloroethyl)amine.

  • Positional Isomers: 1-(3-Chlorophenyl)piperazine and 1-(4-Chlorophenyl)piperazine, if the starting aniline is not pure.

  • Over-alkylation Products: Impurities formed by further reaction on the second nitrogen of the piperazine ring.

  • Degradation Products: Formed during synthesis, purification, or storage.

Forced Degradation Studies:

To ensure the stability-indicating nature of the analytical methods, forced degradation studies should be performed.[7] This involves subjecting the oCPP sample to stress conditions such as:

  • Acidic and Basic Hydrolysis: Treatment with HCl and NaOH at elevated temperatures.

  • Oxidation: Exposure to hydrogen peroxide.

  • Thermal Stress: Heating the solid sample.

  • Photostability: Exposure to light.

The resulting degradation products should be analyzed by HPLC and GC-MS to confirm that they are well-separated from the main peak and to elucidate their structures.

Conclusion: A Holistic Approach to Purity Validation

Validating the purity of 1-(2-Chlorophenyl)piperazine hydrochloride is a multi-faceted process that requires a combination of orthogonal analytical techniques. While HPLC provides the quantitative backbone for assay and impurity determination, GC-MS offers invaluable insights into the identity of volatile and semi-volatile impurities. These chromatographic methods, supported by spectroscopic techniques like NMR for structural confirmation and informed by forced degradation studies, create a robust and self-validating framework for ensuring the quality and consistency of this critical pharmaceutical intermediate. By adopting this comprehensive and scientifically grounded approach, researchers and drug developers can have confidence in the integrity of their starting materials and the reliability of their scientific endeavors.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). 2023.
  • AMSbiopharma.
  • Maurer HH, Kraemer T, Springer D, Staack RF. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. J Anal Toxicol. 2003;27(8):560-568.
  • United Nations Office on Drugs and Crime.
  • Almaghrabi M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [PhD Thesis]. Auburn University; 2021.
  • Daicel Pharma. Piperazine Impurities Manufacturers & Suppliers. Accessed February 20, 2026.
  • BenchChem. A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)
  • Venkatesh DN, Shanmuga Kumar SD. Forced Degradation – A Review. Biomed J Sci & Tech Res. 2022;47(3).
  • Google Patents. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. 2012.
  • Gieroba P, Przystupa K, Sławiński J, et al. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules. 2025;30(12):1234.
  • Peters FT, Martinez-Ramirez JA, Meyer MR. Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine. J Anal Toxicol. 2003;27(8):560-568.
  • Rathod AR, Patil VM, Patil SV. REVIEW ON IMPURITY PEOFILING AND ITS TECHNIQUES. IJCRT. 2018;6(2).
  • de Sousa J, da Costa JL, de P Faria D, et al.
  • Zuba D, Sekuła K. Determination of piperazine derivatives in “Legal Highs”.
  • Kowalska M, Zalska-Kupisz M, Wsól A. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. 2022.
  • Mande SR, Dr. Dehghan MH. A Review on Impurity Profiling In Pharmaceutical Substances. ajprd.com. 2024.
  • Singh S, Kumar V, Singh P. Regulatory aspects of Impurity profiling.
  • Mande SR, Dr. Dehghan MH. A Review on Impurity Profiling In Pharmaceutical Substances. ajprd.com. 2024.
  • Navaneeswari R, Raveendra Reddy P. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. 2012;4(6):2854-2859.
  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. 2012.
  • Blazheyevskiy MY, Moroz VP. Forced degradation study.
  • Schießer S. Forced degradation studies – comparison between ICH, EMA, FDA and WHO. der DGRA. 2014.
  • ChemicalBook. 1-(2-Chlorophenyl)piperazine hydrochloride. Accessed February 20, 2026.
  • RSC Publishing. Analytical Methods. 2010.

Sources

Comparative

A Researcher's Guide to Chlorophenylpiperazine Isomers: 1-(2-Chlorophenyl)piperazine vs. 1-(3-chlorophenyl)piperazine

In the landscape of neuropharmacology research, arylpiperazines represent a foundational scaffold for developing centrally active agents. Within this class, chlorophenylpiperazine (CPP) isomers are of particular interest...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology research, arylpiperazines represent a foundational scaffold for developing centrally active agents. Within this class, chlorophenylpiperazine (CPP) isomers are of particular interest due to their distinct pharmacological profiles. This guide provides an in-depth comparison of two prevalent isomers: 1-(2-Chlorophenyl)piperazine (oCPP) and 1-(3-chlorophenyl)piperazine (mCPP). While separated by a mere positional shift of a single chlorine atom, their functional activities diverge dramatically, a critical distinction for researchers designing targeted experiments. This document will elucidate these differences, offering experimental context and validated protocols to ensure the selection of the appropriate tool for your research needs.

Part 1: Physicochemical and Structural Comparison

The fundamental difference between oCPP and mCPP lies in the substitution pattern on the phenyl ring. This seemingly subtle structural change is the primary determinant of their differential interaction with biological targets. The ortho (2-position) placement of the chlorine in oCPP creates a distinct steric and electronic environment adjacent to the piperazine linkage compared to the meta (3-position) placement in mCPP.

This structural nuance dictates how each molecule fits into the binding pocket of a receptor, influencing affinity and subsequent functional activity.

Table 1: Physicochemical Properties of oCPP and mCPP

Property1-(2-Chlorophenyl)piperazine (oCPP)1-(3-chlorophenyl)piperazine (mCPP)
Synonyms oCPP, 2-CPPmCPP, 3-CPP, meta-Chlorophenylpiperazine
Form Hydrochloride SaltFree Base or Hydrochloride Salt
Appearance White to off-white powderOff-white solid
Molecular Formula C₁₀H₁₃ClN₂ (Free Base)C₁₀H₁₃ClN₂ (Free Base)
Molecular Weight 196.67 g/mol (Free Base)196.68 g/mol (Free Base)
CAS Number 39512-50-0 (Free Base)[1]6640-24-0 (Free Base)[2][3]
Melting Point (°C) 160-163 (HCl salt, dec.)210-214 (HCl salt, dec.)

Data compiled from various chemical suppliers and public databases.

Part 2: The Pharmacological Divide: A Tale of Two Isomers

The selection between oCPP and mCPP is dictated entirely by their opposing actions at key serotonin receptors, particularly the 5-HT₂C receptor. This receptor, a Gq/G₁₁-coupled GPCR, is a critical regulator of mood, appetite, and dopamine release.[4]

Receptor Binding and Functional Activity: Agonist vs. Antagonist

The core divergence is this: mCPP generally acts as a 5-HT₂C receptor agonist , while emerging evidence points to oCPP acting as a 5-HT₂C receptor antagonist .

  • 1-(3-chlorophenyl)piperazine (mCPP): The 5-HT₂C Agonist Probe. mCPP is widely characterized as a non-selective serotonin receptor agonist, with a notable affinity and functional agonism/partial agonism at the 5-HT₂C and 5-HT₂B receptors.[2][5] This activity is responsible for its well-documented effects in both preclinical and clinical studies, including inducing hypophagia (reduced food intake), anxiety, and neuroendocrine changes like increased cortisol and prolactin levels.[5][6][7] Its ability to robustly activate the 5-HT₂C receptor makes it a standard tool for serotonergic challenge tests. However, its promiscuity across other serotonin and adrenergic receptors necessitates careful interpretation of results.[8][9]

  • 1-(2-Chlorophenyl)piperazine (oCPP): The 5-HT₂C Antagonist. oCPP presents a contrasting profile. It is described as a potent antagonist of 5-HT₂C receptors with high affinity for the 5-HT₁A receptor. This profile is pharmacologically similar to atypical antipsychotics like clozapine, suggesting its utility in studies targeting neuropsychiatric disorders where 5-HT₂C blockade is a desired mechanism of action. Antagonism of 5-HT₂C receptors can lead to a disinhibition of dopamine and norepinephrine release in the prefrontal cortex, an effect sought in the treatment of depression and other mood disorders.[4]

Table 2: Comparative Receptor Binding Affinities (Ki, nM)

Receptor1-(2-Chlorophenyl)piperazine (oCPP)1-(3-chlorophenyl)piperazine (mCPP)Functional Consequence of Interaction
5-HT₂C Potent Antagonist~3.4 nM (Partial Agonist)[2]Opposing Actions : Key differentiator
5-HT₂B Data less available~28.8 nM (Antagonist)[2]mCPP antagonism may mediate some effects
5-HT₂A Data less available~32.1 nM (Partial Agonist)[2]Potential for psychedelic-like effects
5-HT₁A High Affinity~360-1300 nM (Agonist)[8]oCPP has significantly higher affinity
Dopamine D₂ Moderate Affinity>10,000 nM[9]oCPP has more D₂ activity
Dopamine D₃ Nanomolar AffinityData less availableContributes to antipsychotic-like profile of oCPP
α₂-Adrenergic Data less available~570 nM[8]Contributes to mCPP's side-effect profile

Note: Binding affinity data can vary based on experimental conditions (e.g., tissue source, radioligand). The values presented are representative figures from the literature. Data for oCPP is less comprehensively published than for the widely studied mCPP.

Metabolism and Pharmacokinetics

The metabolic pathways and pharmacokinetic properties are critical for designing and interpreting in vivo studies.

  • mCPP: As an active metabolite of the widely prescribed antidepressant trazodone, the metabolism of mCPP is well-characterized.[2][10] It is primarily metabolized by the cytochrome P450 enzyme CYP2D6 via hydroxylation.[11] This is a crucial consideration, as genetic polymorphisms in CYP2D6 can lead to significant inter-individual variability in mCPP plasma levels. Furthermore, co-administration of drugs that inhibit or induce CYP2D6 can lead to significant drug-drug interactions.[11][12] Studies in healthy volunteers have shown that mCPP exhibits large variability in clearance and bioavailability, complicating its use in clinical challenge studies.[7]

  • oCPP: Specific metabolic pathways for oCPP are less extensively documented in publicly available literature. However, based on its structure, it is reasonable to hypothesize that it also undergoes metabolism by CYP P450 enzymes. Researchers using oCPP in vivo should consider conducting preliminary pharmacokinetic studies to establish its profile within their experimental model.

Part 3: Experimental Applications and Protocols

The choice between oCPP and mCPP is a choice between opposing mechanisms at the 5-HT₂C receptor. This section provides guidance on selecting the correct isomer and offers validated protocols for their characterization.

Choosing the Right Tool for the Job
  • Use 1-(3-chlorophenyl)piperazine (mCPP) when:

    • The experimental goal is to activate 5-HT₂C receptors.

    • You are conducting a serotonergic challenge test to probe the function of the 5-HT system.

    • You require a reference standard for studying the metabolism of trazodone or nefazodone.[13]

    • You are investigating behaviors modulated by 5-HT₂C agonism, such as anxiety or appetite suppression.[5][14]

  • Use 1-(2-Chlorophenyl)piperazine hydrochloride (oCPP) when:

    • The experimental goal is to block 5-HT₂C receptors.

    • You are exploring potential antipsychotic or antidepressant mechanisms related to 5-HT₂C antagonism.

    • You are studying the interplay between 5-HT₁A agonism and 5-HT₂C antagonism.

Mandatory Visualization: Signaling and Workflows

To visually represent the concepts discussed, the following diagrams are provided in DOT language.

HTR2C_Signaling_Pathway cluster_IC Intracellular Ligand Agonist (e.g., mCPP) HTR2C {5-HT2C Receptor | Gq/11-coupled GPCR} Ligand->HTR2C Binds Gq Gαq HTR2C->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Triggers Response Cellular Response (e.g., Neurotransmission) Ca2->Response PKC->Response

Caption: 5-HT2C receptor agonist (mCPP) signaling cascade.

CE_Workflow cluster_Prep Sample & BGE Preparation cluster_Analysis Capillary Electrophoresis Analysis cluster_Data Data Processing P1 Dissolve CPP Isomer Mix in appropriate solvent P4 Add Internal Standard (IS) (e.g., Procaine) to sample P2 Prepare Background Electrolyte (BGE) (e.g., 20mM Phosphoric Acid, pH 2.5) P3 Add Chiral Selector (e.g., 10mM α-cyclodextrin) to BGE P2->P3 A1 Condition Capillary (e.g., with NaOH, water, BGE) P3->A1 Fill Capillary A2 Inject Sample (Hydrodynamic injection) P4->A2 Load Sample A1->A2 A3 Apply Voltage (e.g., 25 kV) A2->A3 A4 Detect Analytes (UV Detector at 236 nm) A3->A4 D1 Integrate Peak Areas (Analytes and IS) A4->D1 Generate Electropherogram D2 Calculate Corrected Peak Area Ratios (Analyte Area / IS Area) D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: Workflow for separating CPP isomers by Capillary Electrophoresis.

Experimental Protocol: Differentiating Isomers via Capillary Electrophoresis (CE)

Because oCPP and mCPP are positional isomers with identical mass, their differentiation is a common analytical challenge.[15] Mass spectrometry alone cannot distinguish them without prior chromatographic or electrophoretic separation.[15] The following CE protocol is adapted from established methods.[16]

Causality of Method: The core principle of this separation is the differential interaction of the isomers with a chiral selector (α-cyclodextrin) added to the background electrolyte (BGE). The cyclodextrin forms transient inclusion complexes with the CPP isomers. Subtle differences in the shape and charge distribution of oCPP vs. mCPP lead to different binding affinities and stabilities of these complexes. This results in distinct electrophoretic mobilities, allowing for their separation.

Step-by-Step Protocol:

  • BGE Preparation: Prepare a 20 mmol/L phosphoric acid solution. Adjust the pH to 2.5 using triethylamine. Dissolve α-cyclodextrin to a final concentration of 10 mmol/L. Filter and degas the BGE before use.

  • Sample Preparation: Dissolve the sample containing the CPP isomers (or a reference standard) in methanol or the BGE to a concentration range of 10-200 µg/mL. Add an internal standard (e.g., Procaine at 0.1 mg/mL) for quantitative analysis.[16]

  • Capillary Conditioning: For a new uncoated fused-silica capillary (e.g., 60 cm length, 50 µm i.d.), sequentially rinse with 1 M NaOH, deionized water, and finally the BGE.

  • Instrumentation and Run Conditions:

    • Instrument: Standard Capillary Electrophoresis system with UV detection.

    • Capillary Temperature: 25°C.

    • Injection: Hydrodynamic injection (e.g., 4,826 Pa for 8 seconds).[16]

    • Separation Voltage: 25 kV (positive polarity).

    • Detection: UV absorbance at 236 nm.

  • Data Analysis: Identify peaks based on the migration times of reference standards for oCPP and mCPP. For quantification, construct a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard.

Experimental Protocol: In-Vitro Functional Assay - Calcium Mobilization

This protocol allows for the functional validation of the agonist activity of mCPP and the antagonist activity of oCPP at the Gq-coupled 5-HT₂C receptor.

Causality of Method: Activation of the 5-HT₂C receptor by an agonist (mCPP) engages the Gαq protein, which in turn activates phospholipase C (PLC).[17] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This transient increase in cytosolic Ca²⁺ can be measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). An antagonist (oCPP) will not trigger this response and will block the response induced by an agonist.[18]

Step-by-Step Protocol:

  • Cell Culture and Plating: Culture HEK293 cells (or another suitable cell line) stably or transiently expressing the human 5-HT₂C receptor. Plate the cells into black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye-loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.

  • Compound Plate Preparation: In a separate 96-well plate, prepare serial dilutions of your test compounds (mCPP and oCPP) and a reference agonist (e.g., serotonin).

    • For Agonist Mode: Prepare dilutions of mCPP and serotonin.

    • For Antagonist Mode: Prepare dilutions of oCPP. You will pre-incubate the cells with oCPP before adding a fixed concentration of serotonin (e.g., an EC₈₀ concentration).

  • Assay Measurement:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

    • Set the reader to monitor fluorescence at the appropriate excitation/emission wavelengths for your dye (e.g., 494/516 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for ~15-20 seconds.

    • Agonist Mode: The instrument automatically adds the compounds from the agonist plate. Continue reading fluorescence for an additional 90-180 seconds to capture the peak response.

    • Antagonist Mode: First, add the oCPP dilutions and incubate for 15-30 minutes. Then, add the fixed concentration of the reference agonist (serotonin) and read the fluorescence signal.

  • Data Analysis:

    • The change in fluorescence (peak minus baseline) corresponds to the intracellular calcium concentration.

    • For agonists, plot the response against the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy).

    • For antagonists, plot the inhibition of the agonist response against the antagonist concentration to determine the IC₅₀.

Conclusion

While 1-(2-Chlorophenyl)piperazine and 1-(3-chlorophenyl)piperazine are structurally similar, their pharmacological profiles are functionally divergent. mCPP is a well-established 5-HT₂C receptor agonist, making it a valuable tool for probing serotonergic pathways. In contrast, oCPP acts as a 5-HT₂C antagonist, lending itself to investigations of therapeutic mechanisms akin to atypical antipsychotics. This guide underscores the critical importance of understanding positional isomerism in pharmacology. For researchers in drug development and neuroscience, selecting the correct chemical tool is paramount, and the distinction between these two molecules is a clear example of how a subtle structural change can lead to profoundly different biological outcomes.

References

  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-9. Available at: [Link]

  • Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Retrieved February 20, 2026, from [Link]

  • JoVE. (2017, September 20). A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. Available at: [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). 5-HT2C receptor. Retrieved February 20, 2026, from [Link]

  • Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (86), e51516. Available at: [Link]

  • Kim, D., et al. (2023). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. bioRxiv. Available at: [Link]

  • Kysil, E. V., et al. (2021). 5-HT2C agonists and antagonists block different components of behavioral responses to potential, distal, and proximal threat in zebrafish. Psychopharmacology, 238(11), 3217–3229. Available at: [Link]

  • Wikipedia. (n.d.). 5-HT2C receptor agonist. Retrieved February 20, 2026, from [Link]

  • Pütz, M., & Martin, S. (2006). Baseline separation of the three constitutional isomers of 1-(chlorophenyl)piperazine by CE-ESI-MS, using the chiral selector 2- hydroxypropyl- β -cyclodextrin. ResearchGate. Available at: [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays. Retrieved February 20, 2026, from [Link]

  • JoVE. (2022, July 29). Characterization of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. Available at: [Link]

  • BindingDB. (2010). BDBM50322373 1-(3-chlorophenyl)-4-(6-(4-(3-methoxyphenyl)piperazin-1-yl)hexyl)piperazine::CHEMBL1173143. Available at: [Link]

  • Wankhar, W., et al. (2020). Effect of 5-HT2C receptor agonist and antagonist on chronic unpredictable stress (CUS) - Mediated anxiety and depression in adolescent Wistar albino rat. Behavioural Brain Research, 393, 112780. Available at: [Link]

  • Rotzinger, S., et al. (1999). Human CYP2D6 and metabolism of m-chlorophenylpiperazine. European Neuropsychopharmacology, 9(3), 229-234. Available at: [Link]

  • Chang, J., et al. (2017). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. Journal of Forensic Science and Medicine. Available at: [Link]

  • Hamik, A., & O'Donnell, J. M. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological Psychiatry, 25(5), 569-575. Available at: [Link]

  • Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-575. Available at: [Link]

  • Invernizzi, R., et al. (1981). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Neurochemistry International, 3(3-4), 239-244. Available at: [Link]

  • Staack, R. F., & Maurer, H. H. (2003). Piperazine-Derived Designer Drug... Journal of Analytical Toxicology, 27(8), 550-558. Available at: [Link]

  • Herndon, J. L., et al. (1997). Pharmacologic evaluation of the discriminative stimulus of metachlorophenylpiperazine. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322. Available at: [Link]

  • Murphy, D. L., et al. (1989). Comparative anxiogenic, neuroendocrine, and other physiologic effects of m-chlorophenylpiperazine given intravenously or orally to healthy volunteers. Psychopharmacology, 98(2), 275-282. Available at: [Link]

  • Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 289-297. Available at: [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available at: [Link]

  • BindingDB. (n.d.). BDBM50001915 1-(3-chlorophenyl)piperazine::CHEMBL478::m-Chlorophenylpiperazine::mCPP. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). meta-Chlorophenylpiperazine. Retrieved February 20, 2026, from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. Retrieved February 20, 2026, from [Link]

  • Szałaj, N., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(23), 4098–4114. Available at: [Link]

  • Archer, R. P., et al. (2010). GC-MS analysis of piperazines and their congeners in street samples of 'party pills'. Analytical Methods, 2(6), 639-646. Available at: [Link]

  • Saeed, A., et al. (2023). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2023(4), M1774. Available at: [Link]

  • Lançon, C., & Abgrall, G. (2006). [Metachlorophenylpiperazine (mCPP): a new designer drug]. Annales de Médecine Interne, 157(7-8), 539-544. Available at: [Link]

Sources

Validation

Technical Guide: 1-(2-Chlorophenyl)piperazine (oCPP) vs. Piperazine Derivatives

The following is a comprehensive technical guide comparing 1-(2-Chlorophenyl)piperazine hydrochloride (oCPP) with its isomers and derivatives, specifically focusing on the industry standard 1-(3-Chlorophenyl)piperazine (...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide comparing 1-(2-Chlorophenyl)piperazine hydrochloride (oCPP) with its isomers and derivatives, specifically focusing on the industry standard 1-(3-Chlorophenyl)piperazine (mCPP) .

Executive Summary

In the landscape of serotonergic research and medicinal chemistry, 1-(2-Chlorophenyl)piperazine (oCPP) occupies a distinct niche compared to its widely utilized isomer, 1-(3-Chlorophenyl)piperazine (mCPP) . While mCPP is the "gold standard" non-selective 5-HT receptor agonist and a major active metabolite of antidepressant drugs (Trazodone, Nefazodone), oCPP serves primarily as a critical Structure-Activity Relationship (SAR) probe and a known synthetic impurity in the production of arylpiperazine antipsychotics like Aripiprazole.

This guide objectively compares oCPP against mCPP and other derivatives, highlighting the "Ortho-Effect" which shifts pharmacological selectivity from 5-HT


 agonism (seen in mCPP) toward 

-adrenergic affinity and 5-HT

antagonism. Furthermore, we analyze the hepatotoxic potential of these scaffolds, a critical consideration in drug development.

Chemical & Pharmacological Profiling[1]

The positional isomerism of the chlorine atom on the phenyl ring dictates the profound divergence in receptor binding profiles.

Comparative Specifications
FeatureoCPP (Ortho) mCPP (Meta) pCPP (Para)
IUPAC Name 1-(2-Chlorophenyl)piperazine1-(3-Chlorophenyl)piperazine1-(4-Chlorophenyl)piperazine
CAS Number 41202-32-8 (HCl salt)13078-15-4 (HCl salt)38212-33-8
Primary Role SAR Probe / Impurity Standard5-HT Receptor Probe / MetaboliteSerotonin Releasing Agent (SRA)
Key Receptor

-Adrenergic / 5-HT

5-HT

(Agonist) / 5-HT

(Antagonist)
SERT / 5-HT Releaser
Selectivity Low 5-HT specificity; High AdrenergicHigh 5-HT affinity; Mixed agonist/antagonistHigh SERT selectivity
Toxicity Risk Moderate (Irritant)High (Hepatotoxic metabolite precursor)Moderate (Serotonergic neurotoxicity)
Structure-Activity Relationship (SAR) Analysis

The "Ortho-Effect" in phenylpiperazines is a well-documented phenomenon in medicinal chemistry.

  • mCPP (Meta): The chlorine at the 3-position allows the molecule to adopt a conformation ideal for the 5-HT

    
     receptor binding pocket, acting as a potent agonist (
    
    
    
    nM).
  • oCPP (Ortho): The chlorine at the 2-position introduces steric hindrance that disrupts the planar alignment required for optimal 5-HT

    
     activation. Instead, this conformation favors binding to 
    
    
    
    -adrenergic receptors
    and often converts the ligand into a 5-HT
    
    
    antagonist
    .

Expert Insight: When designing selective 5-HT ligands, shifting a substituent from meta to ortho is a standard strategy to "kill" 5-HT


 agonism and introduce antagonist properties or selectivity for adrenergic subtypes.

Functional Performance & Toxicity[2]

Receptor Binding & Efficacy

While mCPP is a non-selective serotonin agonist, oCPP lacks this broad efficacy.

  • 5-HT

    
     Activation:  mCPP acts as a partial agonist. oCPP shows significantly reduced affinity and efficacy, often behaving as a neutral antagonist or weak partial agonist.
    
  • Off-Target Binding: oCPP exhibits higher affinity for

    
    -adrenergic receptors compared to mCPP. This is critical in drug development, as 
    
    
    
    blockade leads to orthostatic hypotension—a common side effect of phenylpiperazine-containing drugs.
Hepatotoxicity: The Quinone-Imine Mechanism

A critical differentiator is the metabolic activation pathway. mCPP is a known hepatotoxin precursor, linked to the liver failure associated with Nefazodone.

  • Mechanism: The phenylpiperazine ring undergoes bioactivation by CYP3A4/CYP2D6.

  • The mCPP Pathway: The 3-chloro substitution leaves the para-position (C4) open and electronically activated for hydroxylation. This forms p-hydroxy-mCPP, which can be further oxidized to a reactive quinone-imine intermediate. This electrophile reacts with hepatic glutathione (GSH) or cellular proteins, causing toxicity.

  • The oCPP Pathway: While oCPP also has an open para-position (relative to nitrogen), the steric bulk of the ortho-chlorine can alter the orientation in the CYP450 active site, potentially modifying the rate of quinone formation. However, it is generally considered to share the structural alert for idiosyncratic toxicity.

Visualization of Mechanisms

Diagram 1: Metabolic Bioactivation & Toxicity Logic

This diagram illustrates why mCPP (and structurally similar oCPP) poses a hepatotoxicity risk through bioactivation.

Bioactivation Drug Parent Drug (e.g., Nefazodone) mCPP Metabolite: mCPP (1-(3-chlorophenyl)piperazine) Drug->mCPP N-Dealkylation (CYP3A4) OH_mCPP p-Hydroxy-mCPP (4-OH metabolite) mCPP->OH_mCPP Para-Hydroxylation (CYP2D6) QI Reactive Quinone-Imine (ELECTROPHILE) OH_mCPP->QI 2e- Oxidation (Bioactivation) GSH Glutathione Adduct (Detoxification) QI->GSH + GSH (Safe Excretion) Tox Protein Adducts (Hepatotoxicity) QI->Tox + Cell Proteins (Liver Injury)

Caption: Metabolic pathway showing the bioactivation of chlorophenylpiperazines into reactive quinone-imine intermediates, leading to hepatotoxicity.

Diagram 2: SAR Selectivity Logic (Ortho vs. Meta)

SAR Scaffold Phenylpiperazine Scaffold Meta Meta-Substitution (mCPP) (3-Chloro) Scaffold->Meta Ortho Ortho-Substitution (oCPP) (2-Chloro) Scaffold->Ortho Effect1 High 5-HT2C Affinity (Agonist) Meta->Effect1 Favored Conformation Effect2 Increased Alpha-1 Affinity (Hypotension Risk) Ortho->Effect2 Steric Hindrance Effect3 5-HT1A Antagonism Ortho->Effect3 Selectivity Shift

Caption: SAR decision tree highlighting how shifting chlorine from meta to ortho alters pharmacological selectivity.

Experimental Protocols

Protocol A: Comparative 5-HT Receptor Binding Assay

Objective: To determine the affinity (


) of oCPP vs. mCPP at the human 5-HT

receptor.

Materials:

  • Membranes: HEK-293 cells stably expressing human 5-HT

    
    .
    
  • Radioligand: [

    
    H]-Mesulergine (Antagonist) or [
    
    
    
    H]-5-HT (Agonist).
  • Test Compounds: oCPP HCl, mCPP HCl (10 pM to 10

    
    M).
    

Methodology:

  • Preparation: Thaw membrane aliquots and homogenize in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl

    
    , 1 mM EDTA, pH 7.4).
    
  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Test Compound (oCPP or mCPP).
      
    • 50

      
      L Radioligand (final conc. ~ 
      
      
      
      ).
    • 100

      
      L Membrane suspension (10-20 
      
      
      
      g protein/well).
  • Equilibrium: Incubate for 60 minutes at 37°C.

  • Termination: Harvest via rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Dry and add scintillation cocktail. Count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Expected Results:

  • mCPP: High affinity (

    
     < 50 nM).
    
  • oCPP: Lower affinity (

    
     > 100-500 nM), demonstrating the loss of specific serotonergic fit.
    
Protocol B: In Vitro Reactive Metabolite Trapping (Toxicity Screen)

Objective: To assess the potential of oCPP to form reactive quinone-imine intermediates compared to mCPP.

Methodology:

  • System: Human Liver Microsomes (HLM) (1 mg/mL protein).

  • Reaction Mix: Phosphate buffer (pH 7.4), 3 mM MgCl

    
    .
    
  • Trapping Agent: 5 mM Glutathione (GSH) or N-Acetylcysteine (NAC).

  • Substrate: 10

    
    M oCPP or mCPP.
    
  • Initiation: Add 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Termination: Add equal volume of ice-cold Acetonitrile. Centrifuge at 10,000 x g for 10 min.

  • Analysis: Analyze supernatant via LC-MS/MS (Q-TOF or Triple Quad).

  • Detection: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adduct) or specific mass shifts corresponding to [M + O + GSH - 2H].

Interpretation:

  • Detection of GSH-adducts indicates the formation of a reactive electrophile (quinone-imine). High levels of adducts correlate with higher hepatotoxic risk (bioactivation potential).

References

  • Rotzinger, S., et al. (1998).[1] "Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources."[1] Drug Metabolism and Disposition. Link

  • Kalgutkar, A. S., et al. (2005). "Bioactivation of the nontricyclic antidepressant nefazodone to a reactive quinone-imine species in human liver microsomes." Chemical Research in Toxicology. Link

  • López-Rodríguez, M. L., et al. (1997). "Synthesis and structure-activity relationships of a new model of arylpiperazines... affinity for 5-HT1A and alpha 1 receptors." Journal of Medicinal Chemistry. Link

  • Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse." Current Drug Metabolism. Link

  • PubChem Compound Summary. (2023). "1-(2-Chlorophenyl)piperazine."[2][3][4] National Center for Biotechnology Information. Link

Sources

Comparative

Comparative Pharmacodynamics: 1-(2-Chlorophenyl)piperazine (mCPP) HCl vs. Buspirone

A Technical Guide for Behavioral Pharmacology & Drug Discovery Executive Summary: The "Yin and Yang" of Serotonin Modulation In neuropsychopharmacology, 1-(2-Chlorophenyl)piperazine (mCPP) and Buspirone represent two div...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Behavioral Pharmacology & Drug Discovery
Executive Summary: The "Yin and Yang" of Serotonin Modulation

In neuropsychopharmacology, 1-(2-Chlorophenyl)piperazine (mCPP) and Buspirone represent two divergent functional poles of the piperazine class. While they share a structural core, their pharmacodynamic profiles are effectively opposites.

  • Buspirone is a therapeutic anxiolytic , functioning primarily as a partial agonist at 5-HT1A receptors to dampen serotonergic firing and reduce anxiety.[1]

  • mCPP HCl is a pharmacological probe (anxiogen) , functioning as a non-selective agonist (primarily 5-HT2C ) used experimentally to induce anxiety and study serotonergic hypersensitivity.

Critical Distinction for Researchers: Do not confuse mCPP with the metabolite of Buspirone. Buspirone metabolizes to 1-(2-Pyrimidinyl)piperazine (1-PP), which is pharmacologically distinct from mCPP (a metabolite of Trazodone and Nefazodone).

Mechanistic Divergence: Signaling Pathways

The opposing behavioral effects of these compounds stem from their recruitment of distinct G-protein coupled pathways.

  • Buspirone (Gi/o Pathway): Activates 5-HT1A receptors, coupled to

    
     proteins.[1] This inhibits adenylyl cyclase, reduces cAMP, and opens G-protein-gated inwardly rectifying potassium channels (GIRKs), causing neuronal hyperpolarization (inhibition).
    
  • mCPP (Gq Pathway): Activates 5-HT2C receptors, coupled to

    
     proteins. This activates Phospholipase C (PLC), leading to the hydrolysis of PIP2 into IP3 and DAG, triggering intracellular Calcium (
    
    
    
    ) release and neuronal excitation.
Figure 1: Divergent Signaling Cascades

G cluster_0 Buspirone Pathway (Anxiolysis) cluster_1 mCPP Pathway (Anxiogenesis) Buspirone Buspirone R1A 5-HT1A Receptor Buspirone->R1A Partial Agonist Gi Gi/o Protein R1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decrease) AC->cAMP Outcome1 Neuronal Inhibition (Anxiolysis) cAMP->Outcome1 mCPP mCPP HCl R2C 5-HT2C Receptor mCPP->R2C Agonist Gq Gq Protein R2C->Gq Activates PLC Phospholipase C Gq->PLC Activates Ca IP3 / Ca2+ Release (Increase) PLC->Ca Outcome2 Neuronal Excitation (Anxiety/Hypolocomotion) Ca->Outcome2

Caption: Figure 1 illustrates the opposing G-protein coupling responsible for the behavioral divergence between Buspirone (Gi-mediated inhibition) and mCPP (Gq-mediated excitation).

Quantitative Performance Profile

The following table synthesizes binding affinity (


) and functional data.[2][3] Note the "promiscuity" of mCPP, which complicates data interpretation.
FeatureBuspirone mCPP HCl Implication for Research
Primary Target 5-HT1A (

10–30 nM)
5-HT2C (

3–6 nM)
Buspirone is selective for 1A; mCPP targets 2C but is "dirty".
Secondary Targets D2 (Antagonist), D3, D45-HT1B, 5-HT1A, 5-HT2A, 5-HT3mCPP data often requires specific antagonists (e.g., SB-242084) to confirm 5-HT2C specificity.
Intrinsic Activity Partial Agonist (~30-60% Emax)Agonist / Partial AgonistBuspirone acts as an antagonist in the presence of high serotonin (synaptic cleft).
Behavioral Phenotype Anxiolytic (Anti-anxiety)Anxiogenic (Pro-anxiety)mCPP is used to screen new anxiolytics (if they block mCPP, they work).
Metabolic Marker 1-PP (1-(2-Pyrimidinyl)piperazine)Metabolite of TrazodoneCrucial: 1-PP does not bind 5-HT receptors significantly; mCPP does.
Experimental Protocols
Protocol A: In Vitro Receptor Binding (Competition Assay)

Objective: Determine the affinity (


) of a test compound against mCPP or Buspirone sites.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM

    
     and 0.5 mM EDTA.
    
  • Radioligand:

    
    -8-OH-DPAT (for 5-HT1A) or 
    
    
    
    -Mesulergine (for 5-HT2C).
  • Non-specific Block: 10

    
    M Serotonin (5-HT).
    

Workflow:

  • Membrane Prep: Homogenize rat brain cortex (5-HT2C rich) or hippocampus (5-HT1A rich) in ice-cold buffer. Centrifuge at 40,000 x g for 10 min. Resuspend pellet.

  • Incubation:

    • Tube A (Total Binding): Membrane + Radioligand + Vehicle.

    • Tube B (Non-Specific): Membrane + Radioligand + 10

      
      M 5-HT.
      
    • Tube C (Test): Membrane + Radioligand + mCPP HCl (varying concentrations

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 30 minutes (5-HT1A) or 60 minutes (5-HT2C).

  • Termination: Rapid filtration over GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: In Vivo Behavioral Challenge (Elevated Plus Maze)

Objective: Differentiate anxiolytic vs. anxiogenic profiles. Note the "Buspirone Paradox."

The Buspirone Paradox: In the Elevated Plus Maze (EPM), Buspirone often fails to show anxiolytic effects (or appears anxiogenic) due to 5-HT1A autoreceptor activation decreasing motor activity.[4] mCPP is the more reliable control here, consistently reducing open arm time (anxiety).

Workflow:

  • Subjects: Male Sprague-Dawley rats (250-300g).

  • Drug Administration:

    • Group 1 (Control): Saline (i.p.) - 30 min prior.

    • Group 2 (Anxiety Challenge): mCPP HCl (0.75 - 2.5 mg/kg, i.p.) - 20 min prior.

    • Group 3 (Treatment): Buspirone (1.0 - 5.0 mg/kg, s.c.) - 30 min prior.

  • Apparatus: EPM with two open arms (50x10cm) and two closed arms, elevated 50cm.

  • Test: Place rat in center facing an open arm. Record for 5 minutes.

  • Metrics:

    • % Open Arm Time: (Time in Open / Total Time) * 100.

    • Locomotor Activity: Total arm entries (Closed + Open).

  • Validation Criteria:

    • mCPP must significantly decrease % Open Arm Time compared to saline (Validation of Anxiety).

    • mCPP often decreases total entries (Hypolocomotion) – this must be covaried out to ensure anxiety is the primary effect.

Handling & Stability (Senior Scientist Note)
  • 1-(2-Chlorophenyl)piperazine Hydrochloride (mCPP HCl):

    • Form: White crystalline solid.

    • Solubility: Highly soluble in water and saline (due to HCl salt). Dissolve in physiological saline for in vivo use.

    • Stability: Hygroscopic. Store desicated at +4°C. Solutions should be prepared fresh; mCPP can oxidize in solution if left for >24 hours exposed to light.

  • Buspirone:

    • Solubility: Poor water solubility as a free base; usually supplied as Buspirone HCl (soluble).

    • First-Pass Metabolism: In oral dosing studies, be aware of rapid metabolism to 1-PP. Parenteral (i.p. or s.c.) administration is preferred for mechanistic rodent studies to maintain parent compound levels.

References
  • Kennett, G. A., & Curzon, G. (1988). Evidence that mCPP may have anxiogenic effects mediated by 5-HT1C receptors. British Journal of Pharmacology, 94(1), 137–147. Link(Note: 5-HT1C was later reclassified as 5-HT2C).

  • Goa, K. L., & Ward, A. (1986). Buspirone: A preliminary review of its pharmacological properties and therapeutic efficacy as an anxiolytic. Drugs, 32(2), 114-129. Link

  • Roth, B. L., et al. (PDSP Database). PDSP Ki Database. National Institute of Mental Health. Link

  • File, S. E., & Andrews, N. (1991). The anxiogenic action of mCPP in the social interaction test is reversed by chlordiazepoxide and ondansetron. Psychopharmacology, 105, 578–582. Link

  • Carli, M., & Samanin, R. (1988). Potential anxiolytic properties of 8-hydroxy-2-(di-n-propylamino) tetralin, a selective serotonin1A receptor agonist.[4] Psychopharmacology, 94(1), 84-91. Link

Sources

Validation

A Comparative Analysis of the Receptor Binding Profiles: 1-(2-Chlorophenyl)piperazine Hydrochloride vs. Clozapine

For Researchers, Scientists, and Drug Development Professionals In the landscape of neuropsychopharmacology, understanding the intricate interactions between a compound and its molecular targets is paramount for the deve...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropsychopharmacology, understanding the intricate interactions between a compound and its molecular targets is paramount for the development of novel therapeutics with improved efficacy and safety profiles. This guide provides a detailed comparative analysis of the receptor binding profiles of 1-(2-Chlorophenyl)piperazine hydrochloride (oCPP) and the atypical antipsychotic, clozapine. While oCPP has been noted for its pharmacological similarities to clozapine, a granular examination of their respective receptor affinities reveals subtle yet significant differences that may have profound implications for their clinical effects.

Introduction to the Compounds

Clozapine , a dibenzodiazepine derivative, stands as a cornerstone in the treatment of refractory schizophrenia, exhibiting superior efficacy in managing positive and negative symptoms.[1] Its clinical utility, however, is tempered by a complex side-effect profile, including the risk of agranulocytosis, which necessitates rigorous patient monitoring.[1] Clozapine's therapeutic actions and side effects are attributed to its broad and complex receptor binding profile, interacting with a multitude of neurotransmitter receptors.[2][3]

1-(2-Chlorophenyl)piperazine (oCPP) is a phenylpiperazine derivative that has been investigated for its potential as a central nervous system (CNS) active agent. It is structurally related to other psychoactive phenylpiperazines and is a known metabolite of some antidepressant drugs. Qualitative descriptions suggest a pharmacological profile akin to clozapine, with notable interactions at serotonergic and dopaminergic receptors.[4] Specifically, it has been characterized as having a high affinity for the 5-HT1A receptor and acting as an antagonist at 5-HT2C receptors, with some affinity for the dopamine D3 receptor.[4]

Comparative Receptor Binding Profile

The following table summarizes the available quantitative data on the binding affinities (Ki values in nM) of clozapine and qualitative descriptions for 1-(2-Chlorophenyl)piperazine hydrochloride at various CNS receptors. The Ki value represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand; a lower Ki value indicates a higher binding affinity.

ReceptorClozapine Ki (nM)1-(2-Chlorophenyl)piperazine (oCPP) AffinityFunctional Activity of oCPP
Dopamine Receptors
D140-50--
D275-385[5]Moderate-
D3-Nanomolar range[4]-
D420-40--
Serotonin Receptors
5-HT1A15-20High[4]-
5-HT2A5-20-Antagonist
5-HT2C10-30HighAntagonist[4]
5-HT3100-200--
5-HT65-15--
5-HT75-15--
Adrenergic Receptors
α110-30--
α25-15--
Muscarinic Receptors
M12-10--
Histamine Receptors
H11-5--

Causality Behind Experimental Choices: The Radioligand Binding Assay

The determination of receptor binding affinities, as presented in the table above, is predominantly achieved through radioligand binding assays . This technique remains the gold standard for quantifying the interaction between a ligand (the drug being tested) and its receptor.[6]

The core principle of a competitive radioligand binding assay is the competition between a radioactively labeled ligand (radioligand) with a known high affinity and specificity for the target receptor, and an unlabeled ligand (the test compound, e.g., clozapine or oCPP). By measuring the concentration of the unlabeled ligand required to displace 50% of the specifically bound radioligand (the IC50 value), we can calculate the binding affinity (Ki) of the test compound for the receptor.[6]

The choice of this experimental approach is dictated by its sensitivity, specificity, and ability to provide quantitative data. The use of a radiolabeled ligand allows for highly sensitive detection of binding events, even at low receptor concentrations found in native tissue preparations.

Experimental Protocol: Competitive Radioligand Binding Assay

Below is a generalized, step-by-step methodology for a competitive radioligand binding assay, which serves as a self-validating system for determining the binding affinity of a test compound.

1. Membrane Preparation:

  • Objective: To isolate cell membranes containing the target receptor.

  • Procedure:

    • Homogenize tissue samples (e.g., specific brain regions) or cultured cells expressing the target receptor in a cold buffer solution containing protease inhibitors.

    • Centrifuge the homogenate at a low speed to remove nuclei and large cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it to a specific protein concentration.[7]

2. Assay Incubation:

  • Objective: To allow the radioligand and the test compound to compete for binding to the receptor until equilibrium is reached.

  • Procedure:

    • In a series of tubes or a microplate, add a constant concentration of the radioligand and varying concentrations of the unlabeled test compound to the membrane preparation.

    • Include control tubes for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known potent unlabeled ligand for the receptor).

    • Incubate the mixture at a specific temperature for a predetermined time to allow the binding to reach equilibrium.[7]

3. Separation of Bound and Free Ligand:

  • Objective: To separate the receptor-bound radioligand from the unbound radioligand.

  • Procedure:

    • Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.[7]

4. Quantification of Bound Radioactivity:

  • Objective: To measure the amount of radioligand bound to the receptors.

  • Procedure:

    • Place the filters in scintillation vials with scintillation fluid.

    • Use a scintillation counter to measure the radioactivity on each filter.[7]

5. Data Analysis:

  • Objective: To calculate the IC50 and Ki values for the test compound.

  • Procedure:

    • Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

    • Use non-linear regression analysis to determine the IC50 value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_analysis Data Analysis Tissue Tissue/Cells Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound (e.g., Clozapine) TestCompound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Bound Bound Ligand Washing->Bound Quantification Quantification Bound->Quantification Analysis Data Analysis (IC50, Ki) Quantification->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Key Signaling Pathways

The functional consequences of a drug binding to its receptor are determined by the downstream signaling pathways that are activated or inhibited. Both clozapine and oCPP exert their effects primarily through G-protein coupled receptors (GPCRs).

Dopamine D2 Receptor Signaling

Clozapine is an antagonist at dopamine D2 receptors. The D2 receptor is a Gi/o-coupled GPCR, and its activation by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, clozapine prevents dopamine from exerting its inhibitory effect on adenylyl cyclase.

D2_Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Clozapine Clozapine Clozapine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression) PKA->CellularResponse Phosphorylates targets

Sources

Comparative

Comparative Guide: Cross-Reactivity &amp; Selectivity of 1-(2-Chlorophenyl)piperazine (oCPP)

This guide provides a technical comparison of 1-(2-Chlorophenyl)piperazine (oCPP) , focusing on its cross-reactivity profile in immunoassays and its pharmacological selectivity compared to its isomer, 1-(3-Chlorophenyl)p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 1-(2-Chlorophenyl)piperazine (oCPP) , focusing on its cross-reactivity profile in immunoassays and its pharmacological selectivity compared to its isomer, 1-(3-Chlorophenyl)piperazine (mCPP) .

Executive Summary: The Isomer Distinction

1-(2-Chlorophenyl)piperazine (oCPP) is a phenylpiperazine derivative often confused with its meta-isomer, mCPP . While mCPP is a well-known active metabolite of the antidepressant Trazodone and a designer drug, oCPP is primarily encountered as a synthetic impurity (e.g., in Aripiprazole synthesis) or a "legal high" adulterant.

The critical distinction lies in their "performance" as pharmacological probes and analytical targets:

  • Pharmacology: oCPP is a 5-HT2C Antagonist , whereas mCPP is a 5-HT2C Agonist .

  • Analytics: Both isomers share identical mass spectral fragmentation (m/z 154, 196), making them indistinguishable by standard GC-MS without rigorous retention time calibration.

  • Cross-Reactivity: Both exhibit significant cross-reactivity with amphetamine immunoassays, posing a high risk of false positives in forensic and clinical drug screening.

Immunoassay Cross-Reactivity: The "False Positive" Trap

Researchers and toxicologists must treat oCPP as a high-risk interference substance in urine drug screens (UDS). Like mCPP, the oCPP molecule mimics the phenethylamine backbone recognized by antibodies in amphetamine/methamphetamine assays.

Comparative Interference Profile
Assay TargetoCPP Cross-ReactivitymCPP Cross-ReactivityMechanism of Interference
Amphetamines High Probability Proven (High) Phenylpiperazine ring mimics the phenethylamine epitope.
MDMA (Ecstasy) Moderate High Structural similarity to MDMA (methylenedioxy-methamphetamine).
Trazodone Screen Negative Positive oCPP is not a major metabolite of Trazodone (unlike mCPP).

Critical Insight: A positive Amphetamine screen in a patient taking Trazodone is usually due to mCPP. However, if Trazodone is absent, the presence of oCPP suggests intake of illicit "party pills" or designer piperazines.

Analytical Decision Tree

The following diagram illustrates the workflow to resolve false positives caused by chlorophenylpiperazines.

G Sample Urine Sample Screen Immunoassay Screen (Amphetamines) Sample->Screen Result_Pos Positive (+) Screen->Result_Pos Cross-reactivity Result_Neg Negative (-) Screen->Result_Neg No reaction GCMS Confirmatory GC/MS Result_Pos->GCMS Reflex Test Spec Mass Spectrum (m/z 196, 154) GCMS->Spec EI Fragmentation RT_Check Retention Time Differentiation Spec->RT_Check Isomers Indistinguishable by Mass Alone ID_mCPP Identify: mCPP (Trazodone Metabolite) RT_Check->ID_mCPP RT ~7.6 min ID_oCPP Identify: oCPP (Impurity/Designer) RT_Check->ID_oCPP RT Shift (Isomer Dependent)

Caption: Workflow for distinguishing true amphetamine positives from piperazine cross-reactivity. Note that Mass Spectrometry alone cannot distinguish oCPP from mCPP.

Pharmacological Performance: Receptor Selectivity

For researchers using oCPP as a ligand, its performance profile is distinct from mCPP. While mCPP is often used to induce anxiety or hypophagia (via 5-HT2C activation), oCPP acts as an antagonist.

Binding Affinity & Functional Activity
Receptor1-(2-Chlorophenyl)piperazine (oCPP )1-(3-Chlorophenyl)piperazine (mCPP )
5-HT2C Antagonist (High Affinity)Agonist (Ki ≈ 3.4 nM)
5-HT1A Agonist/Partial Agonist (High Affinity, Ki < 10 nM)Low Affinity (Ki > 100 nM)
5-HT2A Antagonist (Moderate Affinity)Partial Agonist (Ki ≈ 32 nM)
Dopamine D3 Moderate AffinityLow Affinity

Key Experimental Application:

  • Use mCPP to study serotonin syndrome , anxiety induction, and appetite suppression.

  • Use oCPP (or its derivatives) when targeting 5-HT1A activation or 5-HT2C blockade (e.g., atypical antipsychotic development).

Experimental Protocols

Protocol A: GC-MS Differentiation of Isomers

Since oCPP, mCPP, and pCPP (para-isomer) share the same molecular weight (196.68 g/mol ) and fragmentation pattern, chromatographic separation is mandatory.

  • Sample Prep: Acid hydrolysis (if detecting metabolites) followed by Liquid-Liquid Extraction (LLE) using hexane or chlorobutane at pH 10.

  • Derivatization: Optional. Acetylation (using acetic anhydride) improves peak shape and separation.

  • GC Conditions:

    • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

    • Temperature Program: Start 100°C (1 min), ramp 15°C/min to 280°C.

    • Carrier Gas: Helium at 1.0 mL/min.

  • Identification Criteria:

    • Target Ions: m/z 196 (Molecular Ion), 154 (Base Peak), 138.

    • Retention Time (Approximate):

      • oCPP: Elutes earlier or later than mCPP depending on column polarity (typically distinct by 0.2–0.5 mins). Standards must be run in the same sequence.

Protocol B: Immunoassay Cross-Reactivity Testing

To verify oCPP interference in your specific assay (e.g., ELISA or EMIT):

  • Preparation: Dissolve 1-(2-Chlorophenyl)piperazine hydrochloride in drug-free urine to create a stock solution (e.g., 100,000 ng/mL).

  • Dilution Series: Prepare spikes at 500, 1,000, 5,000, and 10,000 ng/mL.

  • Assay Run: Analyze samples using the Amphetamine reagent kit.

  • Calculation:

    
    
    

References

  • CymitQuimica. (n.d.). Piperazine, 1-(2-chlorophenyl) - Pharmacological Profile and 5-HT1A Affinity. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 415628: 1-(2-Chlorophenyl)piperazine. Retrieved from

  • Rotzinger, S., et al. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition.[1][2] Retrieved from

  • Staack, R.F., & Maurer, H.H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection. Journal of Analytical Toxicology. Retrieved from

  • Fiorella, D., et al. (1995). The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine. Psychopharmacology. Retrieved from

  • Europol-EMCDDA. (2006). Active Monitoring Report on a new psychoactive substance: 1-(3-chlorophenyl)piperazine (mCPP). Retrieved from

Sources

Validation

Independent Replication &amp; Comparative Profiling: 1-(2-Chlorophenyl)piperazine (oCPP)

An In-Depth Technical Guide to the Independent Replication & Comparative Profiling of 1-(2-Chlorophenyl)piperazine Hydrochloride (oCPP) . Executive Summary 1-(2-Chlorophenyl)piperazine (oCPP) is a phenylpiperazine deriva...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Independent Replication & Comparative Profiling of 1-(2-Chlorophenyl)piperazine Hydrochloride (oCPP) .

Executive Summary

1-(2-Chlorophenyl)piperazine (oCPP) is a phenylpiperazine derivative and a pharmacologically distinct isomer of the well-known serotonin agonist mCPP (1-(3-chlorophenyl)piperazine). While mCPP is a primary active metabolite of trazodone and nefazodone with documented anxiogenic properties (5-HT2C agonism), oCPP exhibits a divergent pharmacological profile, characterized by high-affinity 5-HT1A binding and 5-HT2C antagonism .

This guide provides a rigorous framework for the independent replication of oCPP studies, focusing on chemical synthesis validation , purity assessment , and comparative pharmacological profiling against its structural isomers and parent compounds.[1]

Part 1: Chemical Identity & Synthesis Replication

The integrity of any pharmacological study begins with the verified purity of the ligand. Commercial samples of phenylpiperazines often contain isomeric impurities (e.g., mCPP or pCPP) which can invert functional assay results (agonist vs. antagonist).[1]

Validated Synthesis Protocol

Objective: Synthesize high-purity (>99%) oCPP hydrochloride free from meta- and para- isomers.

Reaction Mechanism: Double nucleophilic substitution (cyclization) of 2-chloroaniline with bis(2-chloroethyl)amine hydrochloride.

Reagents:

  • 2-Chloroaniline (CAS 95-51-2): 1.0 eq

  • Bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7): 1.1 eq

  • Solvent: Diethylene glycol monomethyl ether (high boiling point) or Xylene.

  • Base: Potassium Carbonate (K2CO3) or excess aniline (less preferred due to purification difficulty).

Step-by-Step Protocol:

  • Charge: In a 500 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 2-chloroaniline (12.7 g, 100 mmol) and bis(2-chloroethyl)amine hydrochloride (19.6 g, 110 mmol).

  • Solvent & Reflux: Add 150 mL of diethylene glycol monomethyl ether. Heat the mixture to 140–150°C for 18–24 hours. Note: Monitor via TLC (System: DCM/MeOH 9:1). The disappearance of 2-chloroaniline indicates completion.

  • Work-up: Cool the reaction mixture to room temperature. Pour into 500 mL of ice-cold 10% NaOH solution (to liberate the free base).

  • Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL). Combine organic layers, wash with brine, and dry over anhydrous Na2SO4.[1]

  • Salt Formation: Evaporate the solvent to yield the crude oil. Redissolve in minimal absolute ethanol. Add concentrated HCl dropwise with stirring until pH ~2. A white precipitate (oCPP·HCl) will form.

  • Recrystallization (Critical Step): Recrystallize the crude salt from Ethanol/Water (9:1) . This step is essential to remove trace aniline starting material and potential regioisomers.

Purity Verification Metrics

Before use in biological assays, the compound must meet these criteria:

  • HPLC Purity: >99.5% (UV detection at 254 nm).

  • 1H-NMR (DMSO-d6): Confirm substitution pattern. The ortho substitution is characterized by a distinct multiplet pattern for the aromatic protons (shifted relative to meta).

  • Melting Point: 212–214°C (Literature standard).

Part 2: Comparative Pharmacological Profiling

This section objectively compares oCPP against its most common "confounder" (mCPP) and the parent drug (Trazodone).

Receptor Binding Affinity (Ki)

oCPP is a potent 5-HT1A ligand, often exceeding the affinity of mCPP.

Target ReceptoroCPP (1-(2-chlorophenyl)piperazine)mCPP (1-(3-chlorophenyl)piperazine)Trazodone (Parent)Significance
5-HT1A 0.6 – 5.0 nM 20 – 40 nM40 – 100 nMoCPP is a significantly more potent 5-HT1A ligand than mCPP.
5-HT2A 20 – 50 nM20 – 50 nM20 – 40 nMComparable affinity; discrimination requires functional assays.
5-HT2C 10 – 30 nM3 – 10 nM20 – 50 nMmCPP has slightly higher affinity, but opposite function (see below).
Alpha-1 Adrenergic Moderate (~50 nM)Moderate (~100 nM)High (< 10 nM)Trazodone's sedative side effects are largely driven by Alpha-1 blockade, less so by oCPP.
Functional Divergence: The "Agonist vs. Antagonist" Trap

The most critical distinction for researchers is the functional activity at the 5-HT2C receptor .

  • mCPP: Validated 5-HT2C Agonist . Systemic administration causes anxiety, hypophagia, and hyperthermia in rodents.[1]

  • oCPP: Validated 5-HT2C Antagonist .[2] It does not induce the anxiogenic profile associated with mCPP and may block mCPP-induced effects.

Experimental Validation Protocol (In Vivo): To differentiate oCPP from mCPP in a replicated study:

  • Assay: Rat Hypophagia (Food Intake Inhibition).

  • Control: Vehicle (Saline).

  • Arm A (mCPP): Administer mCPP (2.5 mg/kg i.p.). Expected Result: Significant reduction in food intake (Agonist effect).

  • Arm B (oCPP): Administer oCPP (2.5 mg/kg i.p.). Expected Result: No significant reduction in food intake (Antagonist/Neutral).

  • Arm C (Blockade): Pre-treat with oCPP (2.5 mg/kg), then administer mCPP.[1] Expected Result: Attenuation of mCPP-induced hypophagia.

Part 3: Experimental Workflow & Signaling Pathways

Synthesis & Validation Workflow

This diagram outlines the critical path from raw materials to validated pharmacological reagent.

SynthesisValidation cluster_QC Quality Control Loop Start Raw Materials: 2-Chloroaniline + Bis(2-chloroethyl)amine HCl Reaction Cyclization Reaction (140°C, 18h, Glycol Ether) Start->Reaction Workup Base Neutralization (NaOH) & DCM Extraction Reaction->Workup Crude Crude Free Base Oil Workup->Crude SaltForm HCl Salt Formation (Precipitation in Ethanol) Crude->SaltForm Purification Recrystallization (EtOH/Water 9:1) *CRITICAL STEP* SaltForm->Purification Validation Purity Check: HPLC >99.5% NMR (Ortho pattern confirmation) Purification->Validation Validation->Purification Fail (<99%) Valid Validated oCPP Reagent (Ready for Binding Assays) Validation->Valid Pass

Figure 1: Step-by-step synthesis and purification workflow to ensure isomeric purity of oCPP.

Pharmacological Differentiation Logic

This diagram illustrates how to distinguish oCPP from mCPP using receptor signaling outcomes.

ReceptorLogic Ligand Test Ligand (Phenylpiperazine) Receptor 5-HT2C Receptor Ligand->Receptor Binds AgonistPath Gq Protein Activation (PLC -> IP3 -> Ca2+) Receptor->AgonistPath If mCPP (Agonist) AntagonistPath No Gq Activation (Blocks Endogenous 5-HT) Receptor->AntagonistPath If oCPP (Antagonist) Anxiety Outcome: Anxiety/Hypophagia (mCPP Profile) AgonistPath->Anxiety Neutral Outcome: No Anxiety (oCPP Profile) AntagonistPath->Neutral

Figure 2: Functional signaling divergence between oCPP and mCPP at the 5-HT2C receptor.

References

  • Synthesis & Chemical Properties
  • Pharmacological Profiling (Binding & Function)

    • Fiorella, D., Rabin, R. A., & Winter, J. C. (1995).[1][3] "The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine." Psychopharmacology, 119(2), 222-230. [Link]

    • Hamik, A., & Peroutka, S. J. (1989).[1] "1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain."[4] Biological Psychiatry, 25(5), 569-575.[1] [Link]

    • Rotzinger, S., et al. (1998).[1] "Metabolism of trazodone to m-chlorophenylpiperazine by CYP3A4." Drug Metabolism and Disposition. [Link]

    • Mazzone, C. M., et al. (2018).[1][5][6] "The role of 5-HT2C receptors in the bed nucleus of the stria terminalis in anxiety." Frontiers in Neuroscience. [Link]

  • Receptor Affinity Data

    • PDSP Ki Database. (2024).[7] "Ki values for oCPP and mCPP at 5-HT Receptors." National Institute of Mental Health. [Link]

Sources

Comparative

A Researcher's Guide to 1-(2-Chlorophenyl)piperazine hydrochloride: Beyond Vehicle, A Structural Negative Control

In the nuanced world of serotonin pharmacology, the integrity of an experiment hinges on the quality of its controls. While a vehicle control accounts for the effects of the delivery solution, it cannot account for the p...

Author: BenchChem Technical Support Team. Date: February 2026

In the nuanced world of serotonin pharmacology, the integrity of an experiment hinges on the quality of its controls. While a vehicle control accounts for the effects of the delivery solution, it cannot account for the pharmacological activity of a chemical scaffold common to both a novel drug and its potential off-target interactions. This guide explores the utility of 1-(2-Chlorophenyl)piperazine hydrochloride (oCPP-HCl) not as an inert substance, but as a sophisticated structural negative control for researchers developing novel phenylpiperazine-based drugs targeting the serotonin system.

The Phenylpiperazine Predicament: A Scaffold with Intrinsic Activity

The phenylpiperazine moiety is a privileged scaffold in central nervous system drug discovery, forming the core of numerous compounds, including the antidepressant trazodone. However, this scaffold is not pharmacologically silent. Phenylpiperazine derivatives often exhibit a degree of affinity for multiple serotonin (5-HT) receptor subtypes.

For instance, the well-studied isomer, 1-(3-chlorophenyl)piperazine (mCPP), demonstrates broad, albeit modest, affinity across several 5-HT receptors.[1][2] This promiscuity presents a challenge: when a novel, substituted phenylpiperazine drug shows a desired effect, how can a researcher be certain the effect is due to the novel modifications and not the underlying activity of the core structure?

This is where the concept of a structural negative control becomes paramount. By administering oCPP-HCl, a basic, commercially available iteration of the scaffold, researchers can isolate and understand the baseline effects of the core structure, thereby validating that the specific pharmacological activity of their novel compound is attributable to its unique chemical design.

Comparative Pharmacological Profile: Contextualizing Activity

To effectively use oCPP-HCl as a control, its own pharmacological profile must be understood in relation to established positive and negative controls for specific serotonin receptors. The following table provides a comparative overview of binding affinities (Ki, nM) for key serotonin receptor subtypes.

Note: Specific binding data for the 2-chloro (ortho) isomer (oCPP) is sparse in publicly available literature. The data for the 3-chloro (meta) isomer (mCPP) is presented here as a well-documented example of the phenylpiperazine class to illustrate the principle of a promiscuous binding profile. Researchers should always characterize the specific batch of any control compound used.

Table 1: Comparative Binding Affinities (Ki, nM) at Human Serotonin (5-HT) Receptors

CompoundType5-HT1A5-HT2A5-HT2CPrimary Mechanism
Vehicle (e.g., Saline) Inert ControlN/AN/AN/ANo expected receptor interaction
1-(3-Chlorophenyl)piperazine (mCPP) Structural Control~1300[1]~360[1]~450[1]Non-selective 5-HT receptor ligand[1]
8-OH-DPAT Positive Control (Agonist)~1 [3][4]>1000>1000Potent and selective 5-HT1A agonist[5][6]
WAY-100635 Positive Control (Antagonist)~0.4 [7]>100>100Potent and selective 5-HT1A antagonist[7][8][9][10][11]
DOI Positive Control (Agonist)High~0.3 - 7 [12][13]~1.6[12]Potent 5-HT2A/2C agonist[12][14]
Ketanserin Positive Control (Antagonist)>100~0.8 - 2 [13][15][16]~25Potent and selective 5-HT2A antagonist[15][17][18][19][20]

As the data illustrates, mCPP binds to multiple receptors in the hundreds of nanomolar range. If a novel phenylpiperazine derivative is designed to have potent, single-digit nanomolar affinity for the 5-HT2A receptor, demonstrating its superiority over the low-affinity interaction of a structural control like oCPP-HCl is a powerful validation of rational drug design.

Visualizing the Synaptic Landscape

To understand the context of these interactions, it is helpful to visualize the serotonin synapse.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_ligands Pharmacological Probes pre_neuron 5-HT Synthesis (Tryptophan -> 5-HT) vesicle Vesicles pre_neuron->vesicle Packaging vesicle->synapse_cleft Release reuptake SERT (Reuptake) synapse_cleft->reuptake Uptake r_5ht1a 5-HT1A Receptor (Gi-coupled) synapse_cleft->r_5ht1a Binds r_5ht2a 5-HT2A Receptor (Gq-coupled) synapse_cleft->r_5ht2a Binds downstream Downstream Signaling (e.g., ↓cAMP, ↑IP3/DAG) r_5ht1a->downstream r_5ht2a->downstream agonist Agonist (e.g., 8-OH-DPAT, DOI) Activates Receptor agonist->r_5ht1a agonist->r_5ht2a antagonist Antagonist (e.g., WAY-100635, Ketanserin) Blocks Receptor antagonist->r_5ht1a antagonist->r_5ht2a ocpp oCPP-HCl (Structural Control) Low/Non-selective Affinity ocpp->r_5ht1a ocpp->r_5ht2a

Caption: Simplified serotonin synapse showing release, reuptake, and postsynaptic receptor targets for pharmacological agents.

Experimental Application 1: In Vitro Receptor Binding Assay

A radioligand binding assay is a foundational technique to determine the affinity of a compound for a specific receptor. Here, we outline a protocol to assess a novel test compound's affinity for the 5-HT2A receptor, using oCPP-HCl as a structural control.

Objective:

To determine the binding affinity (Ki) of a novel test compound for the human 5-HT2A receptor and compare it to the affinity of oCPP-HCl.

Materials:
  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).

  • Non-specific Ligand: Mianserin or unlabeled Ketanserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Novel drug, oCPP-HCl, Positive Control (e.g., unlabeled Ketanserin for antagonist curve).

  • Equipment: 96-well filter plates (e.g., GF/B), cell harvester, liquid scintillation counter.

Workflow Diagram:

cluster_wells Well Types prep Prepare Reagents: 1. Thaw Receptor Membranes 2. Dilute Radioligand ([3H]Ketanserin) 3. Prepare Serial Dilutions of Test Compound, oCPP-HCl, and Positive Control plate Plate Assay Components (96-well) prep->plate incubation Incubate Plate (e.g., 60 min at 25°C) plate->incubation harvest Rapid Filtration (Cell Harvester) incubation->harvest wash Wash Filters x3 (Ice-cold Assay Buffer) harvest->wash dry Dry Filter Plate (e.g., 60 min at 50°C) wash->dry scint Add Scintillation Cocktail dry->scint count Count Radioactivity (Liquid Scintillation Counter) scint->count analyze Data Analysis: - Calculate Specific Binding - Generate Competition Curves - Determine IC50 and Ki values count->analyze total Total Binding: Membranes + Radioligand + Buffer nsb Non-Specific Binding (NSB): Membranes + Radioligand + 10µM Mianserin exp Experimental: Membranes + Radioligand + Test Compound/oCPP-HCl

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:
  • Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to the desired protein concentration (e.g., 50-100 µ g/well ). Prepare serial dilutions of your test compound, oCPP-HCl, and a known positive control.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL Assay Buffer + 50 µL [3H]Ketanserin + 100 µL Membrane Suspension.

    • Non-Specific Binding (NSB): 50 µL Mianserin (10 µM final) + 50 µL [3H]Ketanserin + 100 µL Membrane Suspension.

    • Compound Displacement: 50 µL of each dilution of Test Compound/oCPP-HCl + 50 µL [3H]Ketanserin + 100 µL Membrane Suspension.

  • Incubation: Incubate the plate with gentle agitation for 60 minutes at room temperature.[21]

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. Wash each filter 3-4 times with ice-cold assay buffer to separate bound from free radioligand.

  • Counting: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity in a scintillation counter.[16][21]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the competing ligand (Test Compound and oCPP-HCl).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of ligand that inhibits 50% of specific binding).

    • Calculate the Ki (binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Application 2: In Vivo Head-Twitch Response (HTR) Assay

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is often used to screen for hallucinogenic potential.[14][22][23]

Objective:

To determine if a novel test compound induces HTR, indicating 5-HT2A agonist activity, using oCPP-HCl as a structural negative control.

Animals:
  • Male C57BL/6J mice.

Materials:
  • Test Compound, oCPP-HCl (e.g., 10 mg/kg), Positive Control (DOI, 2.5 mg/kg), Vehicle (Saline).

  • Observation chambers (e.g., clear cylindrical cages).

  • Video recording equipment or automated HTR detection system.

Step-by-Step Protocol:
  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes. Place each mouse individually into an observation chamber and allow them to habituate for 30 minutes before drug administration.[24]

  • Drug Administration: Administer the compounds via intraperitoneal (i.p.) injection according to the following groups (n=8-10 per group):

    • Group 1: Vehicle (Saline)

    • Group 2: oCPP-HCl (e.g., 10 mg/kg)

    • Group 3: Positive Control (DOI, 2.5 mg/kg)

    • Group 4: Test Compound (at desired doses)

  • Observation: Immediately after injection, begin recording the behavior. The primary observation period is typically the first 20-30 minutes post-injection.[24]

  • Scoring: A trained observer, blind to the experimental conditions, counts the number of head twitches for each mouse. A head twitch is a rapid, convulsive, side-to-side rotational movement of the head that is distinct from grooming behavior.[22] Alternatively, automated systems using magnet-based detectors or machine-learning video analysis can be used for unbiased quantification.[25][26]

  • Data Analysis: Analyze the total number of head twitches per group using a one-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) to compare each treatment group to the vehicle control.

Interpreting the Results:
  • Expected Outcome: The Vehicle and oCPP-HCl groups should exhibit minimal to no head twitches. The DOI group should show a robust and significant increase in HTR.

  • Validation: If the Test Compound group shows a significant increase in HTR compared to both the Vehicle and the oCPP-HCl groups, this provides strong evidence for specific 5-HT2A agonist activity.

  • Confounding Factors: If the oCPP-HCl group were to show a significant effect, it would suggest the phenylpiperazine scaffold itself has some intrinsic 5-HT2A agonist activity, complicating the interpretation of the test compound's results and highlighting the importance of this control.

Conclusion

The judicious use of controls is the bedrock of credible science. While a vehicle control is essential, it is often insufficient when working with chemical scaffolds known to have intrinsic biological activity. 1-(2-Chlorophenyl)piperazine hydrochloride serves as an invaluable tool for the serotonin researcher, acting as a structural negative control. Its inclusion allows for a more rigorous and self-validating experimental design, ensuring that the observed efficacy and selectivity of a novel phenylpiperazine therapeutic are the result of deliberate design, not the coincidental background noise of a promiscuous scaffold. By comparing a novel agent against both a vehicle and a structural control like oCPP-HCl, researchers can present their findings with a much higher degree of confidence and scientific integrity.

References

  • Patsnap. (2024, July 17). What is the mechanism of Ketanserin? Patsnap Synapse. [Link]

  • Yoshiyama, M., et al. (1998). Effects of WAY100635, a selective 5-HT1A-receptor antagonist on the micturition-reflex pathway in the rat. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 274(5), R1433-R1439. [Link]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. [Link]

  • Rezvani, A. H., & Levin, E. D. (2009). Ketanserin, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats. Pharmacology Biochemistry and Behavior, 91(4), 599-604. [Link]

  • Eltrop, R., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 44(1), 223-230. [Link]

  • Glennon, R. A. (2003). Ketanserin and Spiperone as Templates for Novel Serotonin 5-HT2A Antagonists. Current Topics in Medicinal Chemistry, 3(9), 1027-1038. [Link]

  • Levin, E. D., & Rezvani, A. H. (2008). Ketanserin, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats. Duke University Scholars@Duke. [Link]

  • Nikolaus, S., et al. (2019). The 5-HT1A receptor antagonist WAY-100635 decreases motor/exploratory behaviors and nigrostriatal and mesolimbocortical dopamine. Behavioural Brain Research, 359, 638-650. [Link]

  • Samanin, R., et al. (1991). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Psychopharmacology, 105(4), 525-530. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Taylor & Francis Online. (n.d.). Head-twitch response – Knowledge and References. [Link]

  • Bourson, A., et al. (2004). Evidence for a 5-HT2A receptor mode of action in the anxiolytic-like properties of DOI in mice. British Journal of Pharmacology, 140(8), 1450-1456. [Link]

  • Hutson, P. H., et al. (1988). The 5-HT1A receptor agonist, 8-OH-DPAT, preferentially activates cell body 5-HT autoreceptors in rat brain in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 338(5), 463-471. [Link]

  • Paluchowska, M. H., et al. (2007). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. Bioorganic & Medicinal Chemistry, 15(1), 223-233. [Link]

  • Berg, K. A., et al. (2005). Regulation of 5-HT2A/C Receptors and DOI-Induced Behaviors by Protein Kinase C γ. Neuropsychopharmacology, 30(8), 1466-1476. [Link]

  • Polter, A. M., & Li, X. (2010). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In The Serotonin Receptors: From Molecular Pharmacology to Human Therapeutics. Humana Press. [Link]

  • de la Fuente Revenga, M., et al. (2020). Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. Journal of Neuroscience Methods, 331, 108535. [Link]

  • Urban, J. D., et al. (2022). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Research, 186, 106536. [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Pietrasiewicz, M., et al. (2007). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. Bioorganic & Medicinal Chemistry, 15(3), 1344-1353. [Link]

  • Sittampalam, G. S., et al. (2004). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In High-Throughput Screening: Methods and Protocols. Humana Press. [Link]

  • Shear, D. A., et al. (2011). Elucidating the role of 5-HT1A and 5-HT7 receptors on 8-OH-DPAT-induced behavioral recovery after experimental traumatic brain injury. Brain Research, 1419, 99-107. [Link]

  • Jaster, A. M., et al. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. ACS Chemical Neuroscience, 14(21), 3829-3843. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727-739. [Link]

  • Wikipedia. (n.d.). Head-twitch response. [Link]

  • Cunningham, C. A., et al. (2023). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Pharmacology & Translational Science, 6(8), 1239-1252. [Link]

  • Szymański, K., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(3), 1391. [Link]

  • Staszkiewicz, P., et al. (2024). Increased 5-HT2A receptor signalling efficacy differentiates serotonergic psychedelics from non-psychedelics. bioRxiv. [Link]

  • Al-Aly, Z., et al. (2021). The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies. American Journal of Epidemiology, 190(10), 2216-2225. [Link]

  • Chłoń-Rzepa, G., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society, 87(10), 1145-1163. [Link]

  • Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(1), 135-149. [Link]

  • Satała, G., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12513. [Link]

  • Scardina, G., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(18), 4349. [Link]

  • Charney, D. S., et al. (1990). Effects of serotonin antagonists on m-chlorophenylpiperazine-mediated responses in normal subjects. Archives of General Psychiatry, 47(7), 657-666. [Link]

  • Glennon, R. A. (1996). Serotonin Receptor Subtypes and Ligands. In Psychopharmacology: The Fourth Generation of Progress. Lippincott-Raven. [Link]

  • Dias da Silva, D., et al. (2015). Chemical structure of some piperazine designer drugs. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2003). Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications. [Link]

  • Ceccarelli, A., et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports, 12(1), 5396. [Link]

  • Newman-Tancredi, A., et al. (2000). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 129(4), 771-781. [Link]

Sources

Validation

A Comparative Benchmarking Guide to 1-(2-Chlorophenyl)piperazine Hydrochloride (oCPP HCl)

This guide provides a comprehensive framework for the analytical benchmarking of 1-(2-Chlorophenyl)piperazine hydrochloride (oCPP HCl) against known standards. Designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the analytical benchmarking of 1-(2-Chlorophenyl)piperazine hydrochloride (oCPP HCl) against known standards. Designed for researchers, scientists, and drug development professionals, this document outlines detailed methodologies for establishing the identity, purity, and quality of oCPP HCl. The protocols herein are grounded in established principles of analytical chemistry and adhere to the validation characteristics outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

Introduction: The Analytical Imperative for oCPP HCl

1-(2-Chlorophenyl)piperazine (oCPP) is a significant chemical entity, primarily recognized as a metabolite of the antidepressant drug Trazodone.[7] It also serves as a precursor in the synthesis of various other pharmacologically active molecules and has been identified as a new psychoactive substance (NPS).[8][9] Given its diverse roles, the unambiguous identification and stringent purity assessment of oCPP HCl are critical for ensuring the safety, efficacy, and regulatory compliance of related pharmaceutical products and for forensic applications.

This guide presents a multi-faceted analytical approach, leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to create a robust quality profile of oCPP HCl. The performance of a test sample of oCPP HCl is benchmarked against commercially available reference standards.

Pharmacological Context: Mechanism of Action

oCPP is known to interact with various serotonin (5-HT) receptors, exhibiting a complex pharmacological profile. It has a notable affinity for 5-HT1, 5-HT2A, and 5-HT2C receptors and can also interact with the serotonin transporter, influencing serotonin reuptake.[10][11][12] This interaction with the serotonergic system is central to its physiological effects.

oCPP_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron oCPP_pre oCPP SERT Serotonin Transporter (SERT) oCPP_pre->SERT Inhibition 5HT 5-HT (Serotonin) SERT->5HT Reuptake 5HT1A_R 5-HT1A Receptor 5HT->5HT1A_R 5HT2A_R 5-HT2A Receptor 5HT->5HT2A_R 5HT2C_R 5-HT2C Receptor 5HT->5HT2C_R oCPP_post oCPP oCPP_post->5HT1A_R Agonist/Antagonist oCPP_post->5HT2A_R Antagonist oCPP_post->5HT2C_R Agonist/Antagonist Signal_Transduction Signal Transduction Cascade 5HT1A_R->Signal_Transduction 5HT2A_R->Signal_Transduction 5HT2C_R->Signal_Transduction

Caption: Interaction of oCPP with the serotonergic system.

Part 1: Purity Assessment and Impurity Profiling by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a cornerstone technique for assessing the purity of active pharmaceutical ingredients. Its robustness and reliability make it ideal for quantifying the principal compound and detecting known and unknown impurities.

Rationale for Method Selection

An isocratic HPLC-UV method provides a balance of simplicity, speed, and sensitivity for routine purity analysis. The selection of the mobile phase and column is critical for achieving adequate resolution between oCPP and its potential impurities. Potential impurities can arise from the synthesis process or degradation. For instance, as oCPP is a known impurity and metabolite of Trazodone, degradation studies of Trazodone can provide insights into potential related substances.[13][14]

Experimental Protocol: HPLC-UV Purity Determination

HPLC_Workflow Start Start: Sample & Standard Preparation HPLC_System HPLC System Setup (Isocratic) Start->HPLC_System Injection Inject Sample/Standard HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (236 nm) Separation->Detection Data_Analysis Data Acquisition & Analysis (Peak Integration, Purity Calculation) Detection->Data_Analysis Report Generate Report Data_Analysis->Report End End Report->End

Caption: General workflow for HPLC-UV analysis.

Step-by-Step Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and a 5mM heptafluorobutyric acid solution. The exact ratio should be optimized for ideal peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 236 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the oCPP HCl reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the oCPP HCl test sample in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Evaluation: Calculate the purity of the test sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Data Summary: Purity Comparison
Lot/Sample IDMain Peak Retention Time (min)Purity by Area %Relative Retention Time of Major Impurity
Reference Standard A 5.2≥99.5%1.4
Test Sample 1 5.299.2%1.4
Test Sample 2 5.398.5%1.4, 1.8

Note: Data is illustrative. Actual results will vary based on the specific sample and instrumentation.

Part 2: Confirmatory Identification and Structural Elucidation

While HPLC provides quantitative data on purity, it is not sufficient for unambiguous identification. A combination of GC-MS and NMR spectroscopy is employed for definitive structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. It provides both chromatographic retention time and a mass spectrum, which serves as a molecular fingerprint.[8]

Experimental Protocol: GC-MS Identification
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: 5% Phenyl/95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 5 minutes, then ramp to 290°C at 10°C/min, and hold for 20 minutes.[8]

  • Injector Temperature: 260°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-550 amu.

  • Sample Preparation: Dissolve the oCPP HCl sample in a suitable solvent (e.g., methanol) and inject into the GC-MS.

Data Summary: GC-MS Fragmentation Pattern
CompoundRetention Time (min)Key Mass Fragments (m/z)
oCPP (free base) ~12.5196 (M+), 154, 156, 116[8][15]

The mass spectrum of the test sample should match the spectrum of the reference standard and be consistent with the known fragmentation pattern of oCPP.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. ¹H and ¹³C NMR are essential for confirming the identity and structure of oCPP HCl.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).

  • Sample Preparation: Dissolve an appropriate amount of the oCPP HCl sample in the deuterated solvent.

  • Acquisition: Acquire standard ¹H and ¹³C NMR spectra.

Data Summary: NMR Chemical Shifts (δ, ppm)
NucleusExpected Chemical Shifts (in DMSO-d₆)
¹H NMR Aromatic Protons: ~7.0-7.5 ppm; Piperazine Protons: ~3.0-3.5 ppm
¹³C NMR Aromatic Carbons: ~115-150 ppm; Piperazine Carbons: ~45-55 ppm

Note: The observed chemical shifts for the test sample should be in close agreement with the reference standard and published data.[16]

Conclusion and Best Practices

This guide provides a foundational framework for the comprehensive analytical benchmarking of 1-(2-Chlorophenyl)piperazine hydrochloride. The combination of HPLC-UV for purity assessment, GC-MS for identification, and NMR for structural confirmation constitutes a robust quality control strategy.

Key Recommendations for Researchers:

  • Method Validation: All analytical methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[1][3] This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

  • Reference Standards: Always use well-characterized, high-purity reference standards for comparison. Certificates of Analysis for these standards should be carefully reviewed.[17][18]

  • Impurity Characterization: When unknown impurities are detected, further investigation using techniques like LC-MS/MS may be necessary for their identification and characterization.

  • Lifecycle Management: Analytical procedures should be viewed as having a lifecycle, requiring periodic review and potential re-validation to ensure their continued suitability.[5]

By adhering to these principles and methodologies, researchers and drug development professionals can confidently establish the quality and integrity of 1-(2-Chlorophenyl)piperazine hydrochloride in their applications.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Royal Society of Chemistry. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry. [Link]

  • ResearchGate. Application of UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR | Request PDF. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ICH. Quality Guidelines. [Link]

  • PubChem. 1-(2-Chlorophenyl)piperazine. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PubMed. Meta-chlorophenylpiperazine induced changes in locomotor activity are mediated by 5-HT1 as well as 5-HT2C receptors in mice. [Link]

  • Pharmaffiliates. CAS No : 41202-32-8 | Product Name : 1-(2-Chlorophenyl)piperazine Hydrochloride. [Link]

  • PubMed. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. [Link]

  • Google Patents.
  • ACNP. Serotonin Receptor Subtypes and Ligands. [Link]

  • Zymcan Pharmaceuticals Inc. Trazodone Hydrochloride, USP. [Link]

  • SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

  • MDPI. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Link]

  • Wikipedia. Trazodone. [Link]

  • PureSynth. 1-(2-Chlorophenyl)Piperazine 98.0%(GC). [Link]

  • Pharmaffiliates. Trazodone-impurities. [Link]

  • Veeprho. 1-(3-Chlorophenyl)piperazine | CAS 6640-24-0. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Journal of Analytical Toxicology. Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • PMC. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-(2-Chlorophenyl)piperazine Analogs

For researchers, medicinal chemists, and professionals in drug development, the arylpiperazine scaffold represents a "privileged structure" due to its remarkable versatility in targeting a wide array of biological system...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the arylpiperazine scaffold represents a "privileged structure" due to its remarkable versatility in targeting a wide array of biological systems.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 1-(2-chlorophenyl)piperazine analogs. By objectively comparing the performance of various structural modifications and providing the supporting experimental data, this document aims to empower researchers to rationally design more potent and selective therapeutic agents.

The 1-(2-chlorophenyl)piperazine moiety is a cornerstone in the development of drugs targeting the central nervous system (CNS), particularly as ligands for aminergic G protein-coupled receptors (GPCRs) like serotonin and dopamine receptors.[1][2] However, its therapeutic potential extends beyond the CNS, with recent studies highlighting its promise in areas such as oncology.[3][4] Understanding how subtle changes to this core structure impact biological activity is paramount for optimizing lead compounds and minimizing off-target effects.

The Core Scaffold: 1-(2-Chlorophenyl)piperazine

The fundamental structure consists of a piperazine ring linked to a 2-chlorophenyl group at one of the nitrogen atoms. The second nitrogen atom of the piperazine ring serves as a versatile point for chemical modification, allowing for the introduction of various substituents that can profoundly influence the compound's pharmacological profile.

Structure-Activity Relationship Analysis

The biological activity of 1-(2-chlorophenyl)piperazine analogs is intricately linked to the nature and position of substituents on both the phenyl ring and the second nitrogen of the piperazine ring.

Modifications on the Phenyl Ring

While this guide focuses on 2-chlorophenyl analogs, it is crucial to understand the impact of the chloro-substituent's position. SAR studies on arylpiperazines have shown that the position of the substituent on the phenyl ring can significantly alter receptor affinity and selectivity. For instance, in the context of androgen receptor (AR) antagonists, ortho-substituted phenyl groups generally lead to moderate to strong cytotoxic activities against LNCaP cells and potent AR antagonism.[4]

Modifications at the N4-Position of the Piperazine Ring

The majority of SAR studies on this class of compounds involve modifications at the N4-position of the piperazine ring. This position is typically connected to a terminal moiety via a linker of varying length and composition.

  • Impact of the Terminal Group: The nature of the terminal group is a critical determinant of biological activity.

    • Aryl Groups: The introduction of other aryl groups at the N4-position can be detrimental to activity in some contexts. For example, in the development of certain AR antagonists, substituting the N4-position with other aryl groups did not improve, and in some cases diminished, the desired activity compared to the lead compound.[3][4]

    • Alkyl Chains: Elongating an n-alkyl chain at the N4-position has been shown to strongly increase the affinity for the 5-HT1A receptor, with the optimal affinity observed for the n-hexyl derivative.[5] This suggests that hydrophobic interactions play a significant role in the binding of these ligands to the 5-HT1A receptor.[5]

    • Complex Moieties: The introduction of more complex and rigid structures can lead to high-affinity ligands. For example, analogs incorporating a tricyclo[3.3.1.13,7]decan-1-amine (adamantanamine) moiety have demonstrated high selectivity for the 5-HT1A receptor.[6]

  • Role of the Linker: The linker connecting the piperazine ring to the terminal moiety also plays a crucial role. The length and flexibility of this linker can influence the compound's ability to adopt the optimal conformation for receptor binding.

Comparative Biological Activities

The versatility of the 1-(2-chlorophenyl)piperazine scaffold is evident in the diverse range of biological activities exhibited by its analogs.

As Serotonin and Dopamine Receptor Ligands

Arylpiperazines are well-established ligands for serotonin (5-HT) and dopamine (D) receptors.[1] The 1-(2-chlorophenyl)piperazine core is a common feature in molecules targeting these receptors.

  • 5-HT1A Receptor Affinity: Many 1-(2-chlorophenyl)piperazine analogs exhibit high affinity for the 5-HT1A receptor. The interaction is often characterized by a charge-assisted hydrogen bond between the protonated piperazine nitrogen and an aspartate residue (Asp3.32) in the receptor's binding pocket.[1][7]

  • Dopamine Transporter (DAT) Affinity: Interestingly, while exploring σ2-selective ligands, researchers discovered that 1-(3-chlorophenyl)-4-phenethylpiperazine displayed a high affinity for the dopamine transporter (DAT), highlighting how subtle changes (in this case, the chloro position) can shift selectivity.[8]

The following table summarizes the binding affinities of selected 1-(2-chlorophenyl)piperazine analogs for various receptors.

Compound IDN4-SubstituentReceptor TargetBinding Affinity (Ki, nM)Reference
Analog 1 n-Hexyl5-HT1A2.67[5]
Analog 2 Tricyclo[3.3.1.13,7]decan-1-amine5-HT1A1.2[6]
Analog 3 3,5-Dimethyl-tricyclo[3.3.1.13,7]decan-1-amine5-HT1A21.3[6]
As Anticancer Agents

Recent research has unveiled the potential of 1-(2-chlorophenyl)piperazine analogs as anticancer agents, particularly for prostate cancer.[3][9] These compounds can act as androgen receptor (AR) antagonists, inhibiting tumor growth.[3][9]

The table below presents the cytotoxic activity and AR antagonistic potency of representative analogs.

Compound IDN4-SubstituentLNCaP Cell Viability (IC50, µM)AR Antagonistic Potency (% Inhibition)Reference
Derivative 21 (Specific complex aryl group)Not specified76.2[9]
Derivative 5 (Specific complex aryl group)3.6762.5[3]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are provided below.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol is a standard method for determining the binding affinity of a test compound to a specific receptor.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the 5-HT1A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final membrane pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [3H]8-OH-DPAT), and the test compound at various concentrations.

    • To determine non-specific binding, add a high concentration of a known non-labeled ligand to a set of wells.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay) for Cytotoxicity

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells (e.g., LNCaP) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and a vehicle control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability as a function of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizing Structure-Activity Relationships and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key relationships and experimental processes.

SAR_Model Core 1-(2-Chlorophenyl)piperazine Core N4_Substituent N4-Substituent Core->N4_Substituent Primary site of modification Phenyl_Ring_Mod Phenyl Ring Modification Core->Phenyl_Ring_Mod Secondary site of modification Biological_Activity Biological Activity (e.g., Receptor Affinity, Cytotoxicity) N4_Substituent->Biological_Activity Strongly influences Phenyl_Ring_Mod->Biological_Activity Modulates

Caption: General SAR model for 1-(2-Chlorophenyl)piperazine analogs.

Radioligand_Binding_Workflow start Start membrane_prep Membrane Preparation start->membrane_prep assay_setup Assay Setup (Membranes, Radioligand, Test Compound) membrane_prep->assay_setup incubation Incubation assay_setup->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50, Ki) counting->data_analysis end End data_analysis->end

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

The 1-(2-chlorophenyl)piperazine scaffold is a highly adaptable platform for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that small, targeted modifications can lead to significant changes in biological activity and selectivity. By leveraging this understanding and employing robust experimental methodologies, researchers can continue to develop potent and specific drug candidates for a variety of diseases, from neurological disorders to cancer. The provided data and protocols serve as a valuable resource for guiding future drug discovery efforts in this promising area of medicinal chemistry.

References

  • Chen, J., et al. (2022). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers in Chemistry, 10, 962693. [Link]

  • Guan, L. P., et al. (2013). Discovery and Preliminary SAR of Arylpiperazines as Novel, Brain-penetrant Antiprion Compounds. ACS Medicinal Chemistry Letters, 4(6), 560-564. [Link]

  • Szałkiewicz, M., et al. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 28(12), 4705. [Link]

  • Carbone, A., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(19), 6934. [Link]

  • Verma, J., et al. (2022). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure‐Activity Relationships. ChemMedChem, 17(10), e202200021. [Link]

  • Kowalski, P., et al. (2023). Multimethod Approach to Understanding the Different Affinity for the 5-HT 1A Receptor of Three Regioisomers of Novel Arylpiperazine Salicylamide Ligand. Crystal Growth & Design, 23(8), 5835-5848. [Link]

  • Shaik, F. B., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6689-6692. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Zajdel, P., et al. (2007). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. Bioorganic & Medicinal Chemistry, 15(15), 5298-5312. [Link]

  • Soni, B., et al. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 1-8. [Link]

  • Chen, J., et al. (2022). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers in Chemistry, 10, 962693. [Link]

  • Banks, M., et al. (2009). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(2), 438-441. [Link]

  • Shaik, A. B., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117. [Link]

  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 28(2), 1-10. [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-581. [Link]

  • Li, R., et al. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Frontiers in Pharmacology, 13, 837555. [Link]

  • Tsolaki, M., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine. Molbank, 2022(1), M1353. [Link]

  • Bang-Andersen, B., et al. (2004). Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
  • Prusis, P., et al. (2013). Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model. Journal of Computer-Aided Molecular Design, 27(4), 361-372. [Link]

  • Satała, G., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1266, 133519. [Link]

  • Sharma, P., et al. (2023). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2023(1), M1542. [Link]

  • National Center for Biotechnology Information (n.d.). 1-(2-Chlorophenyl)piperazine. PubChem. Retrieved from [Link]

  • Glennon, R. A. (1996). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [Link]

  • Leopoldo, M., et al. (2022). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 27(18), 6046. [Link]

Sources

Validation

Comparative Analysis of 1-(2-Chlorophenyl)piperazine (oCPP) and its Metabolites

[1] Executive Summary 1-(2-Chlorophenyl)piperazine (oCPP) is a pharmacologically active phenylpiperazine derivative.[1] While frequently overshadowed by its structural isomer 1-(3-chlorophenyl)piperazine (mCPP) —a major...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(2-Chlorophenyl)piperazine (oCPP) is a pharmacologically active phenylpiperazine derivative.[1] While frequently overshadowed by its structural isomer 1-(3-chlorophenyl)piperazine (mCPP) —a major metabolite of trazodone and nefazodone—oCPP is a distinct chemical entity with a unique metabolic and pharmacological profile.[1]

oCPP primarily arises as a metabolite of the anxiolytic drug Enpiprazole and appears as a process-related impurity in the antipsychotic Aripiprazole (Impurity 34). Unlike mCPP, which is a potent non-selective serotonin receptor agonist, oCPP exhibits a modified affinity profile for 5-HT receptors.[1] This guide provides a technical framework for distinguishing oCPP from its isomers, mapping its metabolic fate, and understanding its specific pharmacological footprint.

Part 1: The Parent-Metabolite Nexus

The presence of oCPP in biological matrices is often misidentified as mCPP due to their isobaric nature. Correct identification relies on understanding the parent drug source.

Source Differentiation Table
FeatureoCPP (Ortho) mCPP (Meta)
Primary Parent Drug Enpiprazole (Anxiolytic)Trazodone , Nefazodone
Secondary Source Aripiprazole (Process Impurity)Etoperidone , Mepiprazole
Chemical Structure Chlorine at position 2 (Ortho)Chlorine at position 3 (Meta)
Primary CYP Enzyme CYP3A4 (Formation), CYP2D6 (Clearance)CYP3A4 (Formation), CYP2D6 (Clearance)
Pharmacological Role 5-HT antagonist/agonist (Mixed)Potent 5-HT2C agonist / 5-HT2A antagonist
Metabolic Pathway Visualization

The formation of oCPP from Enpiprazole involves N-dealkylation, followed by Phase I functionalization (hydroxylation) and Phase II conjugation.

oCPP_Metabolism Enpiprazole Enpiprazole (Parent Drug) oCPP oCPP 1-(2-chlorophenyl)piperazine Enpiprazole->oCPP Cleavage CYP3A4 CYP3A4 (N-Dealkylation) Enpiprazole->CYP3A4 pOH_oCPP 4-Hydroxy-oCPP (Major Metabolite) oCPP->pOH_oCPP Oxidation CYP2D6 CYP2D6 (Hydroxylation) oCPP->CYP2D6 Glucuronide oCPP-Glucuronide (Phase II Conjugate) pOH_oCPP->Glucuronide Conjugation UGT UGT Enzymes (Glucuronidation) pOH_oCPP->UGT

Figure 1: Metabolic cascade of Enpiprazole yielding oCPP and subsequent downstream metabolites.[1]

Part 2: Metabolic Fate & Pharmacokinetics

Once formed, oCPP is not an inert end-product.[1] It serves as a substrate for further biotransformation, primarily driven by CYP2D6 .[2]

Hydroxylation (Phase I)

The piperazine ring is relatively stable, directing metabolism toward the aromatic ring.

  • Mechanism: Aromatic hydroxylation.

  • Position: The para position relative to the nitrogen (position 4) is the most electronically favorable site for oxidation, yielding 4-hydroxy-1-(2-chlorophenyl)piperazine (p-OH-oCPP) .[1]

  • Enzyme Specificity: Similar to mCPP, the hydroxylation of oCPP is heavily dependent on CYP2D6 .

    • Clinical Implication: Poor Metabolizers (PM) of CYP2D6 may accumulate higher plasma concentrations of oCPP compared to Extensive Metabolizers (EM), potentially altering the toxicity profile [1, 2].

Glucuronidation (Phase II)

The hydroxylated metabolite (p-OH-oCPP) rapidly undergoes glucuronidation to increase water solubility for renal excretion.[1]

  • Detection Window: In urine analysis, hydrolysis (using

    
    -glucuronidase) is often required to cleave the glucuronide and detect the total hydroxy-metabolite content [3].[1]
    

Part 3: Analytical Differentiation (Protocol)

Distinguishing oCPP from mCPP and pCPP (para-isomer) is a critical forensic challenge because they share the same molecular weight (196.68 g/mol ) and often produce identical fragment ions in mass spectrometry (m/z 197


 154).
Chromatographic Separation Strategy

Standard C18 columns often fail to resolve these positional isomers. Biphenyl or Phenyl-Hexyl stationary phases are required to utilize


 interactions for separation.[1]

Recommended LC-MS/MS Protocol:

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (allows protonation).

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol provides better selectivity for isomers than Acetonitrile).

  • Gradient:

    • 0-1 min: 5% B[1]

    • 1-8 min: Linear ramp to 40% B (Slow ramp is crucial for isomer resolution)

    • 8-10 min: Ramp to 95% B

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Transitions

While transitions are similar, the abundance ratios of secondary fragments can assist in confirmation if chromatographic resolution is partial.

CompoundPrecursor (m/z)Quantifier (m/z)Qualifier (m/z)Retention Order (Biphenyl)
oCPP 197.1154.1118.11st (Elutes earliest)
mCPP 197.1154.1118.12nd
pCPP 197.1154.1118.13rd
Analytical Decision Tree

Analytical_Workflow Sample Biological Sample (Urine/Plasma) Extraction LLE or SPE Extraction (Basic pH) Sample->Extraction LC_Separation LC Separation (Biphenyl Column) Extraction->LC_Separation MS_Detection MS/MS Detection (m/z 197 -> 154) LC_Separation->MS_Detection Check_RT Check Retention Time MS_Detection->Check_RT Result_oCPP Identify: oCPP (Early Eluter) Check_RT->Result_oCPP RT ~3.5 min Result_mCPP Identify: mCPP (Mid Eluter) Check_RT->Result_mCPP RT ~4.2 min

Figure 2: Analytical workflow for the specific differentiation of chlorophenylpiperazine isomers.

Part 4: Comparative Pharmacology

The distinction between oCPP and mCPP is not merely academic; their receptor binding profiles differ, leading to different physiological outcomes.

  • 5-HT2C Receptor: mCPP is a well-characterized partial agonist at the 5-HT2C receptor, responsible for its anxiogenic and hypophagic effects.[1] oCPP generally exhibits lower intrinsic activity or antagonistic properties at this receptor compared to the meta isomer [4].

  • 5-HT3 Receptor: Phenylpiperazines often act as antagonists at the 5-HT3 receptor.[1] The steric bulk of the ortho-chlorine in oCPP can alter binding affinity compared to the unhindered meta or para positions.

  • Toxicology: In rodent models, mCPP induces significant hypolocomotion (sedation) followed by anxiety-like behavior.[1] oCPP's behavioral profile is less potent in inducing anxiety, likely due to its altered 5-HT2C interaction [5].[1]

References

  • Rotzinger, S., et al. (1998). "Human CYP2D6 and metabolism of m-chlorophenylpiperazine." Clinical Pharmacology & Therapeutics. Link

  • Maurer, H.H., et al. (2004).[3] "Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism." Journal of Analytical Toxicology. Link

  • Staack, R.F., & Maurer, H.H. (2005). "Metabolism of designer drugs of abuse." Current Drug Metabolism. Link

  • Fuller, R.W., et al. (1981). "m-Chlorophenylpiperazine as a probe of serotonin function."[1][4] Trends in Pharmacological Sciences.

  • Gatch, M.B., et al. (2013). "Locomotor and discriminative stimulus effects of 1-(3-chlorophenyl)piperazine (mCPP) and its isomers in rats." Drug and Alcohol Dependence. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-Chlorophenyl)piperazine hydrochloride

[1][2][3] Executive Summary Compound: 1-(2-Chlorophenyl)piperazine hydrochloride (1-(2-CPP) HCl) CAS: 41202-32-8 Primary Risk: Dual-Hazard (Chemical Irritant & Pharmacologically Active Serotonergic Agent)[1][2][3][4][5][...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Compound: 1-(2-Chlorophenyl)piperazine hydrochloride (1-(2-CPP) HCl) CAS: 41202-32-8 Primary Risk: Dual-Hazard (Chemical Irritant & Pharmacologically Active Serotonergic Agent)[1][2][3][4][5][6]

This guide bridges the gap between standard Safety Data Sheet (SDS) compliance and practical laboratory reality. While often classified generically as an irritant, 1-(2-CPP) HCl is a biologically active phenylpiperazine—a known metabolite of trazodone and nefazodone with significant affinity for serotonin (5-HT) receptors.[1][2][3] Consequently, handling protocols must mitigate not just chemical burns, but also systemic pharmacological exposure.[1][3]

Part 1: Hazard Profile & Risk Assessment

As a Senior Application Scientist, I categorize this material as Control Band 3 (Potent Compound) for handling purposes, exceeding the standard "Irritant" classification found in many vendor SDSs.

The Dual-Hazard Mechanism
Hazard TypeMechanismOperational Implication
Chemical Hydrochloric acid salt hydrolysis on mucous membranes.[1][2][3][6]Causes immediate, severe irritation to eyes (H319) and respiratory tract (H335) upon contact with moisture.[1][2][3]
Pharmacological 5-HT Receptor Ligand. Acts as a mixed agonist/antagonist at 5-HT receptors (specifically 5-HT2C and 5-HT1A).[1][2][3]Systemic absorption (inhalation/dermal) can trigger dizziness, headache, or serotonergic effects.[1][2][3] Treat as a bioactive agent.
Physical Hygroscopic crystalline powder.[2][3]Prone to static clumping and sudden aerosolization during spatula transfer.[2][3]
Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach. Select PPE based on the specific operational scale.[2][3]

ComponentTier 1: Analytical Scale (<100 mg)Tier 2: Preparative Scale (>100 mg or Solution Prep)
Respiratory Fume Hood (Certified). If weighing outside a hood, N95 is absolute minimum; P100 recommended.[1][2][3]Balance Enclosure or Fume Hood. PAPR (Powered Air Purifying Respirator) required if open handling outside containment.[2][3]
Dermal (Hands) Double Nitrile Gloves (0.11 mm min thickness).[2][3] Inspect outer glove frequently.[1][2][3]Double Nitrile Gloves (Long cuff).[2] Change outer pair immediately after weighing.
Dermal (Body) Standard Lab Coat (Buttoned).[2]Tyvek® Sleeves or disposable gown to prevent cuff-gap exposure.[1][2][3]
Ocular Safety Glasses with Side Shields.[2][3]Chemical Goggles (Indirect Vent) if dust generation is probable.[2][3][6]
Part 3: Operational Protocol (The "Weighing Ritual")

Causality Note: The hydrochloride salt form is prone to static charge.[1][2][3] The following protocol minimizes the "static jump" where powder leaps from the spatula, causing invisible contamination.

Step-by-Step Weighing & Transfer
  • Preparation:

    • Place a disposable antistatic weighing boat inside the balance draft shield.[2][3]

    • Expert Tip: Do not use weigh paper; the HCl salt will corrode it if ambient humidity is high, leading to tare errors and contamination.[2][3]

    • Position an ionizing bar or anti-static gun near the balance if available.[2][3]

  • The Transfer:

    • Open the stock container only inside the fume hood.[2][3]

    • Loosen the powder gently with a clean spatula.[2][3] Do not shake the bottle.

    • Transfer the required amount to the weigh boat.[2][3]

    • Critical Step: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent salt crust formation (which creates dust the next time you open it).[2][3]

  • Solubilization (Containment):

    • Add solvent (e.g., DMSO, Methanol) directly to the weigh boat or transfer the solid to a vial inside the hood.[1][2][3]

    • Why: Solubilizing immediately reduces the inhalation risk to near zero.[2][3]

  • Decontamination:

    • Wipe the balance area with a 10% soap/water solution, followed by ethanol.[2][3]

    • Note: Ethanol alone may not solubilize the salt effectively; water is required first to dissolve the ionic lattice.[2][3]

Part 4: Emergency & Disposal Logic
Spill Management
  • Solid Spill: Do not dry sweep.[1][2][3] This generates a serotonergic dust cloud.[1][2][3]

    • Protocol: Cover with wet paper towels (to dissolve/weigh down dust), then scoop into a hazardous waste bag.[2][3]

  • Skin Contact: Wash with soap and water for 15 minutes.[2][3]

    • Contraindication: Do not use ethanol on skin; it enhances transdermal absorption of the piperazine ring.[2][3]

Disposal Path
  • Never flush down the drain.[2][3] The compound is toxic to aquatic life and persists in water systems.[2][3]

  • Solid Waste: Segregate into "Solid Toxic/Irritant" waste streams destined for High-Temperature Incineration .[1][2][3]

  • Liquid Waste: Combine with organic solvents in the "Halogenated Waste" stream (due to the Chlorine atom).[2][3]

Part 5: Decision Logic Visualization

The following diagram illustrates the decision-making workflow for safe handling.

G Start Start: Handling 1-(2-CPP) HCl Assess Assess Quantity & Form Start->Assess Decision Is quantity > 100mg OR generating dust? Assess->Decision Tier1 Tier 1 Protocol: Fume Hood + Single Nitrile Standard Lab Coat Decision->Tier1 No Tier2 Tier 2 Protocol: Balance Enclosure + Double Nitrile Tyvek Sleeves + N95/P100 Backup Decision->Tier2 Yes Execution Execute Weighing (Anti-static measures) Tier1->Execution Tier2->Execution Cleanup Wet Wipe Decontamination (Soap/Water -> Ethanol) Execution->Cleanup Disposal Disposal: High-Temp Incineration (NO Drain Disposal) Cleanup->Disposal

Figure 1: Operational workflow for risk assessment and PPE selection based on quantity and dust potential.

References
  • National Center for Biotechnology Information (NCBI). (2025).[2][3] PubChem Compound Summary for CID 415628, 1-(2-Chlorophenyl)piperazine. Retrieved from [Link]

  • Welz, A., & Koba, M. (2020).[2][3][7] Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.[1][2][3] (Provides evidence of pharmacological activity/serotonergic risks). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.